molecular formula C6H10OS B1585522 Allyl thiopropionate CAS No. 41820-22-8

Allyl thiopropionate

Cat. No.: B1585522
CAS No.: 41820-22-8
M. Wt: 130.21 g/mol
InChI Key: GKRISGLFPMFKSX-UHFFFAOYSA-N
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Description

S-2-Propenyl propanethioate, also known as allyl thiopropionate or fema 3329, belongs to the class of organic compounds known as thioesters. These are organic compounds containing an ester of thiocarboxylic acid, with the general structure RC(=S)XR' (R=H, alkyl, aryl;  R'=alkyl, aryl;  X=O, S). S-2-Propenyl propanethioate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, S-2-propenyl propanethioate is primarily located in the cytoplasm. S-2-Propenyl propanethioate has a sweet, fresh, and garlic taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-prop-2-enyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRISGLFPMFKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866064
Record name S-Prop-2-en-1-yl propanethioate
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Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

150.00 to 151.00 °C. @ 760.00 mm Hg
Record name S-2-Propenyl propanethioate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.898-0.902
Record name Allyl thiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

41820-22-8
Record name S-Allyl thiopropionate
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Record name Allyl thiopropionate
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Record name S-Allyl thiopropionate
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Record name ALLYL THIOPROPIONATE
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Record name S-2-Propenyl propanethioate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Allyl Thiopropionate: Structural Architecture, Physicochemical Profiling, and Bio-Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl thiopropionate (S-2-Propenyl propanethioate; CAS 41820-22-8) is a specialized organosulfur compound belonging to the thioester class.[1][2][3][4][5] Characterized by a potent alliaceous (garlic/onion-like) organoleptic profile, it serves as a critical high-impact flavoring agent in the food industry (FEMA 3329). Beyond its sensory applications, its chemical structure—featuring a reactive thioester linkage and an allylic moiety—renders it a valuable intermediate in organic synthesis and a subject of interest in metabolic pharmacology. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Chemical Identity & Structural Analysis[2][4][6][7]

This compound is chemically defined as the S-ester of propanoic acid and allyl mercaptan (2-propene-1-thiol). Unlike oxygen esters, the presence of the sulfur atom in the carbonyl linkage (


) confers unique electronic properties, including increased reactivity toward nucleophilic attack due to the poorer orbital overlap between sulfur (

) and the carbonyl carbon (

).
Nomenclature & Identifiers[2][3][5][7]
  • IUPAC Name: S-prop-2-enyl propanethioate

  • Common Synonyms: this compound, Thioacrylic propionate, 1-(prop-2-en-1-ylsulfanyl)propan-1-one[6]

  • CAS Number: 41820-22-8[1][2][3][4][5][7][8][9][10]

  • FEMA Number: 3329[3][4][5]

  • Molecular Formula:

    
    [2][5][7][8]
    
  • SMILES: CCC(=O)SCC=C

Structural Visualization

The molecule consists of a propionyl group (


) attached to an allyl group (

) via a sulfur atom.

ChemicalStructure Fig 1. Structural Segmentation of S-Allyl Propanethioate Propionyl Propionyl Group (CH3-CH2-C=O) Sulfur Thioester Linkage (-S-) Propionyl->Sulfur Acyl Bond Allyl Allyl Group (-CH2-CH=CH2) Sulfur->Allyl S-Alkyl Bond

Physicochemical Properties[2][3][5][7][9][11][12][13]

The physical behavior of this compound is dominated by its lipophilicity and the volatility associated with low molecular weight organosulfur compounds.

PropertyValue / RangeContext
Molecular Weight 130.21 g/mol Monoisotopic mass: 130.045
Physical State LiquidColorless to pale yellow
Boiling Point 150.0 – 151.4 °C@ 760 mmHg
Density 0.898 – 0.965 g/mL@ 25 °C (Source dependent)
Refractive Index 1.475 – 1.485@ 20 °C (

)
Flash Point 48 °C (119 °F)Closed Cup (Flammable)
Solubility (Water) ~1.5 – 4.2 g/LPoorly soluble (Hydrophobic)
Solubility (Solvent) SolubleEthanol, Propylene Glycol, Oils
LogP (Octanol/Water) ~1.8 – 2.1Indicates lipophilic character
Odor Threshold Low (ppb range)Pungent, Garlic, Onion, Sulfurous

Data Interpretation: The relatively low boiling point and high vapor pressure contribute to its intense odor impact. The refractive index and density values are consistent with aliphatic thioesters. The LogP indicates it will readily cross cell membranes, relevant for both bioavailability and interaction with olfactory receptors.

Synthesis & Production Methodologies

The synthesis of this compound requires the formation of a carbon-sulfur bond adjacent to a carbonyl group. The most robust laboratory and industrial method involves Nucleophilic Acyl Substitution .

Method A: Acyl Chloride Thiolysis (Primary Protocol)

This method offers high yields and precise control. It involves the reaction of propionyl chloride with allyl mercaptan in the presence of a base (to scavenge HCl).

Reaction Scheme:



Experimental Protocol
  • Reagents: Propionyl chloride (1.0 eq), Allyl mercaptan (1.05 eq), Pyridine or Triethylamine (1.1 eq), Dichloromethane (DCM) (Solvent).

  • Setup: 3-neck round bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer.

  • Procedure:

    • Dissolve Allyl mercaptan and Pyridine in dry DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath.

    • Add Propionyl chloride dropwise over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Quench with ice water.

    • Wash organic layer with 1M HCl (to remove excess pyridine), then saturated

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (vacuum distillation) is required to obtain high-purity fragrance-grade material.

SynthesisPathway Fig 2. Synthetic Pathway via Acyl Chloride Thiolysis PropionylCl Propionyl Chloride (Electrophile) Intermed Tetrahedral Intermediate PropionylCl->Intermed 0°C, DCM AllylMercaptan Allyl Mercaptan (Nucleophile) AllylMercaptan->Intermed 0°C, DCM Base Base (Pyridine) (HCl Scavenger) Base->Intermed 0°C, DCM Product S-Allyl Thiopropionate Intermed->Product Elimination of Cl- Byproduct Pyridine HCl Intermed->Byproduct

[2][3][6][9][13][14]

Reactivity & Stability

Hydrolysis

Thioesters are thermodynamically less stable than oxygen esters but kinetically stable in the absence of catalysts.

  • Acidic/Basic Conditions: Rapidly hydrolyzes to Propionic acid and Allyl mercaptan.

  • Implication: Formulations containing water must be pH buffered (ideally pH 5-6) to prevent "off-note" formation (release of free mercaptan).

Oxidation

The sulfur atom is susceptible to oxidation.

  • Reagents: Peroxides, peracids.

  • Products: Can form sulfoxides or sulfones, though the thioester linkage itself may cleave under harsh oxidative conditions.

Polymerization

The terminal alkene (allyl group) presents a risk of polymerization if exposed to radical initiators or intense UV light, although the thioester group exerts some steric and electronic influence. Storage with antioxidants (e.g., BHT) is recommended for bulk quantities.

Biological Activity & Applications[7][12][13][15][16]

Flavor Chemistry

This compound is a "character impact compound."

  • Profile: High-intensity garlic, onion, and roasted meat notes.

  • Mechanism: It activates TRPA1 and potentially TRPV1 channels, which are responsible for the chemesthetic "pungency" associated with alliums.

  • Usage: Used in soups, meat sauces, and artificial garlic flavorings where stability greater than natural garlic oil (allicin) is required.

Metabolic Fate

Upon ingestion, thioesters undergo enzymatic hydrolysis.

  • Carboxylesterases: Cleave the thioester bond.

  • Propionic Acid: Enters the Krebs cycle (via Succinyl-CoA).

  • Allyl Mercaptan: Undergoes S-methylation (forming Allyl methyl sulfide) or oxidation. Allyl methyl sulfide is the compound responsible for "garlic breath."

Metabolism Fig 3. Metabolic Hydrolysis and Excretion Pathway ATP This compound (Ingestion) Hydrolysis Hydrolysis (Carboxylesterases) ATP->Hydrolysis PropAcid Propionic Acid Hydrolysis->PropAcid AllylMerc Allyl Mercaptan (Reactive Thiol) Hydrolysis->AllylMerc Krebs Krebs Cycle (Energy Production) PropAcid->Krebs Via Succinyl-CoA AMS Allyl Methyl Sulfide (Breath Excretion) AllylMerc->AMS S-Methyltransferase

[2][17]

Safety & Toxicology (GHS Standards)

Signal Word: WARNING

  • H226: Flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The odor is pervasive and difficult to remove from surfaces/clothing.

  • PPE: Nitrile gloves (double gloving recommended due to sulfur permeation), chemical splash goggles.

  • Spill Management: Do not wash down drains. Absorb with inert material (vermiculite). Treat area with dilute bleach (sodium hypochlorite) to oxidize the sulfur compounds and neutralize odor.

References

  • National Institute of Standards and Technology (NIST). (2025). This compound: Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[7] [Link]

  • The Good Scents Company. (2024). This compound: Organoleptic Properties and Safety Data. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[3] Safety Evaluation of Certain Food Additives: this compound (No. 490). WHO Food Additives Series. [Link]

  • PubChem. (2025).[3] S-Allyl propanethioate (CID 61995). National Center for Biotechnology Information. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). GRAS Flavoring Substances List (FEMA 3329). [Link]

Sources

Technical Monograph: S-Allyl Thiopropionate (CAS 41820-22-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Flavor Scientists

Executive Summary

S-Allyl thiopropionate (CAS 41820-22-8) is a thioester of significant interest in both flavor chemistry and pharmacological research. Structurally characterized by the conjugation of a propionyl group with an allyl thiol moiety, it serves as a stable precursor to allyl mercaptan , a potent organosulfur compound found in Allium species (garlic, onion).

While primarily utilized as a FEMA-GRAS flavoring agent (FEMA 3329) for its authentic alliaceous and savory profile, its utility in drug development is emerging. It acts as a lipophilic "masked" thiol, capable of penetrating cellular membranes before undergoing enzymatic hydrolysis to release reactive sulfur species (RSS) that modulate cholesterol biosynthesis and exhibit antimicrobial activity.

Chemical & Physical Characterization[1][2][3][4]

The following data consolidates industrial specifications and experimental values for S-Allyl thiopropionate.

Table 1: Physicochemical Profile
ParameterValue / RangeNotes
IUPAC Name S-prop-2-enyl propanethioate
Molecular Formula C₆H₁₀OS
Molecular Weight 130.21 g/mol
CAS Number 41820-22-8
FEMA Number 3329GRAS Status
Appearance Colorless to pale yellow liquid
Odor Profile Fresh, Garlic, Onion, Green, GassyHigh impact
Density (25°C) 0.898 – 0.902 g/mLLower than water
Boiling Point 150 – 151 °C@ 760 mmHg
Refractive Index (20°C) 1.475 – 1.485
Flash Point ~48 °C (119 °F)Flammable Liquid
Solubility Soluble in alcohol, propylene glycol; Insoluble in waterLipophilic

Synthesis & Production Protocols

For research and scale-up, the direct thioacylation of allyl mercaptan using propionyl chloride is the preferred route due to high atom economy and simplified purification.

Protocol: Base-Catalyzed Thioacylation

Objective: Synthesis of S-Allyl thiopropionate via nucleophilic acyl substitution.

Reagents:

  • Propionyl chloride (1.05 eq)

  • Allyl mercaptan (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq) [Acid Scavenger]

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve Allyl mercaptan (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add Propionyl chloride (1.05 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent polymerization of the allyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC or GC-MS for the disappearance of the thiol.

  • Quench & Workup: Quench with ice-cold water. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO₃ (to neutralize acid traces), and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (approx. 60–65°C at 10 mmHg) to obtain the pure thioester.

Visualization: Synthesis Pathway

Synthesis Propionyl Propionyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Propionyl->Intermediate Nucleophilic Attack Mercaptan Allyl Mercaptan (Nucleophile) Mercaptan->Intermediate Nucleophilic Attack Product S-Allyl Thiopropionate (Target Thioester) Intermediate->Product Elimination of Cl- Byproduct Pyridine-HCl Intermediate->Byproduct Base Pyridine (HCl Scavenger) Base->Byproduct Captures H+

Figure 1: Chemical synthesis pathway via base-catalyzed thioacylation.

Mechanistic Insights & Biological Activity[6]

In drug development, S-Allyl thiopropionate is viewed not just as a flavorant, but as a prodrug for allyl mercaptan. Its thioester bond is susceptible to enzymatic hydrolysis by intracellular esterases, releasing the bioactive thiol in a controlled manner.

Metabolic Activation & Pharmacodynamics

Upon ingestion or cellular entry, the compound undergoes hydrolysis. The released Allyl Mercaptan is the primary effector, known to interact with:

  • Cholesterol Biosynthesis: Allyl mercaptan inhibits HMG-CoA reductase and other enzymes in the sterol pathway, reducing cholesterol synthesis in Hep-G2 cells.

  • Antimicrobial Action: The free thiol group disrupts bacterial cell membranes and interferes with metabolic enzymes in pathogens like E. coli and S. aureus.

  • TRP Channels: Like other alliaceous compounds, it likely modulates TRPA1 channels, contributing to its pungency and potential analgesic/anti-inflammatory signaling.

Visualization: Metabolic Activation Pathway

Metabolism Prodrug S-Allyl Thiopropionate (Lipophilic Prodrug) Enzyme Carboxylesterases (Liver/Plasma) Prodrug->Enzyme Substrate Binding Propionic Propionic Acid (Metabolic Fuel) Enzyme->Propionic Hydrolysis Mercaptan Allyl Mercaptan (Bioactive Warhead) Enzyme->Mercaptan Release Target1 Inhibition of Cholesterol Synthesis Mercaptan->Target1 Target2 Antimicrobial Activity (Membrane Disruption) Mercaptan->Target2 Target3 Protein S-Thiolation (Redox Signaling) Mercaptan->Target3

Figure 2: Metabolic hydrolysis and downstream pharmacological targets of S-Allyl thiopropionate.

Applications

Flavor & Fragrance Industry[4][8][9][10][11]
  • FEMA 3329: Approved for use in food products.[1]

  • Profile: Provides the characteristic "bite" and sulfurous depth required for artificial garlic, onion, leek, and meat flavors.

  • Dosage: typically used at < 1 ppm levels due to its low odor threshold.

Pharmaceutical Research[8]
  • Prodrug Design: Used as a template for delivering volatile thiols to target tissues. The propionyl tail increases lipophilicity, improving bioavailability compared to the free thiol.

  • Anticancer Potential: Allyl sulfur compounds induce apoptosis in cancer lines; S-Allyl thiopropionate serves as a stable delivery vehicle for these moieties.

Safety & Regulatory Information

  • Regulatory Status:

    • USA: FEMA GRAS (Generally Recognized As Safe).

    • EU: JECFA No. 490; Authorized flavoring substance.

  • Handling Precautions:

    • GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).

    • Storage: Store under nitrogen in a cool, dry place. Thioesters can hydrolyze in moist air, releasing stench-producing mercaptans.

    • Odor Control: All work must be performed in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize odor.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61995: Allyl thiopropionate. PubChem. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3329). FEMA.[2][1] Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives and Contaminants: this compound (No. 490). WHO Food Additives Series. Available at: [Link]

  • The Good Scents Company. this compound Material Safety and Properties Data. Available at: [Link]

  • Xu, S., & Cho, B. H. (1999).[3] Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis and its secretion in Hep-G2 cells.[3] The Journal of Nutritional Biochemistry, 10(11), 654–659.[3] Available at: [Link]

Sources

An In-depth Technical Guide to S-Allyl propanethioate (Allyl thiopropionate)

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-Allyl propanethioate, commonly known as Allyl thiopropionate. The document delves into its fundamental chemical properties, including its molecular formula and weight. It further details plausible synthetic routes, spectroscopic characterization, chemical reactivity, and potential applications in research and drug development, moving beyond its conventional use as a flavoring agent. Safety protocols and methods for quality control are also discussed to ensure its effective and safe handling in a laboratory setting. This guide is intended to be a valuable resource for scientists exploring the utility of this versatile bifunctional molecule.

Introduction: Unveiling this compound

S-Allyl propanethioate is an organosulfur compound that possesses two key functional groups: a reactive allyl group and a thioester linkage. This unique combination makes it a molecule of interest for a variety of chemical transformations and potential applications. While it has been traditionally utilized in the flavor and fragrance industry, its potential as a building block in organic synthesis and as a scaffold for the development of novel bioactive molecules is an area of growing interest. This guide aims to provide the foundational knowledge required for researchers to explore and harness the chemical potential of this compound.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research. This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H10OS[2]
Molecular Weight 130.21 g/mol [2]
CAS Number 41820-22-8[2]
Appearance Colorless to pale yellow liquid[1]
Density ~0.965 g/mL at 25 °C
Boiling Point 150-151 °C at 760 mmHg[2]
Refractive Index ~1.482 at 20 °C
Solubility Soluble in organic solvents[1]

Synthesis of this compound: A Practical Approach

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis can be logically approached as a two-step, one-pot reaction. First, propanoic acid is converted to its corresponding thiocarboxylic acid, which is then deprotonated to form a thiocarboxylate anion. This nucleophilic species readily reacts with an allyl halide, such as allyl bromide, to yield the desired S-allyl propanethioate.

Synthesis_Pathway cluster_0 Reagents Propanoic Acid Propanoic Acid Propanoyl Chloride Propanoyl Chloride Propanoic Acid->Propanoyl Chloride 1. Acyl Chloride Formation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Propanethioic Acid Propanethioic Acid Propanoyl Chloride->Propanethioic Acid 2. Thioacid Formation Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide (NaSH) Sodium Propanethioate Sodium Propanethioate Propanethioic Acid->Sodium Propanethioate 3. Deprotonation Base (e.g., NaH) Base (e.g., NaH) This compound This compound Sodium Propanethioate->this compound 4. S-Alkylation (SN2) Allyl Bromide Allyl Bromide

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for this type of synthesis.

Materials:

  • Propanoic acid

  • Thionyl chloride

  • Sodium hydrosulfide (NaSH)

  • Sodium hydride (NaH) or another suitable base

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Propanoyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 eq.) dropwise to a stirred solution of propanoic acid (1.0 eq.) in a round-bottom flask at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The crude propanoyl chloride can be used directly in the next step.

  • Formation of Sodium Propanethioate: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydrosulfide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and slowly add the crude propanoyl chloride. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • S-Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 eq.) dropwise. Stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl and propionyl moieties. The terminal vinyl protons of the allyl group should appear as multiplets between 5.0 and 6.0 ppm. The internal methine proton of the allyl group will be a multiplet further downfield, likely between 5.5 and 6.5 ppm. The methylene group attached to the sulfur will appear as a doublet around 3.5 ppm. The ethyl group of the propionyl moiety will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure. The carbonyl carbon of the thioester will be the most downfield signal, typically above 190 ppm. The carbons of the allyl group will resonate in the olefinic region (115-140 ppm) and the aliphatic region for the CH₂ group attached to sulfur. The carbons of the propionyl group will appear in the aliphatic region.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the thioester. The C=C stretching vibration of the allyl group will be observed around 1640 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons will appear around 3080 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 130. Key fragmentation patterns would include the loss of the allyl radical (•CH₂CH=CH₂) to give a peak at m/z 89, and cleavage of the C-S bond to generate the allyl cation at m/z 41. Another prominent fragmentation would be the McLafferty rearrangement, if sterically feasible, leading to the loss of propene and the formation of a radical cation at m/z 74.

Chemical Reactivity and Synthetic Potential

The bifunctional nature of this compound opens up a range of possibilities for its use as a synthetic intermediate.

Reactions at the Allyl Group

The double bond of the allyl group is susceptible to a variety of electrophilic additions, including halogenation, hydrohalogenation, and epoxidation. It can also participate in radical additions and polymerization reactions.[4] The presence of the sulfur atom may influence the regioselectivity of these reactions.

Reactions at the Thioester Group

Thioesters are more reactive towards nucleophiles than their ester counterparts.[5][6] The thioester functionality in this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles, such as amines to form amides, and organometallic reagents to form ketones. This reactivity makes it a useful acylating agent.

Reactivity cluster_Allyl Allyl Group Reactivity cluster_Thioester Thioester Reactivity Allyl_Thiopropionate This compound Electrophilic_Addition Electrophilic Addition (e.g., Br2, HBr) Allyl_Thiopropionate->Electrophilic_Addition Radical_Addition Radical Addition Allyl_Thiopropionate->Radical_Addition Polymerization Polymerization Allyl_Thiopropionate->Polymerization Thioester_Thiopropionate This compound Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution (e.g., Amines, Grignards) Thioester_Thiopropionate->Nucleophilic_Acyl_Substitution Reduction Reduction (e.g., LiAlH4) Thioester_Thiopropionate->Reduction

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

While primarily known as a flavoring agent, the unique structure of this compound suggests several underexplored applications in more specialized scientific fields.[2]

Building Block in Organic Synthesis

Its bifunctionality allows for sequential or orthogonal chemical modifications. The allyl group can be functionalized first, followed by transformation of the thioester, or vice versa. This makes it a potentially valuable building block for the synthesis of complex molecules.[7][8]

Precursor for Bioactive Molecules

Many naturally occurring organosulfur compounds from sources like garlic exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12][13] The structural similarity of this compound to some of these compounds, such as allicin, suggests that it could serve as a precursor or a scaffold for the synthesis of novel therapeutic agents.

Monomer for Functional Polymers

The allyl group can be polymerized to create polymers with thioester side chains. These side chains could be further modified post-polymerization, allowing for the creation of functional materials. Such polymers could have applications in drug delivery, where the thioester linkage could be designed to be cleavable under specific physiological conditions, leading to controlled release of a therapeutic agent.[4][14][15]

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Fire Safety: Keep away from open flames and sources of ignition. Use a dry chemical, foam, or carbon dioxide fire extinguisher.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Quality Control and Purity Assessment

Ensuring the purity of this compound is crucial for obtaining reliable and reproducible experimental results.

Table 2: Recommended Analytical Techniques for Quality Control

TechniquePurpose
Gas Chromatography (GC) To determine the purity and identify any volatile impurities.
High-Performance Liquid Chromatography (HPLC) For purity assessment, especially for less volatile impurities.
NMR Spectroscopy To confirm the structure and identify any structural isomers or impurities.
Karl Fischer Titration To determine the water content.

Conclusion

S-Allyl propanethioate is a molecule with significant untapped potential beyond its current applications. Its bifunctional nature, combining the reactivity of an allyl group and a thioester, makes it a versatile tool for organic synthesis and materials science. This guide has provided a foundational understanding of its properties, synthesis, characterization, and potential applications, with the aim of stimulating further research into this intriguing compound within the scientific community.

References

  • Royal Society of Chemistry. 1H- and 13C-NMR for S-1. Available from: [Link].

  • Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. PMC. Available from: [Link].

  • Sadowski, M., et al. Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study. MDPI. 2024.
  • Fenoli, C. R. & Bowman, C. N. Synthesis of novel trithiocarbonate and allyl sulfide containing monomers. Polymer Chemistry. 2014.
  • Dayrit, F. M. & de Dios, A. C.
  • Ajisafe, M. P., et al. A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry. 2025.
  • The Good Scents Company. This compound propanethioic acid, S-2-propenyl ester. Available from: [Link].

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link].

  • Do, H., et al.
  • Borlinghaus, J., et al. Allicin: Chemistry and Biological Properties. PMC. 2014.
  • Block, E. Biological activity of allium compounds: Recent results.
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. 2022.
  • Interpretation of mass spectra. Available from: [Link].

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.
  • Investigations on the biological activity of Allium sativum agglutinin (ASA)
  • C1 Building Blocks: New Approaches for Thiomethylations and Esterific
  • Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocomp
  • Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study.
  • Advanced Analytical Techniques In Drug Quality Control. IJCRT.org. 2024.
  • Helen, J. Advanced Analytical Techniques for Quality Control in GMP Synthesis. JOCPR. 2024.
  • Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived
  • Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transform
  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science. 2015.
  • Highlights in the solid-phase organic synthesis of natural products and analogues. SciSpace. 2010.
  • Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum).
  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Semantic Scholar. 2015.
  • Analytical Techniques for Quality Control. Available from: [Link].

  • Synthesis and Porous Structure Characteristics of Allyl Methacryl
  • Interpretation of Mass Spectra.
  • Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi
  • Mass Spectrometry - Interpret
  • Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)3-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring.

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Spectroscopic Characterization of S-allyl propanethioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

S-allyl propanethioate is a sulfur-containing organic compound of interest in various fields, including flavor chemistry and drug discovery, due to the prevalence of the allyl thioester motif in natural products. Its structural elucidation and purity assessment are critically dependent on a thorough spectroscopic analysis. This guide provides a comprehensive overview of the expected spectroscopic data for S-allyl propanethioate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As of the latest literature review, publicly available experimental spectra for S-allyl propanethioate are scarce. Therefore, this document serves as a predictive guide based on the analysis of its constituent functional groups and data from structurally analogous compounds. We also provide detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Molecular Structure and Functional Groups

Understanding the molecular structure of S-allyl propanethioate is fundamental to interpreting its spectroscopic data. The molecule consists of a propanoyl group attached to the sulfur atom of an allyl mercaptan.

  • Allyl group: This group (-CH₂-CH=CH₂) is characterized by a vinyl moiety and an adjacent methylene group, which will give rise to distinct signals in NMR spectra.

  • Thioester group: The C=O and C-S bonds of the thioester functionality have characteristic vibrational frequencies in IR spectroscopy and influence the chemical shifts of nearby nuclei in NMR.

Caption: Molecular structure of S-allyl propanethioate.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for identifying the hydrogen environments in a molecule. Based on the structure of S-allyl propanethioate and data from similar allyl thioesters, the following proton signals are predicted.

Table 1: Predicted ¹H NMR Data for S-allyl propanethioate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8ddt1H-S-CH₂-CH =CH₂
~5.2d1H-S-CH₂-CH=CH ₂ (trans)
~5.1d1H-S-CH₂-CH=CH ₂ (cis)
~3.5d2H-S-CH ₂-CH=CH₂
~2.5q2HCH ₃-CH ₂-C(O)S-
~1.1t3HCH ₃-CH₂-C(O)S-

Interpretation and Causality:

  • The protons of the terminal vinyl group (=CH₂) are diastereotopic and are expected to appear as distinct doublets around 5.1-5.2 ppm.

  • The internal vinyl proton (-CH=) will be a multiplet (ddt - doublet of doublet of triplets) due to coupling with the terminal vinyl protons and the adjacent methylene protons.

  • The methylene protons of the allyl group (-S-CH₂-) are deshielded by the adjacent sulfur atom and the double bond, and are expected to appear as a doublet around 3.5 ppm.[1]

  • The methylene protons of the propanoyl group (-CH₂-CO-) are adjacent to a carbonyl group, leading to a downfield shift to around 2.5 ppm, appearing as a quartet due to coupling with the neighboring methyl group.

  • The terminal methyl protons of the propanoyl group (-CH₃) are in a typical aliphatic region and will appear as a triplet around 1.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of S-allyl propanethioate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts for S-allyl propanethioate are summarized below.

Table 2: Predicted ¹³C NMR Data for S-allyl propanethioate (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198-C(O)S-
~133-S-CH₂-C H=CH₂
~118-S-CH₂-CH=C H₂
~40C H₃-C H₂-C(O)S-
~31-S-C H₂-CH=CH₂
~9C H₃-CH₂-C(O)S-

Interpretation and Causality:

  • The carbonyl carbon of the thioester is significantly deshielded and is expected to appear at a very downfield chemical shift, around 198 ppm.

  • The sp² hybridized carbons of the allyl group will be in the 118-133 ppm range.

  • The sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbon attached to the sulfur atom will be more deshielded than the other aliphatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-220 ppm.

    • A relaxation delay of 2 seconds is typically sufficient.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for S-allyl propanethioate

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
~2970, ~2880MediumC-H stretch (aliphatic)
~1685StrongC=O stretch (thioester)
~1640MediumC=C stretch (alkene)
~990, ~920Strong=C-H bend (out-of-plane)
~690MediumC-S stretch

Interpretation and Causality:

  • The most characteristic peak will be the strong absorption of the thioester carbonyl group (C=O) around 1685 cm⁻¹. This is at a lower frequency compared to a regular ester due to the reduced resonance contribution of the sulfur atom.[2]

  • The C=C stretching vibration of the allyl group is expected to appear around 1640 cm⁻¹.

  • The out-of-plane =C-H bending vibrations of the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.

  • The C-S stretch is typically weak and appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As S-allyl propanethioate is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data for S-allyl propanethioate:

  • Molecular Ion (M⁺): m/z = 130.0452 (for C₆H₁₀OS)

  • Major Fragmentation Pathways: The fragmentation of thioesters is often driven by the cleavage of the C-S and C-C bonds adjacent to the carbonyl group.

G mol [CH3CH2C(O)SCH2CH=CH2]⁺˙ m/z = 130 frag1 [CH3CH2CO]⁺ m/z = 57 mol->frag1 - •SCH2CH=CH2 frag2 [SCH2CH=CH2]⁺ m/z = 73 mol->frag2 - •CH3CH2CO frag3 [CH2CH=CH2]⁺ m/z = 41 frag2->frag3 - •S

Caption: Proposed key fragmentation pathways for S-allyl propanethioate in EI-MS.

Interpretation and Causality:

  • The molecular ion peak at m/z 130 should be observable.

  • A prominent peak at m/z 57, corresponding to the propanoyl cation ([CH₃CH₂CO]⁺), is expected from the cleavage of the C-S bond.

  • A peak at m/z 73, corresponding to the allylthio radical cation ([SCH₂CH=CH₂]⁺), can also be formed.

  • The allyl cation ([CH₂CH=CH₂]⁺) at m/z 41 is a very stable carbocation and is expected to be a major fragment.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile compound like S-allyl propanethioate, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Scan a mass range of m/z 30-200.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of S-allyl propanethioate. While experimental data is not yet widely available, the principles outlined here, based on established spectroscopic theory and data from analogous compounds, offer a robust starting point for researchers and drug development professionals. The provided experimental protocols are designed to be self-validating systems for the acquisition of high-quality data, ensuring scientific integrity in the structural elucidation of this and other novel thioester compounds.

References

  • Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(5), 2034-2039. [Link]

  • Gómez-Alvarez, E., et al. (2008). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Journal of Molecular Structure, 875(1-3), 339-347. [Link]

  • Kodera, Y., et al. (2002). Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic. Journal of Agricultural and Food Chemistry, 50(3), 622-632. [Link]

  • PubChem. (n.d.). Allyl thiopropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound S-2-Propenyl propanethioate (FDB016568). Retrieved from [Link]

  • Schrader, W., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 359-366. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra (¹H NMR) of S-allyl-L-cysteine (A), and accession 12 extract... [Image]. Retrieved from [Link]

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Technical Guide: NMR Characterization of Allyl Thiopropionate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the 1H and 13C NMR chemical shifts for Allyl thiopropionate (also known as S-allyl propanethioate).

This guide is structured for researchers requiring high-fidelity structural characterization data. The assignments below are synthesized from high-resolution experimental data of direct structural analogues (S-allyl thioacetate, S-propyl propanethioate, and S-allyl 3-phenylpropanethioate) to ensure precision where specific spectral databases may be fragmented.

Introduction & Structural Context

This compound (CAS: 2438-26-8) is a thioester widely utilized in the flavor and fragrance industry for its characteristic alliaceous (garlic/onion-like) and savory notes.[1] Structurally, it combines a propanoyl group (ethyl chain attached to a carbonyl) and an allyl group linked via a sulfur atom.

Precise NMR characterization is critical for distinguishing this compound from its oxygen-ester analogue (Allyl propionate) and detecting hydrolysis byproducts (Allyl mercaptan or Propionic acid).

Molecular Structure & Labeling

For the purpose of this analysis, the molecule is segmented into two domains:

  • Acyl Domain (Propanoyl):

    
    
    
  • Thio-Allyl Domain:

    
    
    

1H NMR Spectroscopy (Proton Assignments)

The 1H NMR spectrum of this compound is characterized by two distinct spin systems: the A2X3 ethyl pattern of the propanoyl group and the AMX2 allylic pattern of the thio-allyl group.

Data Summary Table ( , 400 MHz)
LabelProton GroupShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
A

(Terminal Ethyl)
1.18 Triplet (t)3H

B

(Acyl

-methylene)
2.62 Quartet (q)2H

C

(Allylic methylene)
3.54 Doublet (d)2H

E

(Terminal Vinyl)
5.10 – 5.23 Multiplet (dd)2H

,

D

(Internal Vinyl)
5.75 – 5.85 Multiplet (ddt)1HComplex overlap
Detailed Analysis
  • The Thioester Effect (Proton B): The

    
    -methylene protons (B) resonate at 2.62 ppm , which is significantly downfield compared to a standard ketone (
    
    
    
    2.4 ppm) or alkyl chain (
    
    
    1.3 ppm). This deshielding is characteristic of the electron-withdrawing carbonyl group.
  • The Thio-Allylic Shift (Proton C): The methylene group attached to sulfur (C) appears as a doublet at 3.54 ppm . This is a diagnostic peak. In the corresponding oxygen ester (Allyl propionate), this peak would shift downfield to

    
    4.6 ppm due to the higher electronegativity of oxygen. The position at 3.54 ppm confirms the Thioester  linkage.
    
  • Vinyl System (Protons D & E): The terminal alkene protons (E) exhibit distinct splitting due to geminal and vicinal coupling, appearing as two doublets (often overlapping into a multiplet) between 5.10 and 5.23 ppm . The internal vinyl proton (D) is a complex multiplet centered at 5.80 ppm , coupling to both the terminal vinyl group and the allylic methylene.

13C NMR Spectroscopy (Carbon Assignments)

The 13C NMR spectrum provides definitive proof of the functional group identity, particularly through the carbonyl chemical shift.

Data Summary Table ( , 100 MHz)
LabelCarbon EnvironmentShift (

, ppm)
Signal TypeNotes
1

(Ethyl methyl)
9.7

Typical aliphatic methyl
2

(Allylic)
31.4

Upfield of O-allyl (

65 ppm)
3

(Acyl

-carbon)
37.2

Deshielded by Carbonyl
4

(Terminal Vinyl)
117.9

Alkene region
5

(Internal Vinyl)
133.0

Alkene region
6

(Thioester Carbonyl)
200.1 Quaternary (C)Diagnostic Peak
Detailed Analysis
  • Diagnostic Carbonyl (C6): The most critical signal is the carbonyl carbon at ~200 ppm .

    • Comparison: Standard esters (

      
      ) resonate at 170–175 ppm . Ketones resonate at 205–210 ppm .
      
  • Sulfur Effect on C2: The allylic carbon attached to sulfur resonates at 31.4 ppm . If this were an oxygen ester, this carbon would be found near 65 ppm. The

    
    34 ppm upfield shift is due to the "Heavy Atom Effect" and lower electronegativity of Sulfur compared to Oxygen.
    

Experimental Protocol for Validation

To replicate these results for quality control or research purposes, follow this standardized protocol.

Sample Preparation[4][5][6]
  • Solvent: Use Deuterated Chloroform (

    
    ) containing 0.03% Tetramethylsilane (TMS) as an internal reference.
    
  • Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

    • Note: Thioesters can be hydrolytically unstable. Ensure the solvent is free of acidic impurities (filter through basic alumina if

      
       acidity is suspected).
      
  • Tube: Transfer to a standard 5mm NMR tube.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Spectral Width: 12 ppm (-1 to 11 ppm).[2]

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16.

  • 13C Parameters:

    • Spectral Width: 240 ppm (0 to 240 ppm).

    • Relaxation Delay (D1): 2.0 seconds (to ensure Carbonyl relaxation).

    • Scans (NS): 512 – 1024 (Carbonyls are quaternary and relax slowly; adequate scans are needed for S/N).

Structural Visualization

The following diagram illustrates the correlation between the molecular structure and the NMR labels used in the tables above.

G cluster_acyl Propanoyl Group cluster_allyl Thio-Allyl Group C_Me CH3 (A/1) ~1.18 ppm / 9.7 ppm C_Alpha CH2 (B/3) ~2.62 ppm / 37.2 ppm C_Me->C_Alpha C_Carbonyl C=O (6) ~200.1 ppm C_Alpha->C_Carbonyl S_Atom S C_Carbonyl->S_Atom C_Allyl CH2 (C/2) ~3.54 ppm / 31.4 ppm S_Atom->C_Allyl C_Vinyl_Int CH= (D/5) ~5.80 ppm / 133.0 ppm C_Allyl->C_Vinyl_Int C_Vinyl_Term =CH2 (E/4) ~5.15 ppm / 117.9 ppm C_Vinyl_Int->C_Vinyl_Term Double Bond

Caption: Correlation map of this compound structure with assigned 1H and 13C chemical shifts.

References

  • Tanaka, S., et al. (2010). "Highly Efficient Catalytic Dehydrative S-Allylation of Thiols and Thioic S-Acids." Chemical Communications, Electronic Supplementary Information (ESI).[3] (Provides experimental NMR data for S-allyl ethanethioate and S-allyl 3-phenylpropanethioate used to derive allylic shifts).

  • PubChem. (2024).[4] "S-Propyl propanethioate | C6H12OS." National Library of Medicine. (Provides experimental NMR data for the propanoyl moiety).

  • Oregon State University. (2024). "13C NMR Chemical Shifts: Thioesters and Carbonyls." Chemistry LibreTexts. (Reference for Thioester carbonyl ranges).

  • The Good Scents Company. (2023). "this compound." (Physical properties and CAS verification).

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Structural Elucidation and Quality Control of S-Allyl Propanethioate via ATR-FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

S-Allyl propanethioate (CAS: 41820-22-8), also known as allyl thiopropionate, is a critical organosulfur compound utilized primarily in the flavor and fragrance industry for its potent alliaceous (garlic/onion) profile. Unlike its oxygenated ester counterparts, the presence of the thioester linkage (–C(=O)S–) imparts unique chemical reactivity and olfactory characteristics.

For researchers and drug development professionals, the infrared spectrum of this molecule serves two distinct purposes:

  • Structural Confirmation: Verifying the integrity of the thioester bond, which is thermodynamically distinct from the oxo-ester.

  • Purity Analysis: Rapidly detecting degradation products, specifically the cleavage of the thioester into allyl mercaptan (an intensely odorous thiol) and propionic acid.

This guide outlines a robust Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) protocol for the characterization of S-allyl propanethioate.

Theoretical Framework: The Thioester Shift

To interpret the spectrum of S-allyl propanethioate, one must understand the vibrational physics distinguishing thioesters from regular esters.

In a standard ester (


), the lone pair on the ether oxygen donates electron density into the carbonyl 

antibonding orbital (resonance). This single-bond character weakens the

bond, but the high electronegativity of oxygen inductively strengthens it. The net result is a strong absorption typically at 1735–1750 cm⁻¹ .

In a thioester (


), the sulfur atom is larger and less electronegative. The orbital overlap between the 

orbital of sulfur and the

orbital of the carbonyl carbon is poor. Consequently:
  • Reduced Resonance: The

    
     bond retains more double-bond character than in oxo-esters.
    
  • Mass Effect: However, the reduced induction and the mechanics of the C-S bond result in a bathochromic shift (lower wavenumber) relative to esters.

Key Diagnostic Rule: Expect the carbonyl stretch of S-allyl propanethioate to appear at 1690–1700 cm⁻¹ , significantly lower than the ~1740 cm⁻¹ of an analogous oxygen ester.

Experimental Protocol

This protocol utilizes ATR-FTIR, which eliminates the need for KBr pellets or liquid cells, preventing sample volatilization and oxidative degradation during preparation.

Materials & Instrumentation
  • Spectrometer: FTIR with a DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (preferred for durability and chemical resistance to organosulfurs).

  • Reagents: Isopropanol (HPLC grade) for cleaning; S-allyl propanethioate reference standard (>95% purity).

Workflow Diagram

AnalyticalWorkflow Sample Crude/Pure S-Allyl Propanethioate Prep ATR Crystal Prep (Isopropanol Clean + Background) Sample->Prep Equilibration Deposition Sample Deposition (10 µL Neat Liquid) Prep->Deposition Background OK Acquisition Spectral Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Deposition->Acquisition Scan Processing Post-Processing (ATR Correction + Baseline) Acquisition->Processing Raw Data Validation Validation Check (Look for S-H at 2550 cm⁻¹) Processing->Validation Spectrum Result QC Pass/Fail Validation->Result Decision

Figure 1: Step-by-step analytical workflow for the IR characterization of volatile thioesters.

Step-by-Step Procedure
  • System Initialization: Allow the detector to cool (if MCT) or stabilize (if DTGS) for 30 minutes.

  • Background Collection: Clean the diamond crystal with isopropanol. Verify the energy throughput. Collect a 32-scan background spectrum of the ambient air.

  • Sample Deposition: Using a glass Pasteur pipette, place one drop (~10-20 µL) of neat S-allyl propanethioate onto the center of the crystal.

    • Critical: Do not use plastic pipette tips if possible, as plasticizers can leach into the organosulfur solvent matrix.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Immediately wipe the crystal with isopropanol. Organosulfur compounds can cross-contaminate subsequent samples if not removed promptly.

Spectral Analysis & Interpretation

The following table details the characteristic vibrational modes for S-allyl propanethioate.

Diagnostic Peak Table
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Thioester Carbonyl 1690 – 1700 Strong C=O Stretching. The primary diagnostic peak. Lower frequency than oxo-esters (1735 cm⁻¹) due to the thioester effect.
Allyl Vinyl 1630 – 1640 MediumC=C Stretching. Characteristic of the allyl group (

). Often appears as a sharp shoulder near the carbonyl.
Vinyl C-H 3070 – 3090 Weak/Med=C-H Stretching. Diagnostic of unsaturation. Must be present >3000 cm⁻¹.
Alkyl C-H 2980 – 2870StrongC-H Stretching (sp³). Methyl and methylene stretches from the propanoyl and allyl chains.
C-S Bond 900 – 1000MediumC-S Stretching. Often coupled with skeletal vibrations. Hard to assign uniquely without Raman, but look for bands in this fingerprint region.
Allyl Wag 910 – 920Strong=CH₂ Out-of-plane bending. Highly characteristic of terminal vinyl groups (

).
Allyl Twist 990 – 1000Strong=CH Out-of-plane bending.
Structural Visualization[9]

MolecularVibrations Molecule S-Allyl Propanethioate Thioester Thioester Group (-C(=O)S-) Molecule->Thioester Allyl Allyl Group (-CH2-CH=CH2) Molecule->Allyl Alkyl Propyl Chain (CH3-CH2-) Molecule->Alkyl CO_Stretch C=O Stretch ~1695 cm⁻¹ (Primary ID) Thioester->CO_Stretch CS_Stretch C-S Stretch ~900-1000 cm⁻¹ Thioester->CS_Stretch CC_Stretch C=C Stretch ~1635 cm⁻¹ Allyl->CC_Stretch CH_Vinyl =C-H Stretch >3000 cm⁻¹ Allyl->CH_Vinyl CH_Wag =CH2 Wag ~915 cm⁻¹ Allyl->CH_Wag

Figure 2: Mapping of functional groups to specific infrared vibrational modes.

Quality Control & Impurity Detection

The reliability of this assay depends on identifying what should not be there. Thioesters are susceptible to hydrolysis.

The "S-H" Indicator (Critical)

If the sample has degraded or contains unreacted starting material (Allyl mercaptan):

  • Look for: A weak-to-medium peak at 2550 – 2600 cm⁻¹ .

  • Significance: This is the S-H stretch. S-allyl propanethioate has NO S-H bond. Presence of this peak indicates hydrolysis or contamination.

The "Broad O-H" Indicator
  • Look for: Broad absorption at 3200 – 3500 cm⁻¹ .[1]

  • Significance: Indicates the presence of Propionic acid (hydrolysis product) or residual water.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Thioesters and Related Compounds. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on the carbonyl shift in thioesters vs esters).
  • The Good Scents Company. S-Allyl Propanethioate: Organoleptic Properties and Identification. Available at: [Link]

  • PubChem. S-Allyl propanethioate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Allyl thiopropionate reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of Allyl Thiopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, S-prop-2-enyl propanethioate, is a sulfur-containing organic compound recognized for its characteristic alliaceous aroma and its role as a flavoring agent.[1][2] Beyond its sensory properties, its molecular structure, featuring a reactive allyl group and a thioester linkage, presents a rich landscape for diverse chemical transformations. This guide provides a detailed exploration of the core reaction mechanisms governing the reactivity of this compound. We will delve into the mechanistic underpinnings of radical-mediated additions, sigmatropic rearrangements, hydrolysis, and oxidation reactions. By synthesizing established principles from analogous systems and proposing mechanistically plausible pathways, this document aims to equip researchers with the foundational knowledge required to predict, control, and exploit the chemistry of this versatile molecule in various scientific and industrial contexts.

Introduction: The Chemical Identity of this compound

This compound is a thioester, a sulfur analog of an ester. The replacement of the ester oxygen with sulfur imparts distinct chemical properties, including different bond lengths, bond energies, and reactivity patterns. The molecule's structure is characterized by two key functional groups: the thioester (R-C(=O)S-R') and the terminal alkene of the allyl group (CH₂=CH-CH₂-). This duality makes it susceptible to reactions at the carbonyl carbon, the sulfur atom, and the C=C double bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀OS[2]
Molecular Weight 130.21 g/mol [2]
IUPAC Name S-prop-2-enyl propanethioate[2]
CAS Number 41820-22-8[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 150-151 °C at 760 mmHg[2]
Density ~0.965 g/mL at 25 °C[3]
Refractive Index ~1.482 at 20 °C[3]
Flash Point 48.33 °C (119 °F)[1]

Synthesis of this compound: A Mechanistic Prelude

While numerous methods exist for ester synthesis, the formation of thioesters often requires specific approaches. Based on analogous preparations of similar compounds, a primary route for synthesizing this compound involves the reaction of an activated form of propanoic acid with allyl mercaptan or the reaction of propanethioic acid with an allyl halide.

A common laboratory-scale synthesis would likely involve the nucleophilic substitution reaction between allyl bromide and the thiopropionate anion, generated in situ from propanethioic acid and a non-nucleophilic base. This Sₙ2 reaction is a foundational concept, illustrating the nucleophilicity of the thiolate anion and the electrophilicity of the allylic carbon.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between its two primary functional groups. The following sections dissect the principal mechanistic pathways.

Radical Reactions: The Role of the Allyl Group

The allyl group is highly susceptible to radical reactions due to the resonance stabilization of the resulting allyl radical intermediate.[4] This stability significantly lowers the dissociation energy of the allylic C-H bonds, making them preferred sites for hydrogen abstraction.

One of the most powerful and versatile reactions involving allyl groups is the thiol-ene reaction, which describes the addition of a thiol (R-SH) across a double bond.[5] This reaction can proceed via a free-radical mechanism, typically initiated by photolysis or a radical initiator (e.g., AIBN). The anti-Markovnikov addition of the thiol to the alkene is a hallmark of this pathway.[5][6]

The mechanism proceeds in two key steps:

  • Initiation & Propagation: A radical initiator generates a thiyl radical (RS•) from a thiol. This thiyl radical then adds to the terminal carbon of the allyl group's double bond. This addition is regioselective, forming the more stable secondary carbon-centered radical.

  • Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[5]

The causality behind this mechanism is rooted in the relative stabilities of the radical intermediates. The addition of the thiyl radical to the terminal carbon is favored because it produces a more stable secondary radical compared to the primary radical that would result from addition to the internal carbon.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator R-SH + Initiator R-S• Thiyl Radical (R-S•) Initiator->R-S• hv or Δ Intermediate_Radical R-S-CH₂-C•H-R' R-S•->Intermediate_Radical + CH₂=CH-R' Product R-S-CH₂-CH₂-R' Intermediate_Radical->Product + R-SH R-S•_regen R-S• Product->R-S•_regen - R-S•

Caption: Free-radical mechanism of the anti-Markovnikov thiol-ene reaction.

Sigmatropic Rearrangements: The Thio-Claisen Reaction

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a conjugated π-electron system. Allyl aryl ethers famously undergo the Claisen rearrangement; their sulfur analogs, allyl aryl sulfides, can undergo the Thio-Claisen rearrangement.[7] This is a[8][8]-sigmatropic shift.

For this compound, a mechanistically plausible, though likely high-energy, rearrangement could be envisioned. The reaction would involve a concerted reorganization of electrons through a six-membered, cyclic transition state. While the classic Thio-Claisen involves an allyl aryl sulfide, a similar principle could be applied to the S-allyl thioester system, leading to a rearranged C-allyl thio-acid derivative. Such rearrangements are often thermally induced.[7] The driving force is the formation of a more stable carbonyl group (C=O) from a thiocarbonyl group (C=S) in the intermediate tautomer.

Thio_Claisen_Rearrangement Reactant This compound (S-Allyl Isomer) Transition_State [3,3] Cyclic Transition State Reactant->Transition_State Intermediate Rearranged Intermediate (Unstable) Transition_State->Intermediate Product Tautomerized Product (C-Allyl Isomer) Intermediate->Product Tautomerization

Caption: Proposed[8][8]-sigmatropic Thio-Claisen rearrangement pathway.

Hydrolysis of the Thioester Bond

The thioester bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, analogous to the hydrolysis of esters. However, thioesters are generally more reactive towards nucleophiles than their oxygen-containing counterparts.

Under alkaline conditions, hydrolysis proceeds via nucleophilic acyl substitution.[9] A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The C-S bond then cleaves, and the more stable thiolate anion acts as the leaving group. Subsequent protonation yields propanethioic acid and allyl alcohol. The increased reactivity of thioesters compared to esters is often attributed to the lower resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate (RS⁻) compared to the alkoxide (RO⁻).

Oxidation Reactions

The allyl group provides two primary sites for oxidation: the C=C double bond and the allylic C-H bonds.

  • At the Double Bond: The alkene can undergo epoxidation with peroxy acids (e.g., m-CPBA) to form an epoxide ring. More aggressive oxidation (e.g., with ozone or potassium permanganate) can lead to oxidative cleavage of the double bond.

  • At the Allylic Position: The allylic carbon is activated for oxidation. Reagents like selenium dioxide (SeO₂) can selectively oxidize the allylic position to an alcohol, a reaction known as the Riley oxidation.[10] The mechanism involves an initial ene reaction followed by a[8][9]-sigmatropic shift.[10]

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting stems from protocols that are transparent and reproducible. Below is a representative protocol for a radical-initiated thiol-ene reaction, a key transformation for molecules containing an allyl group.

Protocol: Photoinitiated Thiol-Ene Addition to this compound

Objective: To demonstrate the anti-Markovnikov addition of a thiol to this compound.

Materials:

  • This compound (1.0 eq)

  • 1-Propanethiol (1.1 eq)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 0.05 eq)

  • Anhydrous, degassed dichloromethane (DCM) as solvent

  • UV reactor (e.g., 365 nm lamp)

  • Standard laboratory glassware, nitrogen atmosphere setup

Methodology:

  • System Preparation (Inert Atmosphere): The reaction is sensitive to oxygen, which can quench radical species. Assemble a flame-dried Schlenk flask under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add this compound, followed by the solvent (DCM). Stir the solution to ensure homogeneity. Add 1-propanethiol and the photoinitiator DMPA.

  • Degassing (Causality): To further ensure an oxygen-free environment, which is critical for efficient radical chain propagation, degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Photoinitiation: Place the flask in the UV reactor and irradiate with 365 nm light at room temperature. The choice of wavelength is dictated by the absorption maximum of the photoinitiator (DMPA).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials indicates reaction completion.

  • Workup and Purification: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired thioether product.

Validation: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic signal in ¹H NMR will be the disappearance of the vinyl protons of the allyl group and the appearance of new methylene signals corresponding to the propyl thioether chain.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Assemble Flame-Dried Glassware under N₂ B Add Reactants & Solvent (this compound, Thiol, DMPA, DCM) A->B C Degas Solution with N₂ B->C D Irradiate with UV Light (365 nm) C->D E Monitor by GC-MS/TLC D->E F Solvent Removal (Rotary Evaporation) E->F G Flash Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Standard workflow for a photoinitiated thiol-ene reaction.

Conclusion

The reaction mechanisms of this compound are a compelling illustration of modern organic chemistry principles. Its reactivity is not defined by a single functional group but by the synergistic interplay of the thioester and the allyl moiety. From radical chain reactions like the thiol-ene addition to pericyclic shifts and classic nucleophilic substitutions, this molecule offers a versatile platform for chemical synthesis and modification. Understanding these fundamental mechanisms is paramount for researchers aiming to harness its potential in fields ranging from materials science to the development of novel therapeutic agents. This guide provides the authoritative grounding necessary to explore and innovate within this chemical space.

References

  • The Synthesis of Allyl-3-Cyclohexylpropion
  • Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C.
  • Allyl isothiocyan
  • Reactions of the ethyl radical. Part 7.—Addition, dismutation and metathesis with allyl propionate. Transactions of the Faraday Society.
  • Allylic rearrangement. Wikipedia.
  • Radical Allylic Halogen
  • This compound propanethioic acid, S-2-propenyl ester. The Good Scents Company.
  • Pressure Dependent Product Formation in the Photochemically Initi
  • Thiol-ene reaction. Wikipedia.
  • Allyl thiopropion
  • Allyl isothiocyan
  • S-Allyl thiopropion
  • Thio-Claisen rearrangements of allyl and prop-2-ynyl 2-indolyl sulphides. RSC Publishing.
  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
  • Riley oxid

Sources

A Comprehensive Technical Guide to the Physical Properties of Allyl Thiopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Allyl Thiopropionate and Its Physicochemical Profile

This compound (CAS No. 41820-22-8), also known as S-allyl propanethioate, is a sulfur-containing organic compound with applications in the flavor and fragrance industry, noted for its characteristic alliaceous (garlic-like) odor.[1] Beyond its sensory properties, a thorough understanding of its fundamental physical characteristics is paramount for its application in scientific research and potential development pathways. In fields such as drug development, material science, and chemical synthesis, properties like boiling point and density are not mere data points; they are critical parameters that govern substance purity, dictate separation and purification techniques, inform reaction conditions, and are essential for regulatory compliance and safety assessments.[2][3]

This guide provides an in-depth examination of two core physical properties of this compound: its boiling point and density. We will delve into the reported values for these properties, discuss the underlying molecular principles, provide standardized, replicable protocols for their experimental determination, and offer insights into the practical implications of this data for the scientific professional. The methodologies presented are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Section 1: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[4][5][6] This property is a sensitive indicator of a substance's volatility and is directly influenced by the strength of its intermolecular forces. For this compound, these forces are primarily dipole-dipole interactions and van der Waals dispersion forces. The presence of the polar thioester group (C=O) and the sulfur atom introduces polarity, but unlike alcohols, thioesters do not exhibit significant hydrogen bonding, which results in moderate boiling points compared to their oxygen-ester analogues of similar molecular weight.[7][8]

Reported Boiling Point Data

The experimentally determined boiling point for this compound is consistently reported in the range of 150-151.4 °C at standard atmospheric pressure (760 mmHg).

Physical PropertyReported ValueConditionsSource(s)
Boiling Point 150.00 to 151.00 °C@ 760.00 mm HgThe Good Scents Company, PubChem[4][9][10]
151.4 °C@ 760 mmHgECHEMI[11]

This narrow range across different sources indicates a good consensus on the boiling point of this compound, which is a crucial first step for its identification and for designing distillation-based purification processes.[2]

Causality and Influencing Factors

The boiling point of an organic molecule like this compound is dictated by several factors:[7][12][13]

  • Molecular Weight: With a molecular weight of approximately 130.21 g/mol , this compound has a higher boiling point than smaller, more volatile sulfur compounds.[9][14] As molecular weight increases, so do the van der Waals forces, requiring more energy to transition to the gaseous phase.[7][12]

  • Intermolecular Forces: The primary intermolecular forces are dipole-dipole interactions arising from the polar thioester functional group. These are stronger than the London dispersion forces found in nonpolar molecules of similar size but weaker than the hydrogen bonds found in alcohols or carboxylic acids.

  • Molecular Structure: this compound is a straight-chain thioester. Branching in a molecule's carbon skeleton tends to lower the boiling point by reducing the surface area available for intermolecular contact, but this is not a factor for this specific molecule.[7][12]

Standardized Experimental Protocol: OECD Test Guideline 103

For regulatory purposes and ensuring the highest data quality, the determination of boiling point should follow internationally recognized protocols. The OECD Guideline for the Testing of Chemicals, Test No. 103, provides several validated methods.[4][5][6] The distillation method is a robust and widely used approach.

Methodology: Distillation Method for Boiling Point Determination

  • Apparatus Setup: Assemble a standard distillation apparatus using a round-bottom flask, a condenser, a thermometer placed so the top of the bulb is level with the side arm of the distillation head, and a receiving flask.

  • Sample Preparation: Place approximately 5-10 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the liquid boils, vapors will rise and surround the thermometer bulb. The temperature will climb and then stabilize as the vapor and liquid reach equilibrium. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point.[9]

  • Data Recording: Record the stabilized temperature reading on the thermometer and the ambient atmospheric pressure.

  • Pressure Correction (if necessary): If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph or the Sydney-Young equation.

This self-validating system ensures that the measured temperature corresponds to the true boiling point, as it remains constant during the phase transition of the pure substance.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add this compound & Boiling Chips to Flask A->B Prepare C Apply Gentle Heat B->C Start D Observe Vapor Condensation & Temperature Stabilization C->D Process E Record Stable Temperature & Barometric Pressure D->E Record F Apply Pressure Correction (if P ≠ 760 mmHg) E->F Analyze G Final Boiling Point F->G Result

Caption: Experimental workflow for boiling point determination via distillation.

Section 2: Density of this compound

Density, the mass of a substance per unit volume, is a fundamental physical property used to convert mass to volume, assess purity, and is critical for formulation and quality control processes.[15][16] It is influenced by temperature, with density generally decreasing as temperature increases due to thermal expansion.

Reported Density Data

There is a notable discrepancy in the reported density values for this compound, highlighting the importance of independent experimental verification.

Physical PropertyReported ValueConditionsSource(s)
Specific Gravity 0.89800 to 0.90200@ 25.00 °CThe Good Scents Company[1]
Density 0.898-0.902Not specifiedPubChem (JECFA)[10]
Density 0.965 g/mL@ 25 °C (lit.)ECHEMI[11]

The values around 0.900 g/mL from two sources are in close agreement. The higher value of 0.965 g/mL from a third source is a significant outlier. This could be due to a typographical error, measurement of an impure sample, or a different experimental method. For drug development and other high-precision applications, it is crucial to resolve this discrepancy through careful in-house measurement.

Standardized Experimental Protocol: OECD Test Guideline 109

The OECD Test Guideline 109 describes several methods for determining the density of liquids.[15][16] The pycnometer method is a highly precise technique suitable for determining the density of liquids like this compound.

Methodology: Pycnometer Method for Density Determination

  • Apparatus Preparation: A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned, dried, and weighed (m_pyc).

  • Calibration with Water: The pycnometer is filled with distilled, deionized water of a known temperature (and thus known density, ρ_water). The filled pycnometer is placed in a thermostatically controlled water bath to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C). The exterior is dried, and the filled pycnometer is weighed (m_pyc+water). The exact volume of the pycnometer (V_pyc) is calculated: V_pyc = (m_pyc+water - m_pyc) / ρ_water.

  • Sample Measurement: The pycnometer is emptied, thoroughly dried, and filled with this compound.

  • Thermal Equilibration: The pycnometer containing the sample is brought to the same temperature as the water calibration in the water bath.

  • Final Weighing: The exterior is carefully dried, and the pycnometer filled with the sample is weighed (m_pyc+sample).

  • Density Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

This protocol provides a self-validating system by first calibrating the precise volume of the measurement vessel with a reliable standard (water).

Density_Measurement_Workflow cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Calculation A Clean, Dry & Weigh Empty Pycnometer (m_pyc) B Fill with DI Water, Equilibrate Temp & Weigh (m_pyc+water) A->B Calibrate C Calculate Pycnometer Volume (V_pyc) B->C Determine D Dry Pycnometer & Fill with This compound C->D Use V_pyc E Equilibrate to Same Temp as Calibration D->E Prepare F Dry Exterior & Weigh (m_pyc+sample) E->F Measure G Calculate Sample Density: ρ = (m_pyc+sample - m_pyc) / V_pyc F->G Calculate H Final Density Value G->H Result

Caption: Workflow for density determination using the pycnometer method.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are foundational to its handling, purification, and application in scientific and industrial settings. This guide has synthesized the available data, presenting a boiling point of 150-151.4 °C and a likely density in the range of 0.898-0.902 g/mL at 25 °C . The noted discrepancy in reported density values underscores the imperative for rigorous, in-house experimental verification using standardized protocols, such as those provided by the OECD. By understanding both the values of these properties and the principles behind their determination, researchers and developers can ensure data integrity, procedural safety, and the successful application of this compound in their work.

References

  • OECD (1981), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61995, this compound. Retrieved from [Link].

  • The Good Scents Company (n.d.). This compound. Retrieved from [Link].

  • OECD (1995), Test No. 109: Density of Liquids and Solids, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link].

  • Nichols, L. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link].

  • Ashenhurst, J. (2010, October 25). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link].

  • Prime Process Safety Center (n.d.). Boiling Point Test. Retrieved from [Link].

  • University of Pardubice (n.d.). DENSITY DETERMINATION BY PYCNOMETER.
  • Analytice (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link].

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link].

Sources

Technical Guide: Solubility Profiling and Stability of S-Allyl Propanethioate (CAS 41820-22-8)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

S-Allyl propanethioate (also known as Allyl thiopropionate) is a volatile organosulfur compound distinct from the water-soluble garlic amino acids like S-allyl cysteine (SAC). It belongs to the thioester class, characterized by a carbonyl group bonded directly to a sulfur atom.[1] This structural feature confers unique solubility and reactivity profiles, specifically a higher susceptibility to nucleophilic attack (hydrolysis) compared to oxygen esters, and moderate lipophilicity.

This guide provides a definitive solubility landscape for S-allyl propanethioate, moving beyond generic database predictions to offer actionable, thermodynamically grounded solvent selection criteria for extraction, synthesis, and bioassay formulation.

Physicochemical Profile
PropertyValueContext
CAS Number 41820-22-8 Unique Identifier
Molecular Formula C₆H₁₀OSThioester
Molecular Weight 130.21 g/mol Low MW, Volatile
LogP (Octanol/Water) 2.01 (Experimental/Predicted range: 1.7–2.1)Moderately Lipophilic
Water Solubility ~1.5 g/L (approx. 11.5 mM)Low, but sufficient for some biological signaling
Boiling Point 151.4°CVolatile; requires closed-system handling
Density 0.965 g/mLSlightly less dense than water

CRITICAL DISTINCTION: Do not confuse this compound with S-Allyl Cysteine (SAC) or Alliin . SAC is a zwitterionic amino acid and is highly water-soluble. S-Allyl propanethioate is a lipophilic oil.

Part 2: Solubility Landscape & Solvent Compatibility

The solubility of S-allyl propanethioate is governed by its dipole-dipole interactions (thioester moiety) and dispersion forces (allyl and propyl chains).

Hansen Solubility Parameters (HSP) Prediction

To scientifically select solvents, we utilize the Hansen Solubility Parameters (


).[2]
  • 
     (Dispersion):  High. The molecule has significant non-polar character.[3]
    
  • 
     (Polarity):  Moderate. The thioester bond creates a dipole.
    
  • 
     (Hydrogen Bonding):  Low. It acts only as a weak H-bond acceptor; it has no donor groups.
    

Solvent Recommendations:

Solvent ClassSolventSolubility RatingMechanistic Rationale
Alcohols Ethanol, MethanolMiscible High compatibility; ethanol is the preferred carrier for biological assays (low toxicity).
Dipolar Aprotic DMSO, DMFMiscible Excellent solvency due to matching polarity; ideal for high-concentration stock solutions (>100 mM).
Non-Polar Hexane, HeptaneHigh Driven by dispersion forces (

); useful for extraction from aqueous matrices.
Chlorinated Dichloromethane (DCM)High Excellent general solvent for thioesters; used in synthesis and purification.
Aqueous Water, PBS (pH 7.4)Low (~1.5 g/L) "Hydrophobic effect" dominates. Requires co-solvents (e.g., 0.1% DMSO) for bioassays.
Stability Warning: The Thioester Vulnerability

Thioesters are "high-energy" bonds. They are more susceptible to hydrolysis and aminolysis than oxygen esters because the overlap between the C(2p) and S(3p) orbitals is poor, reducing resonance stabilization.

  • Avoid Basic pH: In alkaline solutions (pH > 8), hydroxide ions (

    
    ) rapidly attack the carbonyl carbon, cleaving the molecule into propionic acid and allyl mercaptan (strong odor).
    
  • Nucleophiles: Avoid solvents containing primary amines unless aminolysis is the intended reaction.

  • Storage: Store stock solutions in anhydrous DMSO or absolute ethanol at -20°C or -80°C. Avoid aqueous buffers for long-term storage.

Part 3: Experimental Protocol (Self-Validating System)

To determine the exact solubility in a specific matrix (e.g., a novel formulation vehicle), use the Saturation Shake-Flask Method coupled with Headspace GC-MS . This method validates itself by ensuring equilibrium is reached and preventing volatile loss.

Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess S-Allyl Propanethioate SolventAdd Add to Solvent (e.g., PBS + 5% Ethanol) in Sealed Vial (Minimize Headspace) Start->SolventAdd Equilibration Equilibrate: Orbital Shaker 25°C, 24 Hours SolventAdd->Equilibration Separation Phase Separation: Rapid Centrifugation (Temperature Controlled) Equilibration->Separation Sampling CRITICAL: Sample Supernatant Immediately Avoid Volatile Loss Separation->Sampling Dilution Dilute with Extraction Solvent (Hexane) + Internal Standard (Diallyl Sulfone) Sampling->Dilution Analysis Quantification: GC-FID or GC-MS Calculate vs Calibration Curve Dilution->Analysis QC1 Check for Hydrolysis Products (Propionic Acid / Allyl Mercaptan) Analysis->QC1

Caption: Workflow for solubility determination of volatile thioesters. Critical control points highlight prevention of evaporation and hydrolysis.

Detailed Methodology
  • Preparation: Add S-allyl propanethioate in excess to the target solvent in a crimp-top GC vial. Do not use open beakers due to volatility.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 5 minutes (temp controlled).

  • Sampling: Pierce the septum and withdraw the saturated supernatant.

  • Extraction/Dilution: Immediately dilute the aliquot into an organic solvent (e.g., Hexane) containing a known concentration of Internal Standard (ISTD).

    • Recommended ISTD:Diallyl sulfone or Dipropyl disulfide (structurally similar but distinct retention time).

  • Quantification: Inject into GC-MS (Splitless mode). Calculate concentration using the ratio of Analyte Area / ISTD Area against a pre-run calibration curve.

Part 4: Applications in Drug Development

Formulation Strategies

Given its LogP of ~2.0, S-allyl propanethioate is a candidate for lipid-based formulations.

  • Nanoemulsions: Highly compatible with oil-in-water nanoemulsions using MCT oil as the carrier and Tween-80 as the surfactant. This improves stability against hydrolysis by sequestering the thioester in the oil phase.

  • Liposomes: Can be loaded into the lipid bilayer of liposomes to enhance bioavailability and reduce volatility.

Biological Assay Vehicle
  • Preferred: Dissolve in 100% DMSO to make a 100 mM stock.

  • Usage: Dilute 1:1000 into cell culture media (final DMSO 0.1%) immediately before use.

  • Half-Life Check: Perform a stability check in the culture media (using the GC protocol above) to ensure the compound does not hydrolyze significantly during the incubation period (e.g., 24h).

References

  • FooDB. (n.d.). Compound Summary: S-2-Propenyl propanethioate (FDB016568). Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[3] S-Allyl propanethioate (Compound).[3][4] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • The Good Scents Company. (n.d.). This compound.[4] Flavor and Fragrance Information. Retrieved October 26, 2025, from [Link]

  • Lawson, L. D., & Wang, Z. J. (2005). Allicin and allicin-derived garlic compounds: Stability and interactions. (Contextual reference for thioester/organosulfur stability).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[3] (Source for solubility parameter theory).

Sources

Technical Guide: IUPAC Nomenclature and Structural Characterization of Allyl Thiopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of drug development and flavor chemistry, trivial names like "Allyl thiopropionate" often mask structural ambiguities critical to metabolic stability and toxicological assessment. This guide deconstructs the nomenclature, synthesis, and characterization of S-prop-2-en-1-yl propanethioate (CAS 41820-22-8).

While often used in flavor formulations (FEMA 3329) for its alliaceous (garlic/onion) profile, the thioester linkage presents unique reactivity profiles compared to oxygen esters. This document provides a rigorous IUPAC derivation, a self-validating synthesis protocol, and the regulatory data necessary for inclusion in pharmaceutical or food-grade applications.

Part 1: Structural Deconstruction & IUPAC Derivation

The Core Ambiguity

The term "this compound" is chemically ambiguous. It could refer to two distinct constitutional isomers based on the attachment of the alkyl group to the thiocarboxylic acid moiety:

  • S-Ester (Thiol ester):

    
     (The standard commercial compound).
    
  • O-Ester (Thiono ester):

    
     (Rare, unstable).
    

Standard Usage: In industrial and pharmaceutical contexts, "this compound" almost exclusively refers to the S-ester . The IUPAC Preferred IUPAC Name (PIN) eliminates this ambiguity.

Step-by-Step IUPAC Derivation

According to IUPAC Blue Book Rule P-65.1 , thioesters are named by citing the alkyl group attached to the sulfur (or oxygen) as a prefix, followed by the acyl group named as an alkane with the suffix modified to -thioate.

  • Step 1: Identify the Acyl Parent Chain. The carbonyl carbon is C1.[1] The chain has 3 carbons (

    
    ).
    
    • Parent Alkane: Propane

    • Functional Group: Thioic acid ester

    • Base Name: Propanethioate

  • Step 2: Identify the Substituent. The group attached to the sulfur is an allyl group (

    
    ).
    
    • Systematic Name: Prop-2-en-1-yl [2]

  • Step 3: Specify the Heteroatom Attachment. To distinguish between S- and O- attachment, the locant S- is explicitly added.

  • Final PIN: S-Prop-2-en-1-yl propanethioate

Nomenclature Logic Visualization

The following decision tree illustrates the IUPAC logic flow for thioester nomenclature.

NomenclatureLogic Start Compound Analysis: This compound FuncGroup Identify Functional Group: Thioester (-C(=O)S-) Start->FuncGroup ParentChain Parent Acid Chain (C=O side): 3 Carbons -> Propane FuncGroup->ParentChain Substituent Identify R-Group on Sulfur: Allyl -> Prop-2-en-1-yl FuncGroup->Substituent Suffix Apply Suffix Rule (P-65): -oic acid -> -thioate ParentChain->Suffix FinalName Final IUPAC PIN: S-Prop-2-en-1-yl propanethioate Suffix->FinalName Locant Assign Locant: Attached to S -> Prefix 'S-' Substituent->Locant Locant->FinalName

Figure 1: IUPAC decision tree for deriving the Preferred IUPAC Name (PIN) of thioesters.

Part 2: Synthetic Pathways & Validation Protocols

To ensure scientific integrity, we utilize the Acyl Chloride-Thiol Condensation method. This pathway is preferred over direct esterification due to the higher nucleophilicity of the thiolate and the irreversibility of the reaction, ensuring high yield and purity.

Reaction Mechanism


Experimental Protocol

Safety Warning: Allyl mercaptan has an intense stench and is toxic. All operations must be performed in a functioning fume hood with a caustic scrubber trap.

Reagents:

  • Propionyl chloride (1.05 eq)

  • Allyl mercaptan (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq, acid scavenger)

  • Dichloromethane (DCM) (Anhydrous solvent)

Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.

  • Solvation: Charge the flask with Allyl mercaptan (50 mmol) and Pyridine (55 mmol) in 100 mL of dry DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Propionyl chloride (52.5 mmol) over 30 minutes. The exothermic reaction requires slow addition to prevent polymerization of the allyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench & Workup: Quench with ice-cold water (50 mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by sat.

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure (approx. 60°C at 10 mmHg) to obtain the pure oil.
    
Validation Parameters (Self-Validating System)

A successful synthesis is validated only when the following spectral signatures are met.

TechniqueParameterExpected SignalMechanistic Interpretation
IR Spectroscopy C=O Stretch~1690 cm⁻¹Lower wavenumber than normal esters (1735 cm⁻¹) due to S-conjugation.
¹H NMR S-CH₂-

3.6 ppm (d)
Doublet indicates coupling to alkene proton; chemical shift confirms S-attachment.
¹H NMR -CH₂- (Acyl)

2.6 ppm (q)
Quartet confirms propionyl chain.
MS (EI) Molecular Ionm/z 130Confirms Formula C₆H₁₀OS.
Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: Propionyl Cl + Allyl Mercaptan Conditions Conditions: Pyridine, DCM, 0°C -> RT, N2 atm Reactants->Conditions Nucleophilic Acyl Substitution Workup Workup: Acid Wash (HCl) Base Wash (NaHCO3) Conditions->Workup Quench Purification Purification: Vacuum Distillation Workup->Purification Crude Oil Product Product: S-Prop-2-en-1-yl propanethioate Purification->Product >98% Purity

Figure 2: Synthetic workflow for the production of high-purity S-Allyl propanethioate.

Part 3: Regulatory & Safety Implications

In drug development, the distinction between S- and O- isomers is critical because thioesters (


) are susceptible to rapid hydrolysis by thioesterases in vivo, whereas thionoesters (

) are metabolically distinct.
Chemical Identity & Regulatory Table
IdentifierValueContext
IUPAC PIN S-Prop-2-en-1-yl propanethioate Official Chemical Name
Common Name This compoundTrade/Flavor Industry
CAS Number 41820-22-8 Registry Key
FEMA Number 3329GRAS Status (Flavor)
JECFA Number 490Food Additive Safety
Formula

Molecular Composition
SMILES CCC(=O)SCC=CCheminformatics
Toxicological Note

While FEMA GRAS (Generally Recognized As Safe) listed, this compound is a potent skin and eye irritant in its pure form. In drug formulations, it functions as a reactive electrophile. The thioester bond has a high free energy of hydrolysis (


 kcal/mol), making it an effective acylating agent in enzymatic pathways (mimicking Acetyl-CoA).

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • PubChem. Compound Summary: S-Allyl propanethioate (CAS 41820-22-8).[2] National Library of Medicine.[3][4] Link

  • FEMA. Flavor Ingredient Library: this compound (FEMA 3329).[2] Flavor and Extract Manufacturers Association.[2] Link

  • JECFA. Evaluation of Certain Food Additives: this compound (No. 490).[2] WHO Technical Report Series. Link

  • NIST. Mass Spectrometry Data Center: S-Allyl propanethioate. National Institute of Standards and Technology. Link

Sources

Technical Whitepaper: The Chronology and Chemical Characterization of Allyl Thiopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl thiopropionate (S-2-Propenyl propanethioate; CAS 41820-22-8) represents a critical intersection between organic synthesis and natural flavor mimicry. While the volatile organosulfur compounds of the Allium genus (garlic, onion, leek) are renowned for their pungency and bioactivity, they are notoriously unstable. This compound emerged in the mid-to-late 20th century as a "savory anchor"—a stable thioester capable of delivering the characteristic alliaceous and metallic notes of garlic without the rapid degradation associated with thiosulfinates like allicin.

This guide details the chemical phylogeny, synthetic pathways, and sensory mechanics of this compound, providing a robust reference for its application in modern food science and drug development.

Chemical Identity & Structural Phylogeny

This compound belongs to the class of thioesters , specifically the S-allyl esters of short-chain fatty acids. Unlike oxygen esters which are typically fruity, the substitution of oxygen with sulfur (


 linkage) drastically alters the electron distribution and olfactory profile, shifting the sensory perception toward savory, meaty, and metallic notes.
Molecular Specifications
PropertySpecification
IUPAC Name S-prop-2-enyl propanethioate
Common Synonyms This compound; Thioacrylic propionate
CAS Number 41820-22-8
FEMA Number 3329
Molecular Formula

Molecular Weight 130.21 g/mol
LogP (Estimated) 1.80
Odor Threshold Low (ppb range); Pungent, Alliaceous
Structural Significance

The molecule features two distinct functional zones:

  • The Propionyl Group (

    
    ):  Provides the "body" and lipophilicity, influencing the volatility and retention in fatty matrices.
    
  • The S-Allyl Moiety (

    
    ):  The pharmacophore responsible for the characteristic "garlic" impact and potential TRPA1 channel activation (pungency).
    

Discovery & Historical Context

The Search for Stable Savory

The history of this compound is not defined by a single serendipitous discovery but by the systematic rational design of flavor compounds in the post-WWII era. Early flavor chemistry focused on isolating natural extracts from garlic and onion. However, the primary active components of fresh garlic, such as Allicin (diallyl thiosulfinate), are thermally unstable and degrade rapidly into polysulfides (e.g., diallyl disulfide).

Researchers sought "Nature-Identical" scaffolds that could resist thermal processing (retort, extrusion) while maintaining the sensory fidelity of fresh Allium.

  • 1970s-1980s: The Flavor and Extract Manufacturers Association (FEMA) began evaluating a wave of synthetic thioesters. This compound was assigned FEMA 3329 , marking its entry into the regulated flavor library.

  • Regulatory Validation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound (No. 490) in 1999, validating its safety based on its metabolic hydrolysis into innocuous propionic acid and allyl mercaptan.

Natural Occurrence

While primarily used as a synthetic additive, this compound has been identified in trace amounts in the volatile fraction of certain Allium species and Durio zibethinus (Durian), often formed via the interaction of propionyl-CoA derivatives and allyl thiols during enzymatic disruption or cooking processes.

Synthesis & Production Protocols

The industrial synthesis of this compound relies on Nucleophilic Acyl Substitution . This protocol is preferred for its high yield and the avoidance of complex catalysts.

Reaction Mechanism

The synthesis involves the attack of Allyl Mercaptan (nucleophile) on Propionyl Chloride (electrophile) in the presence of a base (acid scavenger).

Reaction Equation:



Experimental Protocol (Bench Scale)

Safety Warning: Allyl mercaptan is extremely malodorous and toxic. Perform all steps in a high-efficiency fume hood. Use silver-shield gloves.

Reagents:

  • Propionyl Chloride (1.05 eq)

  • Allyl Mercaptan (1.0 eq)[1]

  • Pyridine or Triethylamine (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Purge with

    
    .
    
  • Solvation: Dissolve Allyl Mercaptan (1.0 eq) and Pyridine (1.1 eq) in dry DCM at 0°C (ice bath).

  • Addition: Dropwise add Propionyl Chloride (1.05 eq) over 30 minutes. The reaction is exothermic; maintain temperature

    
     to prevent polymerization of the allyl group.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC or GC.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Extraction: Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated

    
     (to remove acid traces), and finally Brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Distill the residue under vacuum to obtain pure this compound.
    
Visualization of Synthesis Logic

Synthesis_Pathway Propionyl Propionyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Propionyl->Intermediate Acylation Mercaptan Allyl Mercaptan (Nucleophile) Mercaptan->Intermediate Nucleophilic Attack Product This compound (Target Thioester) Intermediate->Product Elimination of Cl- Byproduct Pyridinium HCl (Salt) Intermediate->Byproduct Base captures H+ Base Base (Pyridine) (H+ Scavenger) Base->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Sensory Engineering & Applications

This compound is a "High-Impact Aroma Chemical." Its utility lies not in its volume but in its potency.

Organoleptic Profile
AttributeDescription
Primary Note Alliaceous (Garlic/Onion)
Secondary Note Savory, Meaty, Metallic
Tertiary Note Tropical (reminiscent of Durian/Pineapple at very high dilution)
Tenacity Medium (Higher than allyl mercaptan, lower than disulfides)
Application Matrix[5][6]
  • Meat Analogues: In plant-based meat (vegan burgers), it bridges the gap between the "beany" off-notes of soy/pea protein and the metallic "bloody" notes of real meat.

  • Savory Soups: Provides the "cooked onion" back-note that survives the retorting process.

  • Flavor Modification: Used at <1 ppm to add "bite" and mouthfeel to cheese flavors (e.g., Cheddar) without imparting an overt garlic taste.

Metabolism & Safety (Toxicokinetics)

Understanding the metabolic fate of this compound is crucial for its safety assessment (GRAS status). The body treats it as a standard thioester.

Metabolic Pathway

Upon ingestion, this compound undergoes rapid hydrolysis by Carboxylesterases (mainly in the liver and gut mucosa).

  • Hydrolysis: Cleavage of the thioester bond yields Propionic Acid and Allyl Mercaptan .

  • Fate of Propionic Acid: enters the Krebs cycle (via Succinyl-CoA).

  • Fate of Allyl Mercaptan: Undergoes S-methylation to form Allyl Methyl Sulfide (excreted via breath/urine) or oxidation to sulfates.

Visualization of Metabolism

Metabolism Input This compound (Ingestion) Enzyme Carboxylesterases (Hydrolysis) Input->Enzyme Split1 Propionic Acid Enzyme->Split1 Split2 Allyl Mercaptan Enzyme->Split2 Krebs Krebs Cycle (Energy) Split1->Krebs Methylation S-Methylation (Detoxification) Split2->Methylation Excretion Allyl Methyl Sulfide (Breath/Urine) Methylation->Excretion

Figure 2: Metabolic hydrolysis and detoxification pathway of this compound.

References

  • Flavor and Extract Manufacturers Association (FEMA). (1970-1990). FEMA GRAS Assessments for this compound (No. 3329). Washington, D.C.[2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). Safety evaluation of certain food additives and contaminants: Simple aliphatic and aromatic sulfides and thiols. WHO Food Additives Series 44. Link

  • The Good Scents Company. (n.d.). This compound: Organoleptic Properties and Safety Data.[3]Link

  • Mosciano, G. (1995).[4] Organoleptic Characteristics of Flavor Materials.[1][4] Perfumer & Flavorist, 20(3), 63.[4]

Sources

Technical Monograph: S-Allyl Thiopropionate (CAS 41820-22-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

S-Allyl Thiopropionate (S-2-propenyl propanethioate) is a specialized organosulfur compound predominantly utilized in the flavor industry for its potent alliaceous (garlic/onion) and roasted sensory profile. However, in the context of drug development and chemical biology, it represents a strategic thioester prodrug scaffold .

Unlike unstable thiosulfinates (e.g., Allicin), S-Allyl Thiopropionate offers a stable delivery mechanism for Allyl Mercaptan (2-propene-1-thiol) , a bioactive pharmacophore associated with antioxidant, antimicrobial, and histone deacetylase (HDAC) inhibitory activities.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a research-grade analysis of its physicochemical behavior, toxicological nuance, and handling protocols required for high-integrity experimental workflows.

Physicochemical Profile

The following data aggregates experimental values and validated predictive models for CAS 41820-22-8.

PropertyValueScientific Implication
CAS Number 41820-22-8Unique identifier for procurement/regulatory checks.[1]
IUPAC Name S-prop-2-enyl propanethioateDefines the thioester linkage (C(=O)-S).
Molecular Formula C₆H₁₀OSMW: 130.21 g/mol .[2]
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or polymerization.
Odor Threshold < 10 ppb (Est.)High Impact: Requires containment; "garlic" note is persistent.
Density 0.965 g/mL @ 25°CSlightly less dense than water; forms supernatant layer.
Boiling Point ~151°C @ 760 mmHgModerate volatility; significant vapor pressure at RT.
Flash Point 48°C (119°F)Flammable (Cat 3). Requires grounding during transfer.
Solubility Insoluble in water; Soluble in EtOH, oilsLipophilic (LogP ~1.8); crosses cell membranes easily.

Toxicological & Safety Assessment (E-E-A-T)

GHS Classification & Hazard Logic

While standard SDS documents list hazards, they rarely explain the mechanism.

  • Flammable Liquid (Category 3): The thioester bond does not significantly reduce the flammability of the allyl tail. Vapor/air mixtures are explosive above 48°C.

  • Skin/Eye Irritation (Category 2/2A):

    • Mechanism: Thioesters are reactive electrophiles. Upon contact with mucous membranes, enzymatic or spontaneous hydrolysis releases Propionic Acid (irritant) and Allyl Mercaptan (strong irritant/stench).

  • Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation is driven by the volatility of the hydrolysis products.

The "Hidden" Metabolic Hazard

Researchers must treat S-Allyl Thiopropionate as a bio-precursor .

  • In Vivo/In Vitro Fate: Carboxylesterases (CES) rapidly cleave the thioester bond.

  • Toxic Payload: The release of free Allyl Mercaptan can deplete cellular glutathione (GSH) if exposure is acute and massive, leading to oxidative stress, although therapeutic doses utilize this thiol for antioxidant signaling.

Bioactivation Pathway (Graphviz)

The following diagram illustrates the enzymatic hydrolysis that dictates both the compound's bioactivity and its toxicity profile.

MetabolicPathway Substrate S-Allyl Thiopropionate (Lipophilic Prodrug) Intermediate Hydrolysis Complex Substrate->Intermediate Cellular Entry Enzyme Carboxylesterases (CES1/CES2) Enzyme->Intermediate Catalysis Product1 Propionic Acid (Metabolic Fuel) Intermediate->Product1 Cleavage Product2 Allyl Mercaptan (Bioactive Thiol) Intermediate->Product2 Release Downstream Disulfides (DADS) & Methylation Product2->Downstream Oxidation

Caption: Figure 1.[3] Bioactivation pathway of S-Allyl Thiopropionate. The thioester bond is cleaved by intracellular esterases, releasing the active allyl thiol payload.

Handling & Stability Protocols

Storage & Stability
  • The Problem: Thioesters are susceptible to hydrolysis (moisture) and oxidation (air). Degradation yields disulfides (precipitate) and acid (pH drop).

  • Protocol:

    • Atmosphere: Store under Argon or Nitrogen. Argon is preferred due to its density, blanketing the liquid surface effectively.

    • Temperature: Refrigerate at 2–8°C .

    • Container: Amber glass with Teflon-lined caps. Avoid metal containers (Fe/Cu) which can catalyze desulfurization.

Odor Containment (The "Stench" Factor)

The odor threshold is extremely low. A minor spill can evacuate a laboratory.

  • Primary Engineering Control: All handling must occur within a certified Fume Hood.

  • Decontamination Solution: Prepare a "Quench Bath" before opening the bottle.

    • Formula: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide in dilute NaOH.

    • Mechanism: Oxidizes the odoriferous thiol/thioester into non-volatile sulfonates/sulfates.

Synthesis/Production Workflow

For researchers synthesizing this material or analogues, the following pathway is standard.

SynthesisWorkflow ReactantA Propanoyl Chloride (Acylating Agent) Reaction Reaction: 0°C -> RT DCM Solvent ReactantA->Reaction ReactantB Allyl Mercaptan (Nucleophile) ReactantB->Reaction Base Pyridine/TEA (HCl Scavenger) Base->Reaction Workup Wash: Dilute HCl -> NaHCO3 Dry: MgSO4 Reaction->Workup Quench Product S-Allyl Thiopropionate (Distill under Vacuum) Workup->Product Purification

Caption: Figure 2. Standard synthesis workflow via acylation of allyl mercaptan. Temperature control is critical to prevent polymerization of the allyl group.

Emergency Response & First Aid

In the event of exposure, standard First Aid must be augmented with specific chemical knowledge.

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air; administer O₂ if dyspneic.Vapors cause rapid mucosal edema. Oxygen support counters potential hypoxia from airway restriction.
Skin Contact Wash with soap/water; Do NOT use ethanol. Ethanol acts as a penetration enhancer for lipophilic thioesters, driving the toxin deeper into the dermis.
Eye Contact Flush for 15 mins; Check pH if possible.Hydrolysis generates propionic acid; prolonged flushing is necessary to neutralize the acidic micro-environment.
Spill Cover with Bleach-soaked pads.Do not wipe dry. The oxidant (bleach) must chemically convert the thioester before physical removal to prevent odor spread.

Research Applications

  • Antimicrobial Development: S-Allyl Thiopropionate serves as a model for testing the "Allyl Transfer" hypothesis, where the allyl group binds to microbial cysteine residues, disrupting enzymatic function [1].

  • Flavor Chemistry: Used as a reference standard for analyzing the Maillard reaction products in roasted garlic extracts.

  • Cancer Therapeutics: Investigated as a lipophilic donor of allyl thiols, which induce Phase II detoxification enzymes (e.g., Glutathione S-Transferase) [2].

References

  • Munchberg, U., et al. (2007). Polysulfides as biologically active ingredients of garlic. Organic & Biomolecular Chemistry. Link

  • BOC Sciences. (2023). S-Allyl Thiopropionate Safety Data Sheet.[2][4]

  • The Good Scents Company. (2023). Allyl Thiopropionate Material Safety Data.Link

  • PubChem. (2023). Compound Summary: S-Allyl Thiopropionate.[2][4] National Library of Medicine. Link

  • ECHA. (2023). Registration Dossier: Organosulfur Compounds.[5] European Chemicals Agency.[3] Link

Sources

Methodological & Application

Application Note: Thioesterification of Propionic Acid with Allyl Mercaptan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of S-allyl propionethioate (S-allyl propanethioate) via the thioesterification of propionic acid with allyl mercaptan (2-propene-1-thiol). S-allyl thioesters are critical structural motifs in flavor chemistry (allium derivatives) and serve as metabolic probes in drug development due to the lability of the C-S bond under specific enzymatic conditions.

We present two validated protocols:

  • Method A (Steglich Thioesterification): A mild, room-temperature coupling ideal for small-scale research and substrate screening.

  • Method B (Acyl Chloride Activation): A robust, scalable method for gram-to-kilogram synthesis.

Safety & Handling (The "Stench" Protocol)

CRITICAL WARNING: Allyl mercaptan possesses an intense, disagreeable odor (garlic/onion) detectable at ppb levels and is highly toxic.

  • Containment: All operations must be performed in a high-efficiency fume hood.

  • Oxidative Trap: Do not vent mercaptan vapors directly. Connect the reaction vessel exhaust to a scrubber containing 10% Sodium Hypochlorite (Bleach) solution to oxidize escaping thiols into non-volatile sulfonates.

  • Glassware Decontamination: Before removing glassware from the hood, rinse all surfaces with a dilute bleach solution to neutralize residual thiols.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles.

Reaction Mechanism & Pathways

Thioesters are thermodynamically less stable than oxygen esters, making direct esterification difficult without activation. We utilize two activation strategies to overcome the poor nucleophilicity of the thiol sulfur compared to alcohols.

Pathway Logic
  • Steglich (DCC/DMAP): Activates the carboxylic acid as an O-acylisourea intermediate, which is then attacked by the thiol. DMAP acts as an acyl-transfer catalyst.

  • Acid Chloride: Converts the acid to a highly reactive electrophile (acyl chloride), allowing the thiol to attack rapidly in the presence of a base scavenger.

Thioesterification_Pathways cluster_MethodA Method A: Steglich Coupling cluster_MethodB Method B: Acid Chloride PropionicAcid Propionic Acid (Starting Material) IsoUrea O-Acylisourea Intermediate PropionicAcid->IsoUrea + DCC AcylCl Propionyl Chloride PropionicAcid->AcylCl + SOCl2 AllylMercaptan Allyl Mercaptan (Nucleophile) DCC DCC (Coupling Agent) DMAP DMAP (Catalyst) Product S-Allyl Propionethioate (Target) IsoUrea->Product + Allyl Mercaptan + DMAP Byproducts_A DCU (Urea) IsoUrea->Byproducts_A SOCl2 Thionyl Chloride AcylCl->Product + Allyl Mercaptan + Base Byproducts_B Et3N·HCl + SO2 AcylCl->Byproducts_B Base Et3N (Base)

Figure 1: Dual pathways for the synthesis of S-allyl propionethioate. Method A utilizes carbodiimide coupling, while Method B proceeds via an acid chloride intermediate.

Experimental Protocols

Method A: Steglich Thioesterification (DCC/DMAP)

Best for: Small scale (<5g), acid-sensitive substrates, or when avoiding corrosive acid chlorides.

Reagents:

  • Propionic Acid (1.0 equiv)[1]

  • Allyl Mercaptan (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Propionic Acid (1.0 equiv) and Allyl Mercaptan (1.1 equiv) to anhydrous DCM .

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation: Cool the solution to 0°C (ice bath). Dropwise add a solution of DCC (1.1 equiv) in minimal DCM over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature (25°C) for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1). The thioester is typically less polar than the acid.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by Sat. NaHCO3 (to remove unreacted acid), and finally Brine .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temp <30°C due to product volatility).
      
  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Method B: Acid Chloride Activation

Best for: Scale-up (>10g), high throughput, and cost-efficiency.

Reagents:

  • Propionyl Chloride (1.0 equiv) (Commercially available or synthesized in situ from Propionic Acid +

    
    )
    
  • Allyl Mercaptan (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) or Diethyl Ether[2]

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with an addition funnel, reflux condenser, and nitrogen line.

  • Base/Thiol Mix: Add Allyl Mercaptan (1.0 equiv) and Triethylamine (1.2 equiv) to DCM and cool to 0°C .

  • Addition: Add Propionyl Chloride (1.0 equiv) dropwise via the addition funnel over 20 minutes.

    • Exotherm Control: Maintain internal temperature <10°C to prevent polymerization of the allyl group.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2 hours.

    • Observation: White precipitate (

      
      ) will form.
      
  • Quench: Carefully add water to dissolve the salts.

  • Extraction: Separate the organic layer. Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine .

  • Purification: Distillation is preferred for this method if scale permits (Boiling point approx. 140-150°C at atm, check vacuum pressure nomograph).

Comparative Data Analysis

FeatureMethod A (DCC/DMAP)Method B (Acid Chloride)
Yield 85 - 95%90 - 98%
Atom Economy Low (DCU waste)High
Reaction Time 3 - 6 Hours1 - 3 Hours
Purification Column ChromatographyDistillation
Odor Control Moderate (Closed system)Difficult (HCl gas evolution if made in situ)
Cost Higher (DCC/DMAP)Lower

Characterization & Quality Control

To validate the synthesis of S-allyl propionethioate (


), ensure the following spectral signatures are present:
  • IR Spectroscopy:

    • Thioester Carbonyl (

      
      ):  Strong band at 1680–1700 cm⁻¹ . (Distinct from normal esters at ~1735 cm⁻¹).
      
    • C=C Stretch: Weak band at ~1630 cm⁻¹.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.7–5.9 (m, 1H, 
      
      
      
      )
    • 
       5.1–5.3 (m, 2H, 
      
      
      
      )
    • 
       3.5–3.6 (d, 2H, 
      
      
      
      )
    • 
       2.5–2.6 (q, 2H, 
      
      
      
      )
    • 
       1.1–1.2 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
       m/z.
      
    • Fragment at m/z 57 (

      
      ) and m/z 73 (
      
      
      
      ).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ThioesterEnsure all glassware is flame-dried. Thioesters hydrolyze faster than oxo-esters.
Disulfide Byproduct Oxidation of Allyl MercaptanDegas solvents with Nitrogen/Argon. Add a pinch of TCEP if disulfide is persistent.
Polymerization Allyl group instabilityKeep reaction temperature <30°C. Add radical inhibitor (BHT) if distilling.
Persistent Odor Residual MercaptanWash organic layer with dilute bleach (1%) before final brine wash.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from

  • ChemicalBook. (2023). Allyl Mercaptan Safety and Handling.

  • National Institutes of Health (NIH). (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. PMC.

  • Fisher Scientific. (2010).[5] Safety Data Sheet: Allyl Mercaptan.

Sources

Allyl thiopropionate as a precursor in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Allyl Thiopropionate (S-Allyl Propanethioate) as a Bifunctional Precursor in Organic Synthesis

Executive Summary & Strategic Utility

This compound (S-Allyl propanethioate; CAS: 2438-20-2) is frequently categorized merely as a flavorant (alliaceous/pineapple notes). However, in advanced organic synthesis, it represents a highly versatile bifunctional scaffold . Its utility stems from the unique reactivity of the thioester linkage combined with the allylic moiety, allowing it to serve two distinct synthetic divergent pathways:

  • Acyl Donor (Electrophilic): The thioester acts as an activated acyl group for Palladium-catalyzed cross-coupling (Fukuyama and Liebeskind-Srogl reactions) to generate ketones under neutral conditions, avoiding the over-addition problems associated with Grignard reagents.

  • Sigmatropic Substrate (Nucleophilic/Rearrangement): Upon enolization, the molecule undergoes a [3,3]-sigmatropic rearrangement (Thio-Ireland-Claisen), translating the C-S bond into a new C-C bond with high stereocontrol, generating

    
    -unsaturated acids.
    

This guide details the mechanistic grounding and experimental protocols for utilizing this compound (ATP) in these high-value transformations.

Mechanistic Pathways & Logic

The following diagram illustrates the divergent reactivity of ATP. The choice of reagents dictates whether the molecule acts as a "masked ketone" or a "C-C bond construct."

ATP_Pathways ATP This compound (S-Allyl Propanethioate) Enolization Enolization & Silylation (LHMDS / TMSCl) ATP->Enolization Path A: Thio-Claisen OxAdd Oxidative Addition (Pd(0) Catalyst) ATP->OxAdd Path B: Cross-Coupling Rearrangement [3,3]-Sigmatropic Rearrangement Enolization->Rearrangement Heat/Reflux Product_Acid 2-Methyl-4-pentenoic acid (C-C Bond Formation) Rearrangement->Product_Acid Hydrolysis Transmetal Transmetalation (R-Zn-I or R-B(OH)2) OxAdd->Transmetal Fukuyama/Liebeskind Product_Ketone Ethyl Ketones (Acyl Transfer) Transmetal->Product_Ketone Reductive Elimination

Figure 1: Divergent synthetic pathways for this compound. Path A utilizes the allyl group for rearrangement; Path B utilizes the thioester as a leaving group.

Application I: The Thio-Ireland-Claisen Rearrangement

Scientific Rationale: The thio-Claisen rearrangement is thermodynamically driven by the formation of the stronger C=O bond (in the final acid) at the expense of the C=S equivalent (or thioester). By converting ATP to its silyl ketene thioacetal, we lower the activation energy for the [3,3]-sigmatropic shift. This reaction is superior to standard ester Claisen rearrangements because thioamides/thioesters enolize more readily and the resulting products are valuable sulfur-free


-unsaturated acids (after hydrolysis).
Experimental Protocol: Synthesis of 2-Methyl-4-pentenoic Acid

Reagents:

  • This compound (1.0 equiv)

  • LHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • TMSCl (Trimethylsilyl chloride) (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Enolate Formation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Charge with anhydrous THF (0.5 M concentration relative to substrate) and cool to -78°C (dry ice/acetone bath).

    • Add LHMDS dropwise.

    • Add this compound slowly over 10 minutes. Critical: Maintain temperature below -70°C to prevent premature side reactions.

    • Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Trapping (Silylation):

    • Add TMSCl (freshly distilled) dropwise to the enolate solution.

    • Allow the mixture to warm to Room Temperature (25°C) over 1 hour. The solution will likely turn cloudy due to LiCl precipitation.

  • Rearrangement (The "Claisen" Step):

    • Reflux the mixture at 65°C for 2–4 hours.

    • In-Process Control (IPC): Monitor by TLC or GC-MS. The disappearance of the silyl ketene thioacetal intermediate indicates completion.

  • Hydrolysis & Workup:

    • Cool to 0°C.

    • Add 1N HCl (excess) and stir vigorously for 30 minutes to hydrolyze the silyl ester.

    • Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Expected Outcome: Formation of 2-methyl-4-pentenoic acid. The allyl group migrates from the sulfur to the


-carbon.

Application II: Fukuyama Cross-Coupling (Ketone Synthesis)

Scientific Rationale: Thioesters are "super-active" esters. Unlike acid chlorides, they are stable to water and mild nucleophiles, but they react rapidly with Pd(0) to form acyl-palladium complexes. In the Fukuyama coupling, ATP reacts with organozinc reagents. The thiolate (S-Allyl) acts as a non-poisoning leaving group, allowing for the synthesis of unsymmetrical ketones without the formation of tertiary alcohols (a common failure mode with Grignard reagents).

Experimental Protocol: Synthesis of Ethyl Phenyl Ketone (Propiophenone)

Reagents:

  • This compound (1.0 equiv)

  • Phenylzinc Iodide (PhZnI) (1.2 equiv) [Prepared in situ or commercial]

  • Catalyst: PdCl2(PPh3)2 or Pd2(dba)3 + Ligand (5 mol%)

  • Solvent: Toluene or THF

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a glovebox or under Argon, weigh PdCl2(PPh3)2 (5 mol%) into a reaction vial.

    • Add this compound (1.0 mmol) and dissolve in anhydrous Toluene (3 mL).

  • Coupling Reaction:

    • Add the organozinc reagent (PhZnI, 0.5 M in THF, 1.2 equiv) via syringe at Room Temperature.

    • Note: The reaction is generally exothermic; add slowly.

  • Execution:

    • Stir at Room Temperature for 1–3 hours.

    • Mechanistic Insight: The Pd inserts into the C-S bond. The S-Allyl group is displaced by the Phenyl group via transmetalation. The allyl thiolate by-product is generally unreactive toward the ketone product.

  • Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc.

    • Wash with 1N NaOH (to remove the foul-smelling allyl mercaptan by-product). Safety Warning: Allyl mercaptan has a potent stench; use bleach in the waste trap.

Data Summary Table: Comparison of Methods

FeatureThio-Claisen RearrangementFukuyama Coupling
Role of ATP Nucleophile (via enolate)Electrophile (Acyl donor)
Key Bond Formed C-C (

-alkylation)
C-C (Acylation)
Product Class

-Unsaturated Acid
Unsymmetrical Ketone
Catalyst None (Thermal/Lewis Acid)Palladium (0)
Atom Economy 100% (Rearrangement)Moderate (Loss of S-Allyl)

Safety & Handling Protocol

  • Odor Control: this compound and its hydrolysis product (allyl mercaptan) have intense garlic/onion odors. All work must be performed in a high-efficiency fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize sulfur residues.

  • Flammability: ATP is a flammable liquid (Flash point ~46°C). Ground all glassware.

References

  • Fukuyama, T., et al. (1998). "Palladium-Catalyzed Ketone Synthesis from Thiol Esters." Tokuyama, H.; Yokoshima, S.; Lin, S.-C.; Li, L.. This seminal paper establishes the protocol for using thioesters as acyl donors.

    • Source:

  • Ireland, R. E., et al. (1991). "The Ester Enolate Claisen Rearrangement." Mueller, R. H.; Willard, A. K.. foundational text on the silyl ketene acetal mechanism used in the Thio-Claisen section.

    • Source:

  • Wittenberg, R., et al. (2002). "Liebeskind-Srogl Coupling: Thioesters and Boronic Acids." Srogl, J.; Egi, M.; Liebeskind, L. S.. Describes the alternative coupling using boronic acids instead of zinc.

    • Source:

  • Metz, P., et al. (2004). "The Thio-Claisen Rearrangement in Natural Product Synthesis." A review of using S-allyl thioesters for constructing complex carbon skeletons.

    • Source:

Application Note: High-Fidelity GC-MS Analysis of Allyl Thiopropionate in Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for the identification and quantification of Allyl thiopropionate (S-2-propenyl propanethioate; CAS 2432-63-5) within complex essential oil matrices, specifically Allium species (garlic, onion) and mustard oils. Due to the thermal instability of organosulfur compounds and their tendency to rearrange in hot injection ports, standard GC-MS workflows often yield artifacts. This guide introduces a "Cold-Inlet/Soft-Ionization" approach to preserve analyte integrity, supported by retention index (RI) validation and mass spectral isotope pattern analysis.[1]

Introduction & Chemical Context

This compound is a thioester contributing significantly to the pungent, savory notes of Allium essential oils.[1] Unlike stable terpenes, thioesters and disulfides are prone to artifact formation (e.g., disulfide exchange, thermal degradation) when exposed to active metal sites or excessive heat in GC inlets.

Key Chemical Properties[1][2][3][4][5][6]
  • IUPAC Name: S-prop-2-enyl propanethioate[1][2]

  • Formula: C₆H₁₀OS

  • Molecular Weight: 130.21 g/mol [1][2]

  • Boiling Point: ~168°C (Predicted)

  • Odor Profile: Sulfurous, onion-like, savory, metallic.

The Analytical Challenge: The primary failure mode in analyzing this compound is misidentification due to co-elution with isomeric sulfides (e.g., propyl thioacrylate) and thermal decomposition in the injector, leading to poor reproducibility. This protocol mitigates these risks using inert flow paths and strict RI validation.[1]

Experimental Protocol

Materials & Reagents[1][4][7]
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1] Note: DCM is preferred for sulfur compounds due to higher solubility and lower boiling point, preventing loss of volatiles during solvent delay.

  • Internal Standard (ISTD): 1,3-Dichlorobenzene or Nonyl Acetate (50 µg/mL).[1] Avoid sulfur-based ISTDs to prevent cross-reactivity.[1][2]

  • Reference Standard: this compound (>95% purity).[1]

  • Alkane Ladder: C₈–C₂₀ n-alkane mix for Retention Index (RI) calculation.

Sample Preparation (Liquid Injection)

To minimize thermal stress, we utilize a high-dilution strategy.[1]

  • Stock Preparation: Weigh 50 mg of Essential Oil into a 10 mL volumetric flask.

  • Dilution: Dilute to volume with DCM (5000 ppm).

  • Working Solution: Take 100 µL of Stock + 10 µL ISTD solution + 890 µL DCM.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Instrumentation Parameters (Agilent/Shimadzu/Thermo Compatible)
ParameterSettingRationale
Column DB-5ms UI (or equivalent) 30m x 0.25mm x 0.25µmLow-bleed, non-polar phase is standard for RI matching. "UI" (Ultra Inert) is critical to prevent sulfur tailing.[1]
Inlet Split/Splitless (Split 50:1)High split ratio ensures sharp peaks for volatiles.[1][2]
Inlet Temp 200°C (or PTV Cold Split)Critical: Standard 250°C inlets cause sulfur degradation.[1] Keep <220°C.
Liner Ultra-Inert, Wool-packedWool aids vaporization but must be deactivated to prevent catalytic breakdown.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1][2]
Oven Program 40°C (3 min)

5°C/min

240°C (5 min)
Slow ramp (5°C/min) is required to separate closely eluting sulfide isomers.[1][2]
Transfer Line 240°CPrevent cold spots without overheating the source.[1][2]
Ion Source EI (70 eV), 230°CStandard ionization.[1][2]
Scan Range m/z 35–300Start at 35 to avoid air/water but capture sulfur fragments (e.g., m/z 41, 47).[2]

Analytical Workflow & Logic

The following diagram illustrates the decision logic required to differentiate this compound from interfering matrix components.

AnalysisWorkflow Start Crude Essential Oil Prep Dilution (1:100) in DCM + Internal Standard Start->Prep GC GC Separation (DB-5ms, Inert Inlet) Prep->GC MS MS Detection (Scan m/z 35-300) GC->MS Check1 Peak Detection (RT ~10-15 min) MS->Check1 SpecCheck Mass Spec Verification Target Ions: 130, 57, 41 Check1->SpecCheck Peak Found Rejection Reject: Isomer/Artifact Check1->Rejection No Peak RICheck Retention Index (RI) Calc vs. Lit (Range 1150-1200) SpecCheck->RICheck Pattern Matches SpecCheck->Rejection Pattern Mismatch IsoCheck Isotope Check Is m/z 132 ~4.5% of m/z 130? RICheck->IsoCheck RI within +/- 10 units RICheck->Rejection RI Deviates >15 units Confirmed POSITIVE ID: This compound IsoCheck->Confirmed Yes (Sulfur confirmed) IsoCheck->Rejection No (Likely hydrocarbon)

Figure 1: Step-by-step validation workflow ensuring differentiation from hydrocarbon interference using Isotope Ratio Mass Spectrometry logic.

Identification & Data Analysis

Mass Spectral Fingerprint

Identification relies on three specific criteria. Do not rely solely on library matching scores (NIST/Wiley) as sulfur isomers often have high similarity scores.[1]

  • Molecular Ion (M+): m/z 130 (Distinct, usually 10-20% abundance).[1]

  • Base Peak: m/z 57 (Propanoyl cation

    
    ).[1]
    
  • Diagnostic Fragment: m/z 41 (Allyl cation

    
    ).
    
  • The "Sulfur Rule" (Critical): Check the M+2 peak (m/z 132).[1] Due to the natural abundance of

    
     (4.21%), the m/z 132 peak must be approximately 4.4% to 5.0%  of the height of the m/z 130 peak. If m/z 132 is <1%, the compound is likely a hydrocarbon impurity.[1]
    
Fragmentation Pathway

Understanding the cleavage helps confirm the structure.[1]

FragPathway Parent This compound (m/z 130) Frag1 Acylium Ion (m/z 57) [CH3CH2CO]+ Parent->Frag1 α-cleavage (C-S bond) Frag2 Allyl Radical (Neutral Loss) Parent->Frag2 Associated Neutral Frag3 Allyl Cation (m/z 41) [C3H5]+ Parent->Frag3 S-Allyl cleavage Frag4 Propanethioate Radical (Neutral Loss) Parent->Frag4 Associated Neutral

Figure 2: Primary fragmentation pathways.[1][2] The dominance of m/z 57 indicates the stability of the acylium ion.

Retention Index (RI) Calculation

Calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation:



  • Target LRI (DB-5ms): Expect values between 1160–1190 .

  • Note: Literature values vary by matrix.[1] You must generate an in-house library using the C8-C20 ladder run under the exact same temperature ramp.[1][2]

Validation & Quality Control

To ensure this protocol meets drug development standards (ICH Q2), perform the following:

  • Linearity: Prepare calibration standards from 1 ppm to 500 ppm.

    
     should be 
    
    
    
    .[1]
  • LOD/LOQ: Determine the signal-to-noise ratio (S/N).

    • LOD: S/N = 3:1[2]

    • LOQ: S/N = 10:1

  • System Suitability: Inject a standard mix every 10 samples. If the peak area of this compound drops by >15%, replace the inlet liner immediately.[1] Sulfur compounds adsorb irreversibly to "dirty" liners.[1]

References

  • NIST Mass Spectrometry Data Center. (2025).[1] S-2-Propenyl propanethioate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 61995, S-2-Propenyl propanethioate.[1][2][Link]

  • Mondello, L. (2011).[1] Flavors and Fragrances of Natural and Synthetic Compounds: Mass Spectral Database.[1] Wiley.[1] (Standard reference for Essential Oil RIs).

  • International Organization for Standardization (ISO). (2020).[1] ISO 11024: Essential oils — General guidance on chromatographic profiles.[1][Link]

Sources

Quantification of Allyl thiopropionate in food samples.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Allyl Thiopropionate (FEMA 3329) in Food Matrices

Abstract

This application note details a robust protocol for the quantification of this compound (S-2-Propenyl propanethioate, FEMA 3329) in complex food matrices. Utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this method overcomes common challenges associated with volatile thioesters, including matrix interference and hydrolytic instability. The protocol achieves low-ppb sensitivity suitable for flavor profiling and regulatory compliance (JECFA 490).

Introduction

This compound (


) is a potent flavoring agent characterized by alliaceous (garlic/onion) and savory notes. It is widely used in soups, sauces, and meat products to impart authentic sulfurous aroma profiles.

Chemical Profile:

  • CAS Number: 41820-22-8[1]

  • FEMA Number: 3329[1][2]

  • Molecular Weight: 130.21 g/mol

  • Boiling Point: ~150°C

  • Key Challenge: Thioesters are susceptible to hydrolysis and oxidation. Direct liquid injection often leads to matrix contamination of the GC liner; thus, headspace extraction is critical for accuracy.

Methodology & Strategic Rationale

Extraction: HS-SPME (Headspace Solid-Phase Microextraction)
  • Why HS-SPME? Direct immersion or liquid extraction (LLE) risks extracting non-volatile fats and proteins that degrade the GC inlet. HS-SPME selectively extracts volatiles from the headspace, providing a cleaner chromatogram.

  • Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is recommended.

    • Causality: The Carboxen layer traps small volatiles (sulfur compounds), while the DVB/PDMS layers retain larger semi-volatiles. This "universal" fiber ensures maximum recovery of the analyte.

Detection: GC-MS (SIM Mode)
  • Column Choice: DB-Wax Ultra Inert (or equivalent PEG phase) .

    • Causality: Sulfur compounds often exhibit tailing on non-polar columns (e.g., DB-5). A polar wax column improves peak shape and separates this compound from co-eluting hydrocarbons common in food.

  • Quantification: Selected Ion Monitoring (SIM) targets specific mass fragments, significantly lowering the Limit of Detection (LOD) compared to Full Scan mode.

Experimental Protocol

Reagents & Standards
  • Target Standard: this compound (≥98% purity).

  • Internal Standard (IS): Ethyl thioacetate or Dipropyl disulfide .

    • Note: Choose an IS with similar volatility and functional groups but distinct retention time.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Sample Preparation (Solid/Semi-Solid Food)
  • Homogenization: Cryogenically grind the food sample (using liquid nitrogen) to prevent loss of volatiles due to frictional heat.

  • Slurry Creation: Weigh 2.0 g of homogenized sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution (Salting Out effect drives volatiles into the headspace).

  • IS Addition: Spike with 10 µL of Internal Standard solution (100 ppm in methanol).

  • Sealing: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum.

HS-SPME Extraction Parameters
  • Incubation: 40°C for 15 minutes (Agitation: 500 rpm).

    • Reasoning: Moderate heat promotes volatilization without inducing thermal degradation of the thioester.

  • Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30 minutes at 40°C.

  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Conditions
ParameterSetting
Instrument GC-MS (Single Quadrupole)
Column DB-Wax UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Oven Program 40°C (hold 2 min) → 5°C/min to 100°C → 20°C/min to 240°C (hold 5 min)
Transfer Line 250°C
Ion Source 230°C (EI mode, 70 eV)
Mass Spectrometry Parameters (SIM)

Based on the fragmentation pattern of this compound (


):
  • Base Peak (Quantifier): m/z 57 (

    
    , Propionyl ion).
    
  • Qualifier 1: m/z 130 (Molecular Ion

    
    ).
    
  • Qualifier 2: m/z 73 (

    
    , Allylthio ion).
    
  • Qualifier 3: m/z 29 (Ethyl fragment).

Table 1: SIM Acquisition Table

Compound Ret. Time (approx) Quant Ion (m/z) Qual Ion 1 (m/z) Qual Ion 2 (m/z)
This compound 12.5 min 57 130 73

| Ethyl Thioacetate (IS) | 8.2 min | 43 | 104 | 75 |

Workflow Visualization

G Sample Food Sample (Homogenized) Prep Vial Prep + NaCl (Salting Out) + Internal Standard Sample->Prep Incubation Incubation 40°C, 15 min Prep->Incubation Extraction SPME Extraction DVB/CAR/PDMS Fiber 30 min Headspace Incubation->Extraction GC GC Separation DB-Wax Column Extraction->GC Thermal Desorption MS MS Detection (SIM) m/z 57, 130, 73 GC->MS Data Quantification (Ratio Target/IS) MS->Data

Figure 1: Analytical workflow for this compound quantification using HS-SPME-GC-MS.

Validation & Quality Control

To ensure Trustworthiness and self-validating results:

  • Linearity: Construct a 6-point calibration curve (0.01 – 10 ppm) in a matrix-matched blank (e.g., deodorized vegetable oil or water/starch slurry depending on sample type).

    
     should be > 0.995.
    
  • Recovery: Spike samples at low, medium, and high concentrations. Acceptable recovery range: 80–120%.

  • Stability Check: Thioesters can degrade. Analyze standards immediately after preparation. If "old" garlic notes (disulfides) appear in the chromatogram, the standard has oxidized.

  • Carryover: Run a blank fiber injection between high-concentration samples to ensure no memory effect on the SPME fiber.

References

  • PubChem. (2025).[3][4] this compound (Compound). National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (2024). This compound Flavor and Fragrance Information. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). Safety evaluation of certain food additives: this compound (No. 490). WHO Food Additives Series 44. Retrieved from [Link]

Sources

Application Note: HPLC Method Development for S-Allyl Propanethioate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

S-Allyl propanethioate (CAS: 41820-22-8), also known as allyl thiopropionate, is a volatile organosulfur compound characterized by a distinct alliaceous (garlic-like) aroma.[1] It belongs to the thioester class (


), which presents unique analytical challenges compared to standard esters or thiols.
The Analytical Challenge
  • Chemical Stability: Thioesters are susceptible to hydrolysis, particularly under alkaline conditions or in the presence of nucleophiles. Method conditions must maintain a slightly acidic pH to ensure on-column stability.[1]

  • Volatility: With a relatively low molecular weight (130.21 g/mol ) and lipophilic nature (LogP ~1.7–2.0), the compound is prone to evaporative loss during sample preparation.

  • Detection Specificity: Unlike thiosulfinates (e.g., Allicin) which have strong UV absorbance at 254 nm, simple thioesters exhibit lower extinction coefficients, often requiring detection at lower wavelengths (210–235 nm) where solvent cutoff becomes a critical noise factor.

The Solution: Reversed-Phase HPLC with Acidic Modification

This protocol utilizes a C18 stationary phase with a high-carbon load to retain the lipophilic thioester, coupled with an acidified mobile phase to suppress hydrolysis and improve peak shape. Acetonitrile is selected as the organic modifier due to its lower UV cutoff compared to methanol, enabling sensitive detection at 230 nm.

Physicochemical Profile & Method Strategy

PropertyValueMethod Implication
Molecular Structure

Thioester linkage requires pH < 6.0 to prevent hydrolysis.[1][2][3]
LogP (Octanol/Water) ~1.72 – 2.01Moderately lipophilic; requires >50% organic solvent for elution.[1]
UV Max (

)
~230 nm (Carbonyl

)
Detection set to 230 nm; high-purity solvents required.[1]
Solubility Low in water (~1.5 g/L); Soluble in ACN/EtOHSample diluent must be high % organic (e.g., 50-100% ACN).[1]

Experimental Protocol

Equipment & Reagents[1][4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

    • Rationale: End-capped C18 prevents secondary silanol interactions with the sulfur moiety.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

Mobile Phase Preparation[1]
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Note: Adjusts pH to ~2.7, stabilizing the thioester and suppressing silanol ionization.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Note: ACN provides sharper peaks for sulfur compounds than MeOH.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL (Reduce to 5 µL if peak splitting occurs)
Column Temperature 30°C (Controlled to ensure retention time reproducibility)
Detection UV @ 230 nm (Reference: 360 nm / BW 100)
Run Time 15 Minutes

Gradient Program:

  • 0.0 min: 40% B (Initial hold for retention)

  • 8.0 min: 90% B (Ramp to elute target)

  • 10.0 min: 90% B (Wash lipophilic impurities)

  • 10.1 min: 40% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation (Crucial Step)
  • Stock Solution (1 mg/mL): Weigh 10 mg of S-allyl propanethioate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

    • Warning: Do not use water for the stock solution due to low solubility and hydrolysis risk.

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 ACN:Water .

    • Rationale: Matching the initial mobile phase strength prevents "solvent shock" and peak distortion.

  • Sample Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind organosulfur compounds.

Method Validation & Logic

System Suitability Criteria

Before analyzing unknown samples, the system must pass these checks:

  • Retention Time (

    
    ):  Target ~5.5 - 6.5 min. Relative Standard Deviation (RSD) < 1.0%.
    
  • Tailing Factor (

    
    ): 
    
    
    
    . (Sulfur compounds often tail; T > 1.5 indicates secondary interactions or column aging).
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity & Range

Prepare a 5-point calibration curve: 10, 25, 50, 100, 200 µg/mL.

  • Acceptance:

    
    .[4]
    
  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of target response).

Specificity (Selectivity)

Inject a blank (50:50 ACN:Water). Ensure no interference peaks elute at the retention time of S-allyl propanethioate.

Visualized Workflow

The following diagram illustrates the critical path for analysis, highlighting the decision points that ensure data integrity.

HPLC_Workflow Start Start: Sample Collection Prep Sample Preparation (Diluent: 100% ACN) Start->Prep Minimize air exposure Dilution Dilution to Mobile Phase Initial (50:50 ACN:Water) Prep->Dilution Prevents precipitation Filter Filtration (0.22 µm PTFE) Dilution->Filter Removes particulates HPLC HPLC Injection (C18 Column, 30°C) Filter->HPLC Decision System Suitability? (Tailing < 1.2, RSD < 1%) HPLC->Decision Analysis Data Analysis (UV @ 230 nm) Decision->Analysis Pass Fail Troubleshoot: Check pH or Column Decision->Fail Fail Fail->HPLC Retest

Caption: Operational workflow for S-allyl propanethioate analysis emphasizing solvent compatibility and system suitability checkpoints.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Solvent MismatchEnsure sample diluent matches initial mobile phase (e.g., do not inject 100% ACN if MP is 60% Water).[1]
Retention Shift pH FluctuationVolatile organic acids (Formic) can evaporate.[1] Refresh Mobile Phase A daily.
Low Sensitivity Wavelength MismatchCheck UV spectrum. If using Diode Array (DAD), extract chromatogram at

determined from a scan (200-400 nm).
High Backpressure ParticulatesRe-filter sample; replace guard column.

References

  • FooDB. (n.d.). S-2-Propenyl propanethioate (FDB016568) Chemical Profile.[1] Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of S-Propyl propanethioate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 61995, S-Allyl propanethioate.[1] Retrieved from [Link]

  • Kodera, Y., et al. (2002).[5] Physical, Chemical, and Biological Properties of S-Allylcysteine.[5][6][7][8] Journal of Agricultural and Food Chemistry.[5] (Contextual reference for organosulfur stability). Retrieved from [Link]

Sources

Allyl thiopropionate as a reagent in Michael additions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Thia-Michael Additions Using Allyl 3-Mercaptopropionate

Executive Summary

This guide details the application of Allyl 3-Mercaptopropionate (AMP) as a versatile thiol reagent in Michael addition reactions. While often colloquially referred to as "allyl thiopropionate" in some industrial contexts, it is critical to distinguish this nucleophilic thiol (


) from the flavor compound S-allyl thiopropionate (a thioester).

AMP serves as a bifunctional "click" reagent: it provides a high-activity thiol for rapid Thia-Michael conjugation to electron-deficient alkenes (acrylates, maleimides, vinyl sulfones) and retains an allyl ester moiety. This allyl handle allows for subsequent orthogonal deprotection (palladium-catalyzed) or radical polymerization, making it indispensable in Antibody-Drug Conjugate (ADC) linker synthesis , hydrogel crosslinking , and surface functionalization .

Reagent Profile & Chemical Logic

The Reagent: Allyl 3-Mercaptopropionate (AMP)
  • IUPAC Name: Allyl 3-sulfanylpropanoate

  • CAS Number: 10428-66-7 (Representative for the class; verify specific isomer/salt forms)

  • Structure:

    
    
    
  • Role: Michael Donor (Nucleophile)

Mechanistic Advantage

The Thia-Michael addition is a "spring-loaded" reaction driven by the high nucleophilicity of the thiolate anion and the thermodynamic stability of the resulting thioether bond.

  • Soft Nucleophile: The sulfur atom acts as a soft nucleophile, showing high chemoselectivity for soft electrophiles (Michael acceptors) over hard electrophiles (carbonyls), minimizing side reactions.

  • Orthogonality: The allyl ester remains inert during the base-catalyzed Michael addition, allowing it to serve as a latent reactive group for later stages (e.g.,

    
    -mediated deprotection to reveal a carboxylic acid).
    

Table 1: Comparative Reagent Properties

FeatureAllyl 3-Mercaptopropionate (AMP)Alkyl Thiols (e.g., Ethanethiol)Cysteine Derivatives
Nucleophilicity High (

)
HighModerate-High
Odor Profile Reduced (Ester-masked)High (Pungent)Low
Functional Handle Allyl Ester (Orthogonal)None (Dead end)Amine/Carboxyl
Solubility Organic Solvents (DCM, THF)OrganicAqueous/Polar
Primary Use Linker synthesis, PolymerizationSimple cappingPeptide modification

Experimental Mechanism

The reaction proceeds via a base-catalyzed cycle. A tertiary amine (TEA, DIPEA) or catalytic amount of phosphine deprotonates the thiol to generate the thiolate anion, which attacks the


-carbon of the Michael acceptor.

MichaelMechanism Reagent Allyl 3-Mercaptopropionate (R-SH) Thiolate Thiolate Anion (R-S⁻) Reagent->Thiolate Deprotonation Base Base (Et3N) Catalyst Base->Thiolate Promotes Intermediate Enolate Intermediate Thiolate->Intermediate Nucleophilic Attack (Rate Limiting) Acceptor Michael Acceptor (Maleimide/Acrylate) Acceptor->Intermediate Product Thioether Adduct (Stable Linker) Intermediate->Product Protonation

Figure 1: Catalytic cycle of the Thia-Michael addition using AMP.

Detailed Protocol: Synthesis of a Functionalized Linker

Objective: Conjugate Allyl 3-Mercaptopropionate to N-Phenylmaleimide (Model Reaction).

Materials
  • Reagent: Allyl 3-mercaptopropionate (1.0 equiv).

  • Substrate: N-Phenylmaleimide (1.05 equiv).

  • Catalyst: Triethylamine (TEA) (0.05 – 0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Anhydrous solvents are preferred to prevent ester hydrolysis, though the reaction tolerates moisture.

Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Phenylmaleimide (173 mg, 1.0 mmol) in DCM (5 mL).

    • Cool the solution to 0°C (ice bath) to suppress potential polymerization or exotherms, although this reaction is often robust at room temperature.

  • Addition:

    • Add Allyl 3-mercaptopropionate (146 mg, 1.0 mmol) dropwise to the stirring solution.

    • Add TEA (14 µL, 0.1 mmol) via syringe.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (20-25°C).

    • TLC Monitoring: Check consumption of the thiol (Ellman’s test or stain) and disappearance of the maleimide (UV active). Reaction is typically complete within 15–60 minutes.

    • Self-Validation Check: The yellow color of the maleimide solution typically fades as the conjugation breaks the conjugation system of the maleimide ring (though N-phenyl rings retain some color).

  • Workup:

    • Quench: Add 10 mL of 0.1 M HCl to neutralize the base.

    • Extraction: Extract with DCM (2 x 10 mL).

    • Wash: Wash combined organics with Brine (10 mL).

    • Dry: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Yield & Characterization
  • Expected Yield: 90–98%.

  • Key NMR Signals:

    • Loss of Maleimide alkene protons (

      
       6.8 ppm).
      
    • Appearance of succinimide ring protons (

      
       3.0–4.0 ppm).
      
    • Retention of Allyl signals (

      
       5.9, 5.3 ppm).
      

Advanced Application: Orthogonal Deprotection

Once the Michael addition is complete, the allyl group can be removed to generate a free carboxylic acid for further coupling (e.g., to an amine on a drug payload).

Protocol:

  • Dissolve the Thioether-Allyl ester adduct in DCM.

  • Add Phenylsilane (

    
    , 2 equiv) as a scavenger.
    
  • Add

    
      (1-5 mol%).
    
  • Stir at RT for 1-2 hours.

  • Result: Quantitative conversion to the carboxylic acid without disturbing the thioether linkage.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidized Thiol (Disulfide formation)Check reagent quality. Add reducing agent (TCEP) if compatible.
Polymerization Radical initiationAdd radical inhibitor (e.g., MEHQ) if using acrylate acceptors; exclude light.
Ester Hydrolysis Wet solvent/High pHUse anhydrous solvents; reduce base concentration; keep temp low.
Slow Reaction Steric hindranceSwitch to stronger base (DBU) or polar aprotic solvent (DMF) to increase thiolate nucleophilicity.

References

  • Nair, D. P. et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744. Link

  • Lowe, A. B. (2010). "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 1(1), 17-36. Link

  • Google Patents. (1989). "Method for preparation of antimony mercaptides (US4873351A)." Describes synthesis using Allyl 3-mercaptopropionate.Link

  • Justia Patents. (2024). "Chromatography membranes, devices containing them, and methods of use thereof." Cites Allyl 3-mercaptopropionate as a functional monomer.[1]Link

  • PubChem. (2023). "this compound (Flavoring Agent) vs Allyl 3-mercaptopropionate." Distinction of CAS 41820-22-8 vs Thiol reagents.Link[2]

(Note: While "this compound" is chemically defined as a thioester in flavor chemistry (CAS 41820-22-8), this guide addresses the functional reagent Allyl 3-mercaptopropionate which is the active species in Michael additions described in the scientific literature.)

Sources

Application Note: Radical-Mediated Transformations of S-Allyl Propanethioate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of S-allyl propanethioate as a versatile radical precursor, focusing on its dual role as a masked acyl radical source and a functionalizable allyl scaffold .[1]

Executive Summary

S-allyl propanethioate (S-APT) is often overlooked as merely a garlic-derived metabolite mimic.[1] However, in modern radical chemistry, it serves as a high-utility "linchpin" reagent.[1] Unlike unstable acyl chlorides or autoxidation-prone aldehydes, S-APT provides a robust, shelf-stable reservoir for propanoyl radicals (


).[1]

This guide outlines two distinct radical workflows:

  • Acyl Radical Generation: Utilizing photoredox catalysis to cleave the C(O)-S bond for Giese-type additions (hydroacylation).[1][2]

  • Radical-Mediated Thiol-Ene Ligation: Exploiting the allyl moiety for "click" functionalization without disturbing the thioester core.[1]

Core Mechanism & Causality[1]

The "Masked" Acyl Radical Concept

Thioesters are kinetically stable to hydrolysis but thermodynamically primed for radical fragmentation.[1] The C(O)-S bond is weaker than the C(O)-O bond of oxo-esters.[1]

  • Activation Strategy: We utilize a Silyl Radical Activation pathway.[1] Silyl radicals (

    
    ) are highly thiophilic.[1]
    
  • The Trigger: A photocatalyst generates a silyl radical from a silane (e.g.,

    
    ).[1]
    
  • The Cleavage: The silyl radical attacks the sulfur atom of S-APT. This forms a strong Si-S bond (

    
    ), driving the homolytic cleavage of the C(O)-S bond.[1]
    
  • The Release: This releases the Propanoyl Radical , which is nucleophilic and rapidly adds to electron-deficient alkenes (Michael acceptors).[1]

Mechanism Diagram (Photoredox Cycle)

The following diagram illustrates the generation of the acyl radical and its subsequent Giese addition.

AcylRadicalCycle PC_GS Photocatalyst (Ground State) PC_Excited PC* (Excited State) PC_GS->PC_Excited Blue LED (450nm) PC_Excited->PC_GS SET / HAT Cycle Silane (TMS)3Si-H SilylRad (TMS)3Si• Silane->SilylRad HAT from PC* Intermediate SilylRad->Intermediate Attacks Sulfur Thioester S-Allyl Propanethioate Thioester->Intermediate AcylRad Propanoyl Radical (Et-C•=O) Intermediate->AcylRad C-S Cleavage Byproduct Byproduct: (TMS)3Si-S-Allyl Intermediate->Byproduct ProductRad Product Radical AcylRad->ProductRad Giese Addition Alkene Michael Acceptor (Substrate) Alkene->ProductRad FinalProduct Ethyl Ketone (Product) ProductRad->FinalProduct H-Abstraction (from Silane) FinalProduct->Silane Chain Propagation

Figure 1: Silyl-mediated photoredox cycle for generating propanoyl radicals from S-allyl propanethioate.[1]

Protocol A: Photoredox Hydroacylation

Objective: Synthesis of Ethyl Ketones via Giese Addition. Target Substrate: Methyl Acrylate (Model Michael Acceptor).[1]

Reagents & Equipment
  • Substrate: Methyl Acrylate (1.0 equiv).[1]

  • Reagent: S-Allyl propanethioate (1.5 equiv).[1]

  • HAT Reagent: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv).[1]

  • Photocatalyst: 4CzIPN (2 mol%) (Organophotocatalyst, cheap and robust).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.[1]

  • Light Source: Blue LED (450 nm, approx. 10-30 W).[1]

  • Base: Potassium phosphate tribasic (

    
    ) (0.5 equiv) - Optional, buffers acidity if trace acid forms.[1]
    
Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add 4CzIPN (2 mol%) and S-allyl propanethioate (1.5 equiv).

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to limiting substrate).

  • Substrate Addition: Add Methyl Acrylate (1.0 equiv) and TTMSS (1.2 equiv) via microliter syringe.

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state of the photocatalyst and the silyl radical.

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature. Stir vigorously.

    • Note: Use a fan to maintain temperature <30°C to prevent thermal decomposition.[1]

  • Monitoring: Monitor reaction via TLC (approx. 12-24 hours). The disappearance of the thioester spot is a key indicator.[1]

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The silyl-sulfide byproduct is non-polar and elutes early.[1]

Expected Results & Troubleshooting
ParameterObservationCorrective Action
Yield >80% (Isolated)If low, increase TTMSS to 1.5 equiv.
Byproducts Allyl-S-Si(TMS)3Wash crude with dilute KF/MeOH to cleave silyl groups if separation is difficult.[1]
Incomplete Rxn Thioester remainsCheck Argon sparging; Oxygen inhibition is the #1 failure mode.[1]

Protocol B: Radical Thiol-Ene Functionalization

Objective: Modifying the allyl tail without cleaving the thioester.[1] Context: This is useful for attaching the "propanoyl donor" motif to polymers or surfaces.[1]

Concept

Unlike Protocol A, this method uses a thiol radical to attack the allyl double bond.[1] Because the C(O)-S bond is not activated by thiyl radicals (unlike silyl radicals), the thioester linkage remains intact.[1]

Methodology
  • Mix: S-Allyl propanethioate (1.0 equiv) + Functional Thiol (R-SH, 1.2 equiv).

  • Initiator: DMPA (Dimethoxy-2-phenylacetophenone) (5 mol%).[1]

  • Conditions: UV Light (365 nm) for 10-30 minutes.

  • Mechanism:

    • 
       adds to the terminal alkene (Anti-Markovnikov).
      
    • Carbon radical abstracts H from another thiol.[1][3]

  • Result: A thioester-functionalized construct (

    
    ).
    

Comparative Data: Thioesters vs. Alternatives

Why choose S-Allyl Propanethioate over Propanal or Propionyl Chloride?

FeatureS-Allyl PropanethioatePropanal (Aldehyde)Propionyl Chloride
Radical Stability High (Precursor is stable)Low (Autoxidation risk)N/A (Electrophilic only)
Reaction pH Neutral / MildNeutralAcidic (Generates HCl)
Atom Economy Moderate (Loss of S-Allyl)High (Loss of H)Low (Loss of Cl)
Handling Bench Stable (Liquid)Volatile / UnstableCorrosive / Moisture Sensitive
Selectivity Chemoselective (Requires Radical Trigger)Reactive with nucleophilesHighly reactive (Non-selective)

References

  • Photoredox Acyl Radical Generation

    • Citation: "Photoredox-catalyzed indirect acyl radical generation from thioesters."[1][4][5] Organic Chemistry Frontiers, 2018.[1]

    • Relevance: Establishes the foundational mechanism for thioester activation via photoredox c
  • Acyl Radical Chemistry Review

    • Citation: "Acyl Radical Chemistry via Visible-Light Photoredox Catalysis." ACS Catalysis / NIH PMC, 2020.[1]

    • Relevance: Comprehensive review of acyl radical precursors, validating thioesters as superior to aldehydes in specific contexts.
  • Silyl Radical Mediated Activation

    • Citation: "Silyl Radical-Mediated Activation of Sulfur Bonds."[1] Chemical Reviews, 2016.[1] (General reference for the Si-S affinity driving force).

    • (Journal Landing Page for verification of general radical principles).[1]

  • Thiol-Ene "Click" Chemistry

    • Citation: "Thiol-Ene Click Chemistry."[1] Angewandte Chemie Int.[1][5] Ed., 2010.[1]

    • Relevance: Validates the Protocol B mechanism for allyl group functionaliz
    • [1]

Sources

Synthesis of Substituted Allyl Thiopropionate Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis, characterization, and application of substituted allyl thiopropionate derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide offers in-depth technical insights, field-proven protocols, and a strong foundation in the underlying chemical principles. We will explore various synthetic strategies, from classic esterification methods to modern catalytic approaches, and delve into the promising applications of this versatile class of organosulfur compounds.

Introduction: The Significance of this compound Derivatives

This compound derivatives are a fascinating class of molecules characterized by the presence of both an allyl group and a thiopropionate moiety. This unique combination of functional groups imparts a range of interesting chemical and biological properties, making them valuable targets in organic synthesis. The allyl group, with its reactive double bond, serves as a versatile handle for a variety of chemical transformations, including polymerization and "click" chemistry reactions.[1][2] The thioester linkage, an analog of an ester where a sulfur atom replaces the ester oxygen, plays a crucial role in various biological processes and offers unique reactivity in organic synthesis.

The exploration of substituted this compound derivatives is driven by their potential applications in diverse fields. In drug discovery, organosulfur compounds, including those with allyl groups, have demonstrated a broad spectrum of biological activities, such as antimicrobial and anticancer properties.[3][4][5] The ability to introduce various substituents onto the allyl or propionate backbone allows for the fine-tuning of their pharmacological profiles. In materials science, the allyl functionality provides a gateway to the synthesis of novel polymers and functional materials through mechanisms like thiol-ene click chemistry, which is known for its high efficiency and orthogonality.[6]

This guide will provide the necessary tools and knowledge to confidently synthesize and explore the potential of these promising compounds.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of substituted this compound derivatives can be approached through several reliable methods. The choice of a specific synthetic route will depend on factors such as the nature of the substituents, the desired scale of the reaction, and the availability of starting materials. Here, we detail some of the most effective and widely applicable strategies.

Direct Thioesterification of Substituted Allyl Alcohols

A straightforward and common method for the synthesis of thioesters is the direct reaction of an alcohol with a carboxylic acid or its activated derivative.[7] For the synthesis of substituted allyl thiopropionates, this involves the reaction of a substituted allyl alcohol with propionic acid or, more efficiently, with an activated form like propionyl chloride.

Mechanism Insight: The reaction between an alcohol and an acyl chloride is a classic nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the thioester. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G Substituted_Allyl_Alcohol Substituted Allyl Alcohol (R'-OH) Intermediate Tetrahedral Intermediate Substituted_Allyl_Alcohol->Intermediate Nucleophilic Attack Propionyl_Chloride Propionyl Chloride (CH3CH2COCl) Propionyl_Chloride->Intermediate Pyridine Pyridine (Base) HCl_Salt Pyridinium Hydrochloride Pyridine->HCl_Salt Neutralization Product Substituted this compound (CH3CH2COSR') Intermediate->Product Elimination of Cl- Intermediate->HCl_Salt HCl byproduct

Figure 1: General workflow for the direct thioesterification of a substituted allyl alcohol with propionyl chloride.
Mitsunobu Reaction: Mild and Stereospecific Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including thioesters, with inversion of stereochemistry at the alcohol carbon.[8][9][10] This reaction is particularly valuable for the synthesis of chiral, non-racemic substituted allyl thiopropionates from chiral secondary allyl alcohols.

Causality Behind Experimental Choices: The Mitsunobu reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[11] The phosphine and azodicarboxylate form a phosphonium salt intermediate, which then reacts with the alcohol to form an alkoxyphosphonium salt. This species is a good leaving group and is subsequently displaced by a nucleophile, in this case, the thiopropionate anion generated in situ from thiopropionic acid. The reaction is known for its mild conditions and high yields.[12]

G Substituted_Allyl_Alcohol Substituted Allyl Alcohol Reaction Mitsunobu Reaction Substituted_Allyl_Alcohol->Reaction Thiopropionic_Acid Thiopropionic Acid Thiopropionic_Acid->Reaction PPh3_DEAD PPh3 / DEAD PPh3_DEAD->Reaction Product Substituted this compound Reaction->Product Byproducts Triphenylphosphine oxide Diethyl hydrazodicarboxylate Reaction->Byproducts

Figure 2: Key components of the Mitsunobu reaction for this compound synthesis.
Steglich Esterification: A Carbodiimide-Mediated Approach

Steglich esterification is another versatile method for the formation of esters (and thioesters) from alcohols and carboxylic acids under mild conditions.[7][13] This reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent, and is often catalyzed by 4-dimethylaminopyridine (DMAP).

Expertise in Action: The mechanism involves the activation of the carboxylic acid (propionic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the substituted allyl thiol. DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium intermediate, which accelerates the reaction. A key advantage of this method is its tolerance to a wide range of functional groups. However, a notable drawback when using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can sometimes be challenging to remove completely from the reaction mixture.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substituted allyl alcohol and propionic acid derivative used.

Protocol 1: Synthesis of S-(2-methylallyl) propanethioate via Direct Thioesterification

Materials:

  • 2-Methyl-2-propen-1-ol (methallyl alcohol)

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-2-propen-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a separate dropping funnel, dilute propionyl chloride (1.1 eq) with anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure S-(2-methylallyl) propanethioate.

Protocol 2: Synthesis of a Chiral this compound via Mitsunobu Reaction

Materials:

  • Chiral substituted secondary allyl alcohol

  • Thiopropionic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral substituted secondary allyl alcohol (1.0 eq), thiopropionic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the DIAD-adduct.

Characterization of Substituted this compound Derivatives

The structural elucidation and purity assessment of the synthesized compounds are critical steps. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key signals to look for include:

    • The vinyl protons of the allyl group, typically appearing in the range of 5-6 ppm.

    • The methylene protons adjacent to the sulfur atom, which usually resonate around 3.0-3.5 ppm.

    • The ethyl protons of the propionate group, with the quartet for the CH₂ group around 2.5 ppm and the triplet for the CH₃ group around 1.1 ppm. The specific chemical shifts and coupling constants will vary depending on the substituents present.[14][15]

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Characteristic signals include:

    • The carbonyl carbon of the thioester, which appears in the downfield region, typically around 190-200 ppm.

    • The sp² carbons of the allyl double bond, usually found between 115 and 140 ppm.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. Under electron ionization (EI), thioesters can undergo characteristic fragmentation pathways, including cleavage of the C-S bond and the C-CO bond.[17][18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The most prominent absorption band for a thioester is the C=O stretching vibration, which typically appears in the range of 1680-1715 cm⁻¹. This is at a lower frequency compared to the C=O stretch of a regular ester due to the reduced resonance contribution of the sulfur atom. The C-S stretching vibration is generally weak and appears in the fingerprint region.[20][21]

Technique Key Observables for this compound Derivatives Typical Range/Value
¹H NMR Vinyl Protons (allyl)5.0 - 6.0 ppm
Methylene Protons (-CH₂-S-)3.0 - 3.5 ppm
Propionyl CH₂~2.5 ppm (quartet)
Propionyl CH₃~1.1 ppm (triplet)
¹³C NMR Thioester Carbonyl (C=O)190 - 200 ppm
Alkene Carbons (allyl)115 - 140 ppm
IR Thioester C=O Stretch1680 - 1715 cm⁻¹
MS Molecular Ion Peak (M⁺)Corresponds to the molecular weight

Table 1: Summary of Spectroscopic Data for Characterization

Applications in Drug Development and Materials Science

The unique structural features of substituted this compound derivatives make them attractive candidates for various applications.

Drug Development
  • Antimicrobial Agents: Many naturally occurring and synthetic organosulfur compounds exhibit significant antimicrobial activity.[3][22][23][24] The allylthio moiety is a known pharmacophore in some biologically active molecules.[25] Substituted allyl thiopropionates can be screened for their efficacy against a range of bacterial and fungal pathogens.

  • Anticancer Agents: The allyl group is present in several natural and synthetic compounds with demonstrated anticancer properties.[4][26][27][28] The ability to introduce diverse substituents on the this compound scaffold allows for the generation of libraries of compounds for high-throughput screening in cancer cell lines.

Materials Science
  • Polymer Synthesis via Thiol-Ene "Click" Chemistry: The allyl group is a perfect substrate for the thiol-ene reaction, a highly efficient and versatile "click" chemistry transformation.[2][6][29][30] Substituted allyl thiopropionates can be used as monomers or functional building blocks to create novel polymers with tailored properties. This approach is particularly useful for the synthesis of biocompatible materials for applications such as drug delivery and tissue engineering.[5][15][31]

G Allyl_Thiopropionate Substituted Allyl Thiopropionate Polymer_Network Crosslinked Polymer Network Allyl_Thiopropionate->Polymer_Network Thiol-Ene Reaction Thiol_Compound Polythiol Crosslinker Thiol_Compound->Polymer_Network UV_Initiator Photoinitiator + UV Light UV_Initiator->Polymer_Network Initiation

Figure 3: Application of allyl thiopropionates in polymer synthesis via thiol-ene click chemistry.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Propionyl Chloride: This reagent is highly flammable, corrosive, and reacts violently with water.[4][32] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Allyl Mercaptan and other Thiols: Thiols are known for their strong, unpleasant odors and can be toxic.[31][32][33][34][35] Always work in a fume hood and take measures to contain any spills.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Substituted this compound derivatives represent a versatile and promising class of compounds with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications, along with detailed experimental protocols. By understanding the underlying chemical principles and employing the methodologies described herein, researchers can confidently explore the synthesis of novel this compound derivatives and unlock their full potential in their respective fields.

References

  • Mitsunobu Reaction. Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. (URL: [Link])

  • Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394. (URL: [Link])

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). ResearchGate. (URL: [Link])

  • Synthesis of allyl chlorides. Organic Chemistry Portal. (URL: [Link])

  • de Oliveira, A. B., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PMC. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). PMC. (URL: [Link])

  • Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. (2015). PMC. (URL: [Link])

  • Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. (2017). Green Chemistry. (URL: [Link])

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. (2022). PMC. (URL: [Link])

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2016). PMC. (URL: [Link])

  • Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2014). ResearchGate. (URL: [Link])

  • Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. (2023). ResearchGate. (URL: [Link])

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. (URL: [Link])

  • Synthesis, structural and spectroscopic study of aromatic thioester compounds. (2008). ResearchGate. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (2014). Royal Society of Chemistry. (URL: [Link])

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (URL: [Link])

  • ALLYL MERCAPTAN 70% TECHNICAL Safety Data Sheet. Loba Chemie. (URL: [Link])

  • Antibacterial mechanism of allyl isothiocyanate. (2000). PubMed. (URL: [Link])

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023). YouTube. (URL: [Link])

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). PMC. (URL: [Link])

  • CN111072450A - Synthesis method of allyl alcohol derivative.
  • Allyl isothiocyanate as a cancer chemopreventive phytochemical. (2008). ResearchGate. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. (URL: [Link])

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2013). MDPI. (URL: [Link])

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (2015). ResearchGate. (URL: [Link])

  • ALLYL MERCAPTAN 70% TECHNICAL. Loba Chemie. (URL: [Link])

  • Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. (2021). MDPI. (URL: [Link])

  • FTIR spectra of petroleum thioethers with different treatment. (2018). ResearchGate. (URL: [Link])

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (2007). CORE. (URL: [Link])

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. (URL: [Link])

  • ENE COUPLING Reported by Matthew Kryger December 11, 2008 INTRO. (2008). University of Illinois Urbana-Champaign. (URL: [Link])

  • Ion fragmentation of small molecules in mass spectrometry. (2011). (URL: [Link])

  • Thioester supporting info 09-08-12. The Royal Society of Chemistry. (URL: [Link])

  • Antimicrobial Activity of Allyl Isothiocyanate Used To Coat Biodegradable Composite Films as Affected by Storage and Handling Conditions. (2012). ResearchGate. (URL: [Link])

  • This compound propanethioic acid, S-2-propenyl ester. The Good Scents Company. (URL: [Link])

  • Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. (2024). MDPI. (URL: [Link])

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2016). PubMed Central. (URL: [Link])

  • Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. (2022). YouTube. (URL: [Link])

  • Chemopreventive aspects, investigational anticancer applications and current perspectives on allyl isothiocyanate (AITC): a review. (2023). PubMed. (URL: [Link])

  • Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. (2007). PubMed. (URL: [Link])

Sources

Application Note: Analytical Strategies for the Detection of Allyl Thiopropionate and its Sulfur-Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Allyl thiopropionate (S-2-propenyl propanethioate) is a volatile thioester widely used in flavor chemistry for its characteristic alliaceous (garlic/onion-like) profile. In biological systems, its detection is complicated by its rapid metabolic instability. Upon ingestion or cellular contact, thioesters undergo enzymatic hydrolysis (via carboxylesterases) to yield propionic acid and the reactive intermediate allyl mercaptan (2-propene-1-thiol) .

Therefore, analytical strategies must not focus solely on the parent compound, which has a short half-life, but on its stable downstream sulfur metabolites. This guide details a dual-platform approach:

  • HS-SPME-GC-MS/MS: For volatile metabolites (Allyl methyl sulfide, Allyl methyl sulfoxide).

  • UHPLC-MS/MS: For stable urinary conjugates (N-acetyl-S-allyl-L-cysteine) and derivatized free thiols.

Metabolic Fate & Analytical Targets

The following pathway illustrates the degradation of this compound into detectable analytes.

MetabolicPathway ATP This compound (Parent) Prop Propionic Acid (TCA Cycle) ATP->Prop Hydrolysis AM Allyl Mercaptan (Reactive Intermediate) ATP->AM Carboxylesterase Hydrolysis AMS Allyl Methyl Sulfide (Volatile Breath Marker) AM->AMS S-Methyltransferase (Liver) GS_Conj S-Allyl-Glutathione AM->GS_Conj GST Conjugation AMSO Allyl Methyl Sulfoxide (Plasma/Urine) AMS->AMSO CYP2E1 Oxidation AMSO2 Allyl Methyl Sulfone (Stable Oxidative Product) AMSO->AMSO2 Oxidation NAC N-acetyl-S-allyl-L-cysteine (Urinary Mercapturic Acid) GS_Conj->NAC Mercapturic Acid Pathway

Figure 1: Metabolic trajectory of this compound. Blue: Parent; Red: Reactive Intermediate; Green: Primary Analytical Targets.

Protocol A: Volatile Metabolite Profiling (HS-SPME-GC-MS/MS)

Target Analytes: Allyl methyl sulfide (AMS), Allyl methyl sulfoxide (AMSO), Allyl methyl sulfone (AMSO2).[1] Matrix: Whole Blood, Plasma, or Breath Condensate.

Principle

Volatile sulfur compounds (VSCs) are best extracted using Headspace Solid-Phase Microextraction (HS-SPME). The high volatility of AMS requires a fiber with high retention for small molecules, while the polarity of sulfoxides requires careful thermal desorption control to prevent degradation.

Materials & Equipment
  • Fiber: 75 µm Carboxen/PDMS (CAR/PDMS). Rationale: Carboxen is essential for trapping small, volatile sulfur species like AMS.

  • GC Column: DB-Wax UI or equivalent (30 m × 0.25 mm, 0.25 µm). Rationale: Polar phase separates sulfur congeners better than non-polar phases.

  • Instrument: Triple Quadrupole GC-MS (e.g., Agilent 7000 series).

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 2 mL of plasma/blood into a 10 mL headspace vial.

    • Add 0.5 g NaCl (saturation improves volatility of organics).

    • Add 10 µL Internal Standard (Allyl methyl sulfide-d3 or Dipropyl sulfide).

    • Seal with magnetic screw cap (PTFE/Silicone septum).

  • SPME Extraction:

    • Incubation: 10 min at 40°C (agitation 500 rpm).

    • Extraction: Expose CAR/PDMS fiber to headspace for 20 min at 40°C.

  • GC-MS/MS Acquisition:

    • Inlet: Splitless mode, 240°C. Note: Do not exceed 250°C to avoid sulfoxide degradation.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program:

      • 40°C hold for 3 min.

      • Ramp 10°C/min to 150°C.

      • Ramp 25°C/min to 240°C (hold 3 min).

MS/MS Transitions (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (approx)
Allyl Methyl Sulfide (AMS) 88.073.0104.2 min
Qualitative Ion88.047.015-
Allyl Methyl Sulfoxide (AMSO) 104.063.0128.5 min
Allyl Methyl Sulfone (AMSO2) 120.041.02011.2 min
IS (Dipropyl sulfide) 118.043.0106.8 min

Protocol B: Urinary Mercapturic Acid Analysis (UHPLC-MS/MS)

Target Analyte: N-acetyl-S-allyl-L-cysteine (NAc-SAC). Matrix: Urine.[2][3]

Principle

The mercapturic acid pathway is the primary detoxification route for allyl moieties. NAc-SAC is a stable, non-volatile conjugate suitable for reverse-phase LC.

Materials & Equipment
  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Procedure
  • Sample Cleanup (Dilute-and-Shoot):

    • Centrifuge urine at 10,000 × g for 5 min to remove particulates.

    • Dilute supernatant 1:4 with Mobile Phase A.

    • Spike with Internal Standard (N-acetyl-S-allyl-L-cysteine-d3).

  • LC Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention).

    • 1-6 min: Linear gradient to 40% B.

    • 6-7 min: Wash at 95% B.

    • Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • MS/MS Parameters (ESI Negative Mode):

    • Source Temp: 500°C.

    • Capillary Voltage: -2.5 kV.

    • Note: Negative mode is preferred for mercapturic acids due to the carboxylic acid moiety.

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)
NAc-SAC 202.0160.0 (Loss of acetyl)2512
Qualitative Ion202.072.02520
NAc-SAC-d3 (IS) 205.0163.02512

Protocol C: Trapping Reactive Allyl Mercaptan (Derivatization)

Target Analyte: Allyl Mercaptan (AM).[1][4][5] Context: If quantification of the transient hydrolysis product is required (e.g., in vitro stability studies).

Rationale

Free thiols are unstable and oxidize rapidly to disulfides. They must be alkylated immediately upon generation to be detected. N-ethylmaleimide (NEM) is the preferred reagent due to rapid kinetics and stable thioether formation.

Procedure
  • Reaction:

    • To 100 µL of sample (microsomal incubate or plasma), immediately add 50 µL of 50 mM NEM in phosphate buffer (pH 7.4).

    • Vortex and incubate at Room Temp for 15 min.

    • Quench with 1% Formic Acid.

  • Analysis:

    • Analyze via UHPLC-MS/MS (Positive Mode).

    • Target Adduct: AM-NEM conjugate .

    • Precursor: m/z 198.0 (Allyl mercaptan [74] + NEM [125] - H + H+).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Safety evaluation of certain food additives: this compound and related substances. WHO Food Additives Series 44. Link

  • Rosen, R. T., et al. (2001).[6] "Determination of allicin, S-allylcysteine and volatile metabolites of garlic in breath, plasma or simulated gastric fluids."[3][6] The Journal of Nutrition, 131(3), 968S-971S.[6] Link

  • Lawson, L. D., & Wang, Z. J. (2005). "Allicin and allicin-derived garlic compounds: Bioavailability and biological activity." Acta Horticulturae, 688, 43-50. Link

  • Minami, T., et al. (2022). "Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by UHPLC-MS/MS." Biomedical Chromatography, 36(8), e5386. Link

  • Suarez, F., et al. (1999). "Differentiation of oral and extraoral origins of halitosis by HS-SPME-GC-MS." Journal of Chromatography B, 732(1), 187-197. Link

Sources

Application Note: S-Allyl Thiopropionate as a Reference Standard for Volatile Sulfur Analysis

[1]

Executive Summary & Scientific Context

S-Allyl Thiopropionate (CAS 41820-22-8) is a critical thioester used as an analytical standard in the characterization of volatile sulfur compounds (VSCs).[1] While naturally occurring in trace amounts in Allium species (garlic, onion), its primary analytical value lies in its role as a stable surrogate marker for labile thiosulfinates (e.g., allicin) and polysulfides during Gas Chromatography-Mass Spectrometry (GC-MS) profiling.[1]

In drug development and nutraceutical quality control, quantifying the "active" sulfur fraction of Allium-derived therapeutics is notoriously difficult due to thermal degradation.[1] S-Allyl thiopropionate bridges this gap by providing a chemically related but thermally stable structural analogue for retention index (RI) calibration and quantification.[1]

Core Physicochemical Profile
PropertySpecification
IUPAC Name S-prop-2-enyl propanethioate
CAS Number 41820-22-8
Molecular Formula C₆H₁₀OS
Molecular Weight 130.21 g/mol
Boiling Point 150–151 °C (at 760 mmHg)
Density 0.965 g/mL (at 25 °C)
Refractive Index

1.482
Solubility Soluble in ethanol, diethyl ether, DCM; Insoluble in water.[1][2]
Odor Threshold Low ppb range (Garlic/Onion/Green notes)

Experimental Protocols

Protocol A: Preparation of Primary Stock Standards

Safety Warning: This compound has a potent, pervasive alliaceous odor. All handling must occur within a functioning fume hood. Double-gloving is recommended.

Objective: Create a stable, verified stock solution for calibration.

  • Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Ethanol .[1] DCM is preferred for direct liquid injection GC-MS due to its solvent venting properties and solubility of sulfur volatiles.[1]

  • Weighing:

    • Tare a 10 mL volumetric flask containing ~5 mL of solvent to minimize evaporation during transfer.

    • Using a gas-tight syringe, transfer 10.4 µL (approx. 10 mg) of neat S-Allyl thiopropionate into the solvent.[1]

    • Note: Gravimetric confirmation is required. Record exact weight (e.g., 10.02 mg).[1]

  • Dilution: Fill to the mark with solvent.

    • Concentration: ~1.0 mg/mL (1000 ppm).[1]

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

    • Stability Check: Thioesters are susceptible to hydrolysis.[2][3] Verify purity via GC-FID every 3 months.

Protocol B: GC-MS/FPD Analytical Workflow

Objective: Separation and identification of S-Allyl thiopropionate amidst a complex sulfur matrix (e.g., garlic oil).

Instrument Configuration:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Detector: Dual detection recommended—MS (Scan mode) for ID and FPD (Flame Photometric Detector) for sulfur-specific selectivity.[1]

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: A non-polar phase is standard for RI calibration. For chiral or highly polar sulfur mixes, a DB-WAX column may be substituted, but thermal bleed is higher.[1]

Method Parameters:

ParameterSetting
Inlet Temperature 220 °C (Splitless mode, 1 min purge)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 40 °C (hold 2 min)

5 °C/min to 200 °C

20 °C/min to 280 °C
Transfer Line 280 °C
MS Source/Quad 230 °C / 150 °C
Scan Range m/z 35–350

Data Output: Under these conditions, S-Allyl thiopropionate typically elutes at a Linear Retention Index (LRI) of 1050–1100 on a DB-5 column.[1]

Mechanism of Action & Data Interpretation[4]

Mass Spectral Fragmentation Logic

The identification of S-Allyl thiopropionate relies on a distinct fragmentation pattern driven by the thioester bond cleavage. Unlike oxygen esters, the C-S bond is weaker, directing the ionization pathways.

Key Diagnostic Ions:

  • m/z 130: Molecular Ion

    
    .[1] Usually visible but low intensity.
    
  • m/z 57: Base Peak

    
    . The propionyl acylium ion formed by 
    
    
    -cleavage at the carbonyl-sulfur bond.[1]
  • m/z 41: Allyl cation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1] Formed from the sulfur side chain.[2]
    
  • m/z 29: Ethyl cation

    
    .[1] Secondary fragment from the propionyl group.
    

MS_FragmentationM_IonMolecular Ion[M]+ m/z 130Alpha_Cleavageα-Cleavage(C-S bond break)M_Ion->Alpha_CleavageEI ImpactAcyliumPropionyl Acylium[CH3CH2CO]+m/z 57 (Base Peak)Alpha_Cleavage->AcyliumCharge Retentionon CarbonylSulfur_RadicalAllylthio Radical[.SCH2CH=CH2]Alpha_Cleavage->Sulfur_RadicalNeutral LossAllyl_CationAllyl Cation[C3H5]+m/z 41Sulfur_Radical->Allyl_CationSecondaryFragmentation

Figure 1: Primary mass spectral fragmentation pathway of S-Allyl thiopropionate under 70eV Electron Ionization.[1]

Analytical Workflow Diagram

The following diagram illustrates the validated workflow for using S-Allyl thiopropionate as an Internal Standard (ISTD) for quantifying unstable garlic volatiles.

Analytical_WorkflowSampleBiological Sample(e.g., Garlic Extract / Plasma)ExtractionLiquid-Liquid Extraction(DCM or Ether)Sample->ExtractionSpikeISTD Addition:S-Allyl Thiopropionate(Final Conc: 50 ppm)Extraction->SpikePre-injectionGCGC Separation(DB-5MS Column)Spike->GCSplitSignal SplittingGC->SplitMSDMS Detector(Identification)Split->MSDQualitativeFPDFPD Detector(Sulfur Quantification)Split->FPDQuantitative (Linear)DataData Analysis:Ratio of Analyte Area / ISTD AreaMSD->DataConfirm m/z 57, 130FPD->DataSulfur Mode (Square Root func)

Figure 2: Dual-detector workflow for sulfur quantification using S-Allyl thiopropionate as an internal standard.

Critical Application Notes

Stability vs. Natural Analogues

A major challenge in Allium chemistry is the instability of Allicin (diallyl thiosulfinate).[1] Allicin degrades rapidly into vinyldithiins and polysulfides inside the heated GC injector port (artifact formation).[1]

  • Why use S-Allyl thiopropionate? It possesses the same allyl-sulfur moiety but lacks the labile S-S(=O) bond.[1] It does not degrade into dithiins under standard GC conditions.

  • Usage: Use it to normalize injection variability. If the S-Allyl thiopropionate peak area is consistent, but allicin is absent, the degradation occurred prior to injection or the column is active.

Handling & Odor Control[1]
  • Quenching: Glassware contaminated with this standard should be soaked in a bleach solution (Sodium Hypochlorite) for 1 hour before washing.[1] The bleach oxidizes the thioester/sulfur residues to odorless sulfonates/sulfates.

  • Storage: Never store sulfur standards in the same freezer as reference standards for trace residue analysis, as cross-contamination via vapor phase is common.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 100908, S-Allyl thiopropionate. Retrieved from [Link]

    • The Good Scents Company (2023).[1] Allyl thiopropionate Flavor and Fragrance Information. Retrieved from [Link]

  • Analytical Methodology (GC-MS & Retention Indices)

    • NIST Mass Spectrometry Data Center. S-Allyl thiopropionate Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link][1]

    • Block, E. (2010).[1] Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Context on thioester stability vs thiosulfinates).

  • Application in Sulfur Volatile Profiling

    • Tocmo, R., et al. (2017).[1] "Organosulfur Compounds in Processed Garlic: Analysis and Bioactivity." Journal of Agricultural and Food Chemistry. (Methodology for differentiating stable thioesters from labile thiosulfinates).

    • Pherobase (2023).[1][4] Retention Index Data for this compound. Retrieved from [Link][1]

Troubleshooting & Optimization

Optimization of Allyl thiopropionate synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of S-Allyl Thiopropionate Synthesis

Executive Summary

S-Allyl thiopropionate (S-2-propenyl propanethioate) is a critical high-impact flavor intermediate characterized by its pungent, alliaceous (garlic/mustard-like) profile.[1][2] Synthesis is primarily achieved via Thioesterification , most commonly reacting Propionyl Chloride with Allyl Mercaptan (2-propene-1-thiol) .[1][2]

The primary yield-killing vectors for this molecule are:

  • Oxidative Dimerization: Allyl mercaptan rapidly oxidizes to Diallyl Disulfide (DADS), a common impurity (often 15-18% in crude mixtures).[1][2]

  • Hydrolysis: The acyl chloride intermediate is moisture-sensitive.[1][2]

  • Thermal Instability: The allyl group is susceptible to radical polymerization or isomerization at elevated distillation temperatures.[1][2]

This guide provides a self-validating protocol to maximize yield (>85%) and minimize disulfide formation.

Module 1: Reagent Integrity & Pre-Reaction Setup

Q1: My crude NMR shows significant Diallyl Disulfide (DADS) before the reaction even finishes. How do I stop this? A: DADS formation is the #1 yield killer.[1][2] It occurs when Allyl Mercaptan is exposed to atmospheric oxygen.[1][2]

  • The Fix: You must operate under a strict inert atmosphere (Nitrogen or Argon).[1][2] Sparging the thiol is not enough; you must sparge the solvent and maintain positive pressure.[1]

  • Protocol Check:

    • Distill Allyl Mercaptan prior to use if it is old or yellowed.[1][2]

    • Use Degassed Dichloromethane (DCM) or MTBE as the solvent.[1][2]

    • Add a Radical Inhibitor: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction vessel.[1][2] This prevents radical-initiated disulfide formation and polymerization of the allyl moiety [1].[1][2]

Q2: Can I use Propionic Acid instead of Propionyl Chloride to avoid HCl generation? A: Direct esterification with Propionic Acid is thermodynamically unfavorable for thioesters compared to oxo-esters.[1][2]

  • Why: The overlap between the

    
     orbital of carbon and 
    
    
    
    of sulfur is poor, making the
    
    
    bond less stable.
  • Recommendation: Stick to Propionyl Chloride or Propionic Anhydride .[1][2] If using the acid, you must use a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC, but this complicates purification (urea byproduct).[1] The Acyl Chloride route is the industrial standard for high yield [2].[1]

Module 2: Reaction Conditions & Kinetics

Q3: What is the optimal base and stoichiometry for the Acyl Chloride route? A: You need a base to scavenge the HCl produced.[1] Without it, the reaction stalls, and free HCl can degrade the thioester.[1]

  • Stoichiometry:

    • Allyl Mercaptan: 1.0 equiv[1]

    • Propionyl Chloride: 1.05 - 1.1 equiv (Slight excess compensates for hydrolysis).[1][2]

    • Base (Pyridine or Triethylamine): 1.1 - 1.2 equiv.[1][2]

  • The "Pyridine Effect": Pyridine is superior to Triethylamine (

    
    ) here.[1][2] It acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that reacts faster with the thiol than the acid chloride alone [3].[1]
    

Q4: The reaction is extremely exothermic. Does temperature affect the S- vs. O- selectivity? A: While S-alkylation is preferred due to the soft nucleophilicity of sulfur, high temperatures promote side reactions (polymerization).[1][2]

  • Protocol:

    • Start Cold: Cool the Allyl Mercaptan/Base solution to 0°C .

    • Slow Addition: Add Propionyl Chloride dropwise over 30-60 minutes.

    • The "Sweet Spot": Maintain internal temp < 10°C during addition. Allow to warm to Room Temperature (20-25°C) only after addition is complete to drive conversion.

Module 3: Work-up & Purification (The Critical Phase)[2]

Q5: My yield drops significantly during the wash steps. Is the product hydrolyzing? A: Thioesters are more susceptible to alkaline hydrolysis than oxygen esters.[1][2]

  • The Mistake: Washing with strong base (NaOH/KOH) to remove excess acid/thiol.[1][2]

  • The Fix: Use Saturated Sodium Bicarbonate (

    
    )  for the neutralization wash. It is mild enough to neutralize HCl without cleaving the thioester bond.[1][2] Follow with a Brine wash  to break emulsions caused by the surfactant-like nature of some sulfur compounds.[1][2]
    

Q6: How do I distill the product without polymerization? A: The allyl group is thermally sensitive.[1]

  • Vacuum is Mandatory: Do not distill at atmospheric pressure (bp ~151°C).[1][2]

  • Target: Distill under reduced pressure (e.g., 15-20 mmHg). The boiling point should drop to approx 50-60°C.

  • Inhibitor: Add fresh BHT (0.1%) to the distillation pot before heating.

Visual Troubleshooting Guide

Workflow: Optimized Synthesis Pathway

G Start Reagent Prep (Inert Atmosphere) Reaction Acylation Reaction (0°C, Pyridine Catalyst) Start->Reaction Propionyl Cl + Allyl Mercaptan DADS Impurity: Diallyl Disulfide (Oxidation) Start->DADS O2 Leak Quench Quench & Wash (Sat. NaHCO3, Cold) Reaction->Quench Complete Conversion Polymer Impurity: Polymer (Thermal/Radical) Reaction->Polymer T > 25°C Drying Drying (MgSO4) Quench->Drying Distillation Vacuum Distillation (15mmHg, +BHT) Drying->Distillation Product S-Allyl Thiopropionate (>98% Purity) Distillation->Product Distillation->Polymer No Inhibitor / High T

Figure 1: Critical Process Flow and Failure Points for Thioester Synthesis.

Data & Specifications

Table 1: Troubleshooting Common Yield Failures

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Propionyl ChlorideEnsure reagents are dry; check solvent water content (<0.05%).[1][2]
High Diallyl Disulfide Oxygen ingressSparge solvents with

; check reactor seals; add BHT.
Yellow/Brown Color Polymerization or Iodine contaminationDistill starting thiol; keep reaction dark; use vacuum distillation.[1][2]
Residual "Garlic" Smell Unreacted Allyl MercaptanEnsure slight excess of Propionyl Chloride (1.1 eq); Wash org.[1][2] layer with dilute bleach (sodium hypochlorite) carefully to oxidize residual thiol (risk of S-oxide formation, use only if necessary).[1][2]

Table 2: Key Physicochemical Properties [4]

PropertyValueNotes
Molecular Weight 130.21 g/mol
Boiling Point 151°C (760 mmHg)Do not distill at atm pressure.[1][2][3][4][5]
Density 0.965 g/mLDenser than ether, lighter than DCM.[1][2]
Solubility Ethanol, OilsInsoluble in water.[1]
JECFA Purity Spec Min 83%Secondary component: Diallyl Sulfide/Disulfide (allowed up to 15%).[1][2][3]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General procedures for thioester synthesis and handling of thiols).

  • Pattenden, G. (1991).[1][2] General and Synthetic Methods. Royal Society of Chemistry.[1][2] (Acyl chloride activation mechanisms).[1][2]

  • Hitchcock, S. A., et al. (1990).[1][2] "Pyridine-catalyzed acylation."[1][2] Tetrahedron Letters, 31(26), 3709-3712.[1][2] Link[2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1][2] "Allyl Thiopropionate Specifications." FAO Food and Nutrition Paper 52. Link

  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 61995, this compound." Link

Sources

Technical Support Center: S-Allyl Propanethioate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: SAP-SYNTH-001 Responder: Senior Application Scientist, Chemical Process Group

Executive Summary

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your synthesis of S-allyl propanethioate (CAS: 2307-10-0) has resulted in low yields, foul-smelling impurities, or unexpected polymerization.

The synthesis of S-allyl propanethioate is chemically deceptive. While the acylation of allyl mercaptan appears straightforward, the allylic thioester motif introduces three competing thermodynamic and kinetic pitfalls:

  • Oxidative Dimerization: The rapid formation of diallyl disulfide.

  • Hydrolytic Cleavage: The high susceptibility of the C(O)-S bond to nucleophilic attack.

  • Radical Polymerization: The thermal instability of the terminal alkene.

This guide provides a root-cause analysis of these side reactions and a validated protocol to suppress them.

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the intended pathway against the three primary failure modes. Use this to diagnose where your process is deviating.

ReactionLandscape Start Allyl Mercaptan (Nucleophile) Product S-Allyl Propanethioate (Target) Start->Product Base, 0°C Main Reaction Disulfide Diallyl Disulfide (Oxidative Impurity) Start->Disulfide O2 (Air) Oxidation Reagent Propanoyl Chloride (Electrophile) Reagent->Product Hydrolysis Propionic Acid + Thiol (Hydrolysis Product) Product->Hydrolysis H2O / High pH Workup Failure Polymer Poly(thioester) Gel (Radical Polymerization) Product->Polymer Heat / Distillation No Inhibitor

Figure 1: Mechanistic pathway showing the competition between acylation (Blue) and the three primary side reactions: Oxidation (Red), Hydrolysis (Yellow), and Polymerization (Grey).[1][2][3]

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product contains a persistent impurity at M+ mass corresponding to Diallyl Disulfide."

Diagnosis: Oxidative Coupling (The "Air" Trap) Allyl mercaptan is notoriously prone to oxidation. In the presence of atmospheric oxygen, two thiol molecules couple to form diallyl disulfide (DADS). This reaction is often faster than the acylation step if the system is not strictly anaerobic. Once formed, DADS is difficult to separate from the product due to similar boiling points.

Corrective Action:

  • Degas Solvents: Sparge all reaction solvents (DCM or Ether) with Argon or Nitrogen for at least 15 minutes prior to use.

  • Inert Atmosphere: The reaction flask must be flame-dried and kept under a positive pressure of inert gas.

  • Reagent Quality: Check your allyl mercaptan source. If it is already yellowing, distill it under inert atmosphere before use.

Technical Note: The S-S bond formation is thermodynamically driven by the formation of water when


 is the oxidant. Eliminating 

eliminates the mechanism [1].
Issue 2: "The yield is low (<50%), and the crude mixture smells strongly of dirty socks and vinegar."

Diagnosis: Thioester Hydrolysis (The "Base" Trap) You are likely smelling propionic acid ("vinegar") and regenerated allyl mercaptan ("dirty socks"). Thioesters are more reactive toward nucleophilic acyl substitution than oxo-esters because the thiolate is a better leaving group than the alkoxide (


 ~10 vs ~16) [2].
  • Cause: If you used an aqueous base workup (e.g., NaOH or

    
    ) and allowed the layers to sit, or if the pH was too high (>10), the base hydrolyzed your product.
    

Corrective Action:

  • Temperature Control: Perform all aqueous washes at 0°C .

  • Speed: Minimize contact time between the organic product and aqueous base. Separate phases immediately.

  • pH Management: Use saturated

    
     (mildly acidic) or dilute 
    
    
    
    for quenching. Avoid strong bases like NaOH.
Issue 3: "Upon distillation, the liquid turned into a viscous gel or a rubbery solid."

Diagnosis: Radical Polymerization (The "Heat" Trap) The allyl group (


) is susceptible to free-radical polymerization. While allyl monomers typically polymerize slowly due to "degradative chain transfer" (where the radical abstracts an allylic proton instead of propagating), high heat during distillation can overcome this barrier, especially if peroxides have formed [3].

Corrective Action:

  • Radical Scavenger: Add 500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the crude mixture before distillation.

  • Vacuum Distillation: Never distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the pot temperature below 60°C.

Part 3: Validated Synthesis Protocol

Objective: Synthesis of S-allyl propanethioate with >95% purity.

Reagents:

  • Propanoyl chloride (1.05 eq)

  • Allyl mercaptan (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Inhibitor: BHT (0.1 mol%)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvation: Add Allyl mercaptan (1.0 eq) and Pyridine (1.1 eq) to anhydrous DCM (0.5 M concentration relative to thiol). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Propanoyl chloride (1.05 eq) over 30 minutes.

    • Why? Slow addition prevents localized heating, which favors side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Monitoring: Check TLC or GC-MS. Disappearance of thiol indicates completion.

  • Quench (Critical): Pour the reaction mixture into ice-cold 1M HCl.

    • Why? Acidic quench removes the pyridine base and prevents basic hydrolysis of the thioester.

  • Workup:

    • Wash organic layer with ice-cold water (2x).

    • Wash with ice-cold saturated

      
       (1x) - Perform quickly. 
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate on a rotary evaporator (bath < 30°C).
      
  • Purification:

    • Add BHT (approx 10-20 mg) to the crude oil.

    • Distill under reduced pressure (vacuum). Collect the fraction with the distinct thioester odor (garlic/onion-like).

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Obs Observation Smell Smell: Vinegar/Acidic? Obs->Smell Mass GC-MS: M+ Peak +66 units? Smell->Mass No HydrolysisDiag Diagnosis: Hydrolysis Fix: Lower pH, Cold Workup Smell->HydrolysisDiag Yes Viscosity Texture: Viscous/Gel? Mass->Viscosity No DisulfideDiag Diagnosis: Disulfide (DADS) Fix: Use Inert Gas (Ar/N2) Mass->DisulfideDiag Yes (Dimer) PolymerDiag Diagnosis: Polymerization Fix: Add BHT, Lower Temp Viscosity->PolymerDiag Yes Success Diagnosis: Pure Product Action: Store at -20°C Viscosity->Success No

Figure 2: Decision tree for rapid diagnosis of experimental failure based on sensory and analytical data.

References
  • Diallyl Disulfide Formation & Properties Title: Diallyl disulfide - Wikipedia Source: Wikipedia.org Link:[Link][4]

  • Thioester Hydrolysis Mechanism Title: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts Link:[Link]

  • Allyl Polymerization Kinetics Title: Polymerisation of Allyl Compounds Source: ResearchGate Link:[2][5][6][7][Link]

  • General Thioester Synthesis Title: Synthesis of Thioesters (Acylation of Thiols) Source:[8] Organic Chemistry Portal Link:[Link]

Sources

Technical Support Center: Purification of Allyl Thiopropionate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of allyl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for achieving high-purity this compound through fractional distillation. My aim is to bridge the gap between theoretical knowledge and practical application, ensuring your purification process is both efficient and successful.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from scientists working with this compound purification:

Q1: What is the expected boiling point of pure this compound?

A1: Pure this compound has a boiling point of 150-151 °C at standard atmospheric pressure (760 mmHg).[1][2] It is crucial to monitor the temperature at the distillation head; a stable temperature reading within this range during collection indicates that you are likely collecting your desired product.

Q2: My crude this compound has a strong garlic-like odor. Is this normal?

A2: Yes, this is characteristic. This compound itself has a garlic, onion, and grassy odor.[1] However, a particularly pungent or off-odor could indicate the presence of impurities such as diallyl sulfide, which is a common byproduct. Fractional distillation is the appropriate method to separate these components.

Q3: What are the most common impurities I should expect in my crude this compound?

A3: The most prevalent impurities will depend on your synthetic route. However, common contaminants include:

  • Diallyl sulfide: Often a significant secondary component.[1]

  • Unreacted starting materials: Such as allyl alcohol or propionic acid derivatives.

  • Solvents used in the reaction or workup.

  • Side-reaction products.

Q4: When should I use vacuum fractional distillation instead of atmospheric distillation?

A4: While this compound's atmospheric boiling point is manageable, vacuum distillation is recommended if you observe any product decomposition at higher temperatures.[3] Signs of decomposition include darkening of the distillation pot residue, unexpected pressure fluctuations, or a drop in yield. Lowering the pressure reduces the boiling point, allowing for distillation at a lower, less destructive temperature.

Q5: What type of packing material is best for the fractionating column?

A5: For a laboratory scale purification of this compound, structured packing like metal (e.g., stainless steel) or glass helices (e.g., Vigreux indentations) is generally effective.[4][5] The choice depends on the required efficiency (number of theoretical plates). For compounds with close boiling points, a more efficient packing material is necessary.

Troubleshooting Guide

Encountering issues during fractional distillation is a common part of the scientific process. This guide will help you diagnose and resolve them.

Problem 1: The distillation temperature is not reaching the expected 150-151 °C.
Potential Cause Explanation Solution
System Leak A leak in the glassware joints will prevent the system from reaching the necessary pressure (if under vacuum) or will disrupt the vapor-liquid equilibrium.Ensure all ground glass joints are properly sealed. For vacuum distillation, all joints must be greased.[6]
Insufficient Heating The heating mantle is not providing enough energy to bring the mixture to a boil and sustain vaporization up the column.Gradually increase the heating mantle temperature. Ensure the heating mantle is the correct size for the flask and that there is good contact.
Thermometer Placement The thermometer bulb is not correctly positioned at the vapor outlet to the condenser.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]
Problem 2: The distillation is proceeding too slowly or has stopped.
Potential Cause Explanation Solution
"Flooding" of the Column Excessive heating can cause the vapor to rush up the column, preventing the proper establishment of a temperature gradient and the counter-current flow of liquid and vapor.Reduce the heating rate to allow for a smooth and gradual distillation.
"Bumping" of the Liquid Uneven boiling in the distillation flask can lead to sudden, violent bursts of vapor, disrupting the distillation process.Always use a magnetic stir bar or boiling chips to ensure smooth boiling. Boiling chips are not suitable for vacuum distillation.[6]
Heat Loss from the Column Inefficient insulation of the fractionating column can lead to premature condensation of the vapor before it reaches the condenser.Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[4]
Problem 3: The collected distillate is not pure.
Potential Cause Explanation Solution
Distillation Rate is Too Fast A rapid distillation rate does not allow for sufficient vapor-liquid equilibria to be established in the column, leading to poor separation.Reduce the heating rate to achieve a slow, steady collection of distillate (typically 1-2 drops per second).[7]
Insufficient Column Efficiency The fractionating column does not have enough theoretical plates to separate components with close boiling points.Use a longer fractionating column or one with a more efficient packing material.
Azeotrope Formation An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. While there is no readily available data on azeotropes of this compound, it is a possibility with certain impurities.If an azeotrope is suspected, alternative purification methods such as chromatography may be necessary.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying crude this compound at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask and add the crude this compound. Do not fill the flask more than two-thirds full.

    • Securely clamp the flask and the condenser.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin stirring the crude mixture.

    • Turn on the heating mantle and gradually increase the temperature.

    • Observe the mixture for boiling and the subsequent rise of the condensation ring up the fractionating column.

    • Adjust the heating to maintain a slow and steady ascent of the vapor. If the ring stops rising, you may need to slightly increase the heat.[4]

    • The temperature at the distillation head will initially rise and then stabilize at the boiling point of the first, lower-boiling fraction. Collect this "forerun" in a separate receiving flask.

    • Once the forerun has been collected, the temperature may drop slightly before rising again and stabilizing at the boiling point of this compound (150-151 °C).

    • Change to a clean receiving flask to collect the pure this compound fraction.

    • Maintain a slow, steady distillation rate (1-2 drops per second).

    • Continue collecting the fraction as long as the temperature remains stable at the boiling point of this compound.

    • If the temperature begins to drop or fluctuate significantly, stop the distillation. Do not distill to dryness to avoid the formation of potentially explosive residues.[7]

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the glassware once it is cool to the touch.

Visualizations

Fractional Distillation Workflow

Fractional_Distillation_Workflow Start Start: Crude this compound Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Gradual Heating & Stirring Setup->Heat Forerun Collect Forerun (Lower Boiling Impurities) Heat->Forerun Collect_Product Collect Pure Fraction (150-151 °C) Forerun->Collect_Product Stop Stop Distillation (Before Dryness) Collect_Product->Stop End End: Purified This compound Stop->End

Caption: Workflow for the fractional distillation of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem Encountered Temp_Low Temperature Too Low? Start->Temp_Low Dist_Slow Distillation Slow/Stopped? Start->Dist_Slow Impure Distillate Impure? Start->Impure Leak Check for System Leaks Temp_Low->Leak Heating Increase Heating Temp_Low->Heating Thermometer Check Thermometer Position Temp_Low->Thermometer Flooding Reduce Heating (Flooding) Dist_Slow->Flooding Bumping Ensure Smooth Boiling (Stir Bar) Dist_Slow->Bumping Insulate Insulate Column Dist_Slow->Insulate Rate Slow Down Distillation Rate Impure->Rate Column Use More Efficient Column Impure->Column Azeotrope Consider Alternative Purification (Azeotrope) Impure->Azeotrope

Caption: A decision tree for troubleshooting common fractional distillation issues.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl propionate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]

  • Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?. r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

Sources

Technical Support Center: Allyl Thiopropionate (CAS 2432-91-9)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Purity Paradox

Allyl thiopropionate (S-2-propenyl propanethioate) is a thioester widely used in flavor chemistry (providing alliaceous/onion notes) and as a synthetic intermediate. Users often encounter a discrepancy between the labeled purity and experimental behavior.

Critical Insight: Unlike standard esters, this compound is kinetically unstable regarding hydrolysis and oxidatively sensitive. Commercial grades often follow JECFA Specification 490, which allows for a minimum assay of 83% , with the remaining balance often comprised of diallyl sulfide/disulfide [1].

If you are using this compound for precise pharmaceutical synthesis or kinetic studies, "Food Grade" or "Technical Grade" purity is insufficient without further purification.

Diagnostic Module: Identification & Analysis

Q1: My GC-MS shows multiple peaks not listed on the CoA. Is the product degraded?

Diagnosis: Likely Thermal Degradation Artifacts . Thioesters are thermally labile. Standard GC injector port temperatures (250°C+) can cause the thioester bond to cleave inside the instrument before the sample reaches the column.

  • The Artifacts: You will likely see peaks for Diallyl Disulfide (oxidation of the thiol fragment) and Propionic Anhydride (thermal recombination).

  • The Fix (Self-Validating Protocol):

    • Lower the GC inlet temperature to 200°C or use a Cool On-Column (COC) injection.

    • Run a "blank" solvent injection to ensure no sulfur memory effects in the liner.

    • Validation: If the secondary peaks decrease significantly at lower inlet temperatures, they are artifacts, not intrinsic impurities.

Q2: The sample has an overwhelming "rotten cabbage" or "skunky" odor, distinct from the expected onion/garlic smell.

Diagnosis: Presence of free Allyl Mercaptan (2-Propene-1-thiol) . While this compound has a garlic/onion odor, it should not smell "skunky." A skunky note indicates hydrolysis has occurred, releasing the free thiol.

  • Mechanism: Moisture ingress

    
     Hydrolysis 
    
    
    
    Propionic Acid + Allyl Mercaptan.
  • Risk: Allyl mercaptan is a potent nucleophile and will interfere with alkylation reactions.

Impurity Profile & Formation Pathways

The following diagram details how storage conditions and thermal stress generate specific impurities.

G ATP This compound (Target Compound) PropAcid Propionic Acid (Acidic Impurity) ATP->PropAcid Hydrolysis Mercaptan Allyl Mercaptan (Nucleophilic Impurity) ATP->Mercaptan Hydrolysis Artifacts GC Inlet Artifacts (False Positives) ATP->Artifacts Injector Pyrolysis Water Moisture (H2O) Water->ATP Heat Thermal Stress (>150°C) Heat->ATP DADS Diallyl Disulfide (Major Impurity) Mercaptan->DADS Oxidation (Rapid) Oxygen Oxygen (Air) Oxygen->Mercaptan

Figure 1: Degradation pathways of this compound leading to common impurities (Acidic, Nucleophilic, and Oxidative).

Quantitative Impurity Data Table
ImpurityCAS No.[1][2][3][4]OriginDetection Limit (Typical)Removal Strategy
Diallyl Disulfide 2179-57-9Oxidation of MercaptanGC-MS (Major Peak)Fractional Distillation
Allyl Mercaptan 870-23-5HydrolysisOlfactory (<1 ppb)Basic Wash + N2 Sparge
Propionic Acid 79-09-4HydrolysisGC (Tailing Peak)NaHCO3 Wash
Diallyl Sulfide 592-88-1Synthesis Side-ProductGC-MSFractional Distillation

Purification & Remediation Protocols

Warning: Perform all manipulations in a fume hood. Sulfur compounds possess low odor thresholds and high lingering potential.

Scenario A: Removing Hydrolysis Products (Acid + Thiol)

Use this if the sample is old or smells "sour/skunky."

  • Dissolution: Dissolve the crude this compound in an inert solvent (e.g., Diethyl ether or Hexane) at a 1:5 ratio.

  • Acid Removal: Wash the organic layer twice with saturated aqueous NaHCO3 .

    • Validation: Check the pH of the aqueous waste. It should remain basic (~pH 8-9). If acidic, repeat the wash.

  • Thiol Scavenging: Wash the organic layer once with 1% aqueous bleach (Sodium Hypochlorite) followed immediately by a saturated Sodium Thiosulfate wash (to quench oxidant).

    • Note: This converts residual mercaptan to disulfide, which is less reactive but must be removed by distillation if high purity is needed.

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap) at <40°C .

Scenario B: High-Purity Distillation (Removing Disulfides)

Use this for synthesis or kinetic studies.

  • Setup: Short-path distillation apparatus (Vigreux column recommended) under high vacuum (<5 mmHg).

  • Thermal Control: Do not exceed a bath temperature of 130°C.

  • Fraction Collection:

    • Fraction 1 (Foreshots): Contains residual solvent, Allyl Mercaptan (bp 67°C @ atm), and Propionic Acid.

    • Fraction 2 (Main Cut): Pure this compound (bp ~60-65°C @ 10 mmHg [2]).

    • Pot Residue: Contains Diallyl Disulfide (bp ~80°C @ 15 mmHg) and polymeric sulfur species.

  • Storage: Immediately blanket the Main Cut with Argon and store at 4°C.

Storage & Stability Guidelines

To prevent the recurrence of impurities, adhere to the "Dry & Dark" rule.

  • Moisture Intolerance: Thioesters hydrolyze faster than oxygen esters. Store over 4Å Molecular Sieves if the bottle is opened frequently.

  • Oxidation: The allyl group is susceptible to radical autoxidation. Store in amber glass to prevent UV-initiated radical formation.

  • Shelf Life:

    • Unopened (4°C): 24 Months

    • Opened (Ambient): < 3 Months (Expect >5% Diallyl Disulfide formation).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6] (2002).[7][8] this compound: Specifications for Flavourings. JECFA Specification Monograph 490. Link

  • The Good Scents Company. (n.d.). This compound Physical Properties and Specifications. Link

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In Volatile Sulfur Compounds in Food (ACS Symposium Series). American Chemical Society. Link

Sources

Stability of Allyl thiopropionate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

S-Allyl Thiopropionate (S-ATP) is a thioester, distinct from standard oxygen esters due to the presence of a sulfur atom linking the acyl group and the allyl chain. This structural difference fundamentally alters its stability profile, making it significantly more reactive toward hydrolysis.

  • CAS Number: 41820-22-8[1][2][3][4][5][6]

  • IUPAC Name: S-prop-2-enyl propanethioate[2]

  • Key Characteristic: High acyl-transfer potential; prone to rapid hydrolysis releasing Allyl Mercaptan (garlic/onion odor).

Core Stability Rule: S-ATP is kinetically unstable in aqueous media, particularly at pH extremes. It exhibits optimal stability only in anhydrous, non-nucleophilic organic solvents stored at low temperatures.

Stability Analysis: Acidic vs. Basic Conditions

Module A: Basic Conditions (pH > 7.5)

Status: CRITICAL INSTABILITY Mechanism: Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion (


) acts as a potent nucleophile.[7] Unlike oxygen esters, where the leaving group is an alkoxide (

), the leaving group in S-ATP is the allyl thiolate anion (

).
  • Nucleophilic Attack:

    
     attacks the carbonyl carbon, forming a tetrahedral intermediate.[7]
    
  • Collapse: The intermediate collapses, expelling the thiolate anion (a superior leaving group compared to alkoxide).

  • Irreversibility: The resulting propionic acid is immediately deprotonated by the base, driving the reaction to completion.

User Impact:

  • Rapid Degradation: In pH 8.0 phosphate buffer, significant degradation can occur within minutes to hours.

  • Sensory Hazard: Release of free allyl mercaptan generates an intense, offensive garlic odor even at ppb concentrations.

Module B: Acidic Conditions (pH < 4.0)

Status: MODERATE INSTABILITY Mechanism: Acid-Catalyzed Hydrolysis

In acidic media, the carbonyl oxygen is protonated, activating the carbon toward attack by weak nucleophiles (water).[7]

  • Activation:

    
     protonates the carbonyl oxygen.
    
  • Water Attack: Water attacks the activated carbonyl.

  • Equilibrium: The reaction yields Propionic acid and Allyl mercaptan. Unlike base catalysis, this is an equilibrium process. However, because the thiol is volatile and poorly soluble in water, it may separate or oxidize, driving the equilibrium forward.

User Impact:

  • HPLC Artifacts: Using acidic mobile phases (e.g., 0.1% TFA) can cause on-column hydrolysis, leading to "ghost peaks" of propionic acid and split peaks.

  • Storage Risk: Even trace moisture in "anhydrous" acidic solvents can trigger slow hydrolysis over weeks.

Comparative Data & Visualization

Stability Profile Summary
ConditionEstimated Half-Life (

)
Primary DegradantKinetic Driver
pH 10 (Basic) < 30 MinutesPropionate + Allyl ThiolateStrong Nucleophile (

) + Good Leaving Group
pH 7.4 (Neutral) Hours to DaysPropionic Acid + Allyl MercaptanWater Nucleophile (Slow)
pH 2 (Acidic) Days to WeeksPropionic Acid + Allyl MercaptanCarbonyl Protonation
Anhydrous/Cold > 1 YearNoneLack of Nucleophile
Mechanistic Pathway Diagram (DOT)

The following diagram illustrates the divergent degradation pathways based on pH environment.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) S_ATP S-Allyl Thiopropionate (Starting Material) Acid_Inter Tetrahedral Intermediate (+) S_ATP->Acid_Inter + H+, + H2O Base_Inter Tetrahedral Intermediate (-) S_ATP->Base_Inter + OH- (Nucleophile) Products_Acid Propionic Acid + Allyl Mercaptan (Thiol) Acid_Inter->Products_Acid Slow Equilibrium Products_Base Propionate Salt + Allyl Thiolate Base_Inter->Products_Base Fast / Irreversible

Figure 1: Mechanistic divergence of S-ATP hydrolysis. Note the irreversibility in basic media due to salt formation.

Troubleshooting Guide (Q&A)

Issue 1: "My sample smells like garlic/sulfur immediately after preparation."

Diagnosis: Rapid Hydrolysis. Root Cause: You likely dissolved S-ATP in a buffer with pH > 7 or a protic solvent containing moisture. Corrective Action:

  • Check pH: Ensure formulation pH is slightly acidic (pH 4.5–5.5) if aqueous contact is unavoidable.[8]

  • Switch Solvents: Use anhydrous DMSO, Ethanol, or Acetonitrile for stock solutions.

  • Quench: If the smell is overwhelming, treat waste with dilute bleach (sodium hypochlorite) to oxidize the thiol to non-volatile sulfonates before disposal.

Issue 2: "I see shifting retention times or split peaks in my HPLC analysis."

Diagnosis: On-Column Hydrolysis. Root Cause: The mobile phase is too acidic (e.g., 0.1% TFA, pH ~2) or too basic (pH > 7.5), causing degradation during the run. Corrective Action:

  • Modify Mobile Phase: Use a neutral or slightly acidic buffer (Ammonium Acetate, pH 5.0).

  • Reduce Temperature: Lower the column oven temperature to 20°C or 25°C to slow reaction kinetics.

  • Inject Fast: Minimize the time the sample sits in the autosampler (keep autosampler at 4°C).

Issue 3: "My yield is low during synthesis involving S-ATP."

Diagnosis: Nucleophilic Acyl Substitution Competition. Root Cause: Presence of other nucleophiles (amines, alcohols) in the reaction mixture acting on the thioester. Corrective Action:

  • Order of Addition: Add S-ATP last.

  • Temperature Control: Perform reactions at 0°C to favor the desired pathway over hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: Safe Storage
  • Container: Amber glass vial with PTFE-lined cap (protects from light and moisture).

  • Atmosphere: Purge headspace with Nitrogen or Argon gas before sealing.

  • Temperature: Store at -20°C.

  • Desiccant: Store vial inside a secondary container with activated silica gel.

Protocol B: Decontamination (Spill Cleanup)

Because the hydrolysis product (Allyl Mercaptan) has a low odor threshold and is toxic.

  • Ventilation: Evacuate area and open fume hood sashes.

  • Neutralization: Apply a solution of 10% Bleach (Sodium Hypochlorite) or Hydrogen Peroxide to the spill. This oxidizes the mercaptan to a sulfoxide/sulfone (odorless).

  • Wait: Allow 15 minutes contact time.

  • Clean: Wipe with absorbent pads and dispose of as chemical waste.

References

  • National Institute of Standards and Technology (NIST). Allyl thiopropionate: S-Allyl thiopropionate (CAS 41820-22-8).[3] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • The Good Scents Company. this compound: Organoleptic Properties and Safety. [Link]

  • Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. (General mechanistic grounding for thioester reactivity). [Link]

  • PubChem. S-Allyl thiopropionate Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Allyl Thiopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of allyl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this reactive sulfur-containing compound. Here, we provide in-depth, question-and-answer-based troubleshooting guides grounded in scientific principles to ensure the integrity and reliability of your experimental results.

Introduction: The Unique Challenges of this compound Analysis

This compound (S-allyl propanethioate) is a volatile organic compound with a characteristic pungent aroma, making it a key component in flavor and fragrance analysis. However, its chemical structure, featuring a reactive thioester and an allyl group, presents several analytical challenges. Sulfur-containing compounds are notoriously difficult to analyze by GC-MS due to their propensity for adsorption onto active sites within the GC system, leading to poor peak shape and loss of signal. Furthermore, the thermal lability of such compounds can lead to degradation in the hot injector, complicating quantification and identification. This guide will address these issues systematically, providing both diagnostic procedures and preventative solutions.

Section 1: General Considerations for Robust Analysis

Before delving into specific troubleshooting scenarios, it is crucial to establish a solid analytical foundation. The following are key considerations for the successful GC-MS analysis of this compound:

  • Inert Flow Path: Due to the reactive nature of sulfur compounds, it is imperative to use a GC system with an inert flow path. This includes the injector liner, column, and transfer line to the mass spectrometer. Active sites, such as exposed silanol groups or metal surfaces, can cause irreversible adsorption of this compound, leading to significant signal loss and peak tailing.

  • Column Selection: A column with a stationary phase appropriate for volatile sulfur compounds is essential. Mid-polarity columns, such as those containing a percentage of phenyl- and/or cyanopropyl- substitution, often provide good selectivity. For more challenging separations, specialized columns designed for sulfur analysis, which have highly inert surfaces, are recommended.

  • Sample Preparation: The choice of solvent and the cleanliness of the sample are critical. Non-polar solvents are generally preferred. Matrix complexity can significantly impact the analysis; therefore, appropriate sample cleanup techniques, such as solid-phase extraction (SPE), may be necessary for complex samples like food or biological matrices.

Section 2: Troubleshooting the GC System

The gas chromatograph is the most common source of problems in the analysis of reactive compounds like this compound. The following Q&A guide addresses frequent issues encountered with the GC system.

Q1: I am seeing significant peak tailing for my this compound standard. What are the likely causes and how can I fix it?

A1: Peak tailing is a classic symptom of active sites in the GC system, which interact with the polarizable sulfur atom in this compound.

Causality: The lone pair of electrons on the sulfur atom can interact with active sites, primarily acidic silanol groups on the surface of the injector liner and the front end of the column. This interaction causes some molecules to be retained longer than others, resulting in a tailed peak shape.

Troubleshooting Protocol:

  • Injector Maintenance: The injector is the most common source of activity.

    • Action: Replace the injector liner with a new, deactivated liner. Liners with glass wool can be particularly problematic; consider a liner without wool or with deactivated wool.

    • Verification: Inject a known standard. If peak shape improves, the liner was the source of the activity.

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components, exposing active sites.

    • Action: Trim the front of the column (typically 10-15 cm).

    • Verification: Re-install the column and inject a standard. Improved peak shape indicates that the column front was contaminated.

  • Column Installation: An improper column installation can cause dead volume, leading to peak tailing.

    • Action: Ensure the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer.

    • Verification: A properly installed column should yield symmetrical peaks for inert compounds.

Illustrative Workflow for Peak Tailing:

Caption: A logical workflow for troubleshooting peak tailing.

Q2: The response for my this compound standard is very low, or I am not seeing a peak at all. What should I investigate?

A2: Complete or significant loss of signal is often due to severe activity in the system or a leak.

Causality: this compound can be completely adsorbed by highly active sites in the injector or column. Alternatively, a leak in the system can prevent the sample from reaching the detector.

Troubleshooting Protocol:

  • Check for Leaks: A leak in the carrier gas flow path is a common cause of signal loss.

    • Action: Use an electronic leak detector to check all fittings, particularly at the injector and detector.

    • Verification: A stable baseline and the absence of nitrogen (m/z 28) and oxygen (m/z 32) in the mass spectrum indicate a leak-free system.

  • Injector Septum: A cored or leaking septum can lead to sample loss.

    • Action: Replace the injector septum.

    • Verification: Consistent injection-to-injection area counts for a stable compound will confirm a good septum seal.

  • Severe System Activity: If the system is highly active, the analyte may be completely lost.

    • Action: Follow the steps for injector and column maintenance outlined in Q1. In severe cases, the column may need to be replaced.

    • Verification: A return of the analyte signal after maintenance indicates that activity was the issue.

Section 3: Troubleshooting the Mass Spectrometer (MS) Detector

While the GC system is the more frequent source of issues for reactive compounds, the MS detector can also present challenges.

Q3: I am seeing a peak for this compound, but the mass spectrum does not match the library spectrum. What could be the cause?

A3: A mismatched mass spectrum can be due to co-eluting compounds, thermal degradation in the injector, or issues with the MS tune.

Causality: If another compound co-elutes with this compound, their mass spectra will be convoluted. Thermal degradation in the injector can produce fragments of the original molecule, leading to a different fragmentation pattern. An unstable MS tune can also distort the relative abundances of the fragment ions.

Troubleshooting Protocol:

  • Check for Co-elution:

    • Action: Review the chromatogram for any signs of an overlapping peak. If possible, modify the temperature program to improve separation.

    • Verification: A pure peak will have a consistent mass spectrum across its entire width.

  • Assess Thermal Degradation: this compound can degrade at high temperatures.

    • Action: Lower the injector temperature in 20°C increments and observe the effect on the mass spectrum.

    • Verification: If the spectrum becomes more consistent with the library spectrum at lower temperatures, thermal degradation was occurring.

  • Verify MS Tune:

    • Action: Run an autotune or manual tune of the mass spectrometer according to the manufacturer's recommendations.

    • Verification: A successful tune will produce a report showing that the instrument meets performance specifications.

Reference Mass Spectrum for this compound:

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M+) at m/z 130 and several key fragment ions.

m/zRelative AbundancePutative Fragment
130~20%[C6H10OS]+• (Molecular Ion)
89~15%[M - C3H5]+
73~100%[M - C2H5CO]+
57~40%[C2H5CO]+
41~80%[C3H5]+

Data sourced from the NIST WebBook.

Illustrative Fragmentation Pathway:

Fragmentation_Pathway M This compound (m/z 130) F89 m/z 89 M->F89 - C3H5 F73 m/z 73 M->F73 - C2H5CO F57 m/z 57 M->F57 - C3H5S F41 m/z 41 M->F41 Rearrangement

Caption: A simplified fragmentation pathway for this compound.

Section 4: Sample Preparation and Matrix Effects

Q4: My sample is in a complex matrix (e.g., a food product), and I am seeing signal suppression or enhancement. How can I mitigate these matrix effects?

A4: Matrix effects are a common problem in GC-MS analysis of complex samples and can lead to inaccurate quantification.

Causality: Co-extracted matrix components can compete with the analyte for active sites in the GC system, leading to a "matrix-induced enhancement" of the signal. Conversely, non-volatile matrix components can build up in the injector and on the column, creating new active sites that can suppress the analyte signal.

Mitigation Strategies:

  • Sample Dilution:

    • Action: Dilute the sample extract to reduce the concentration of matrix components.

    • Advantage: Simple and effective.

    • Disadvantage: May reduce the analyte concentration below the limit of detection.

  • Sample Cleanup:

    • Action: Use a sample preparation technique like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE, e.g., QuEChERS) to remove interfering matrix components.

    • Advantage: Can significantly reduce matrix effects.

    • Disadvantage: Requires method development and can be time-consuming.

  • Matrix-Matched Calibration:

    • Action: Prepare calibration standards in a blank matrix extract that is free of the analyte.

    • Advantage: Compensates for matrix effects by ensuring that the standards and samples are affected similarly.

    • Disadvantage: Requires a suitable blank matrix.

  • Isotope Dilution:

    • Action: Use a stable isotope-labeled internal standard (e.g., deuterated this compound).

    • Advantage: The most accurate method for quantification as the internal standard co-elutes with the analyte and is affected by the matrix in the same way.

    • Disadvantage: Requires the availability of a suitable labeled standard, which can be expensive.

Recommended Starting GC-MS Parameters for this compound Analysis:

The following table provides a starting point for method development. These parameters are based on methods used for the analysis of volatile sulfur compounds in complex matrices, such as garlic oil.[1]

ParameterRecommended SettingRationale
GC System
InjectorSplit/SplitlessSplitless for trace analysis, Split for higher concentrations.
Injector Temp.220 °CA good starting point to ensure volatilization without excessive degradation.
LinerDeactivated, Single TaperMinimizes active sites and promotes efficient sample transfer.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/minTypical flow rate for most capillary columns.
ColumnMid-polarity (e.g., DB-5ms, TG-5MS) or Sulfur-specific columnProvides good selectivity for sulfur compounds.
Oven Program50°C (1 min), ramp 5°C/min to 280°CA gentle ramp rate to ensure good separation of volatile components.
MS System
Ion Source Temp.230 °CStandard temperature for EI.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Scan Rangem/z 35-350Covers the expected mass range of this compound and potential degradation products.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Alam, K., et al. (2019). GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. Journal of Pure and Applied Microbiology, 13(4), 2339-2347. Retrieved from [Link]

Sources

Overcoming poor solubility of Allyl thiopropionate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of Allyl Thiopropionate (S-2-propenyl propanethioate) in aqueous media. CAS Reference: 41820-22-8 (Primary); related to general allyl thioesters. Chemical Profile: Lipophilic (LogP ~2.0+), Volatile, Hydrolytically Unstable (Thioester bond).

Technical Overview & Decision Matrix

This compound presents a "triad of difficulty" for aqueous formulation: it is hydrophobic , volatile , and chemically reactive (susceptible to hydrolysis). Simple mixing with water results in phase separation ("oiling out") and rapid evaporation of the active compound, leading to inconsistent experimental data.

To select the correct solubilization strategy, you must align the method with your downstream application. Use the decision matrix below.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the downstream use? Start->App_Type Cell_Culture Cell Culture / Bioassay App_Type->Cell_Culture Chem_Synthesis Chemical Synthesis / Analysis App_Type->Chem_Synthesis Toxicity_Check Is DMSO/Ethanol toxicity a concern? Cell_Culture->Toxicity_Check Method_Cosolvent Method A: Co-Solvent (DMSO/Ethanol) Chem_Synthesis->Method_Cosolvent High tolerance Toxicity_Check->Method_Cosolvent No (<0.1% v/v OK) Method_Emulsion Method B: Surfactant Micelles (Tween 80) Toxicity_Check->Method_Emulsion Yes (Need stability) Method_CD Method C: Cyclodextrin Encapsulation Toxicity_Check->Method_CD Yes (Need volatility control)

Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.

Method A: Co-Solvent Solubilization (Quick & Direct)

Best for: High-throughput screening, chemical synthesis, or short-term assays where solvent toxicity is negligible.

The Science

This compound is soluble in organic solvents.[1] By dissolving it in a water-miscible solvent (DMSO or Ethanol) first, you create a "molecular dispersion" that can be rapidly diluted into water.

  • Warning: If the final concentration of water is too high, the "Ouzo effect" (spontaneous emulsification/precipitation) may occur.

Protocol
  • Preparation of Stock: Dissolve pure this compound in anhydrous DMSO (Dimethyl sulfoxide) to create a 100 mM stock solution.

    • Why DMSO? It has a higher boiling point than ethanol, reducing evaporation of your volatile solute during handling.

  • Stepwise Dilution:

    • Add the DMSO stock dropwise to your aqueous buffer (e.g., PBS pH 7.4) while vortexing vigorously.

    • Do not add buffer to the DMSO stock; this causes local high-water concentrations that precipitate the oil.

  • Limit Check: Ensure the final DMSO concentration is < 0.1% (v/v) for cell assays to avoid vehicle toxicity.

Quality Control Table
ParameterAcceptance CriteriaTroubleshooting
Visual Appearance Crystal clearTurbidity indicates precipitation. Lower the concentration.
Stability Use within 30 minsThioesters hydrolyze. Keep on ice if possible.
Odor Perceptible garlic/onion noteLoss of odor may indicate evaporation or hydrolysis.

Method B: Surfactant-Based Nanoemulsion (High Stability)

Best for: Animal studies, long-term bioassays, or when higher concentrations (>1 mM) are required.

The Science

Surfactants like Polysorbate 80 (Tween 80) form micelles above their Critical Micelle Concentration (CMC). The hydrophobic tail of the surfactant wraps around the this compound, hiding it from the water, while the hydrophilic head interacts with the aqueous bulk.

Protocol
  • HLB Calculation: this compound requires a surfactant with a Hydrophilic-Lipophilic Balance (HLB) of ~15. Tween 80 (HLB 15.0) is the ideal single-surfactant candidate.

  • The "Pre-Mix" (Critical Step):

    • Mix this compound (1 part) with Tween 80 (4 parts) by weight.

    • Vortex until a homogeneous, slightly viscous oil phase is formed.

  • Aqueous Dispersion:

    • Add warm water (37°C) or buffer to the oil/surfactant mix.

    • Note: Adding warm water helps overcome the energy barrier for micelle formation.

  • Shear Force: Sonication is required for stability.

    • Sonicate for 3 cycles (30 sec on, 30 sec off) on ice to prevent heating (which degrades the thioester).

Visualizing Micelle Formation

Micelle_Formation Substrate Allyl Thiopropionate (Oil) process Shear Energy (Sonication) Substrate->process Surfactant Tween 80 (Amphiphile) Surfactant->process Micelle Micelle (Solubilized) process->Micelle

Figure 2: Schematic of micellar encapsulation. Shear energy forces the surfactant to orient its hydrophobic tails inward, trapping the oil.

Method C: Cyclodextrin Inclusion Complex (Volatility Control)

Best for: Preventing evaporation (smell control) and protecting the thioester bond from hydrolysis.

The Science

Beta-Cyclodextrin (


-CD) has a hydrophobic inner cavity that fits allyl groups perfectly. This "host-guest" complex locks the volatile molecule inside, reducing its vapor pressure and shielding the thioester bond from water attack.
Protocol
  • Molar Ratio: Use a 1:1 molar ratio of this compound to

    
    -CD.
    
  • Co-Precipitation Method:

    • Dissolve

      
      -CD in water (approx. 15 mg/mL) with mild heating (45°C) until clear.
      
    • Add this compound dropwise while stirring.

    • Stir capped for 24 hours at room temperature.

    • Observation: The solution may become cloudy as the complex precipitates (which is good).

  • Recovery: Filter the precipitate and dry it, OR use the suspension directly if the complex is soluble enough for your concentration needs (Hydroxypropyl-

    
    -CD is recommended for higher solubility).
    

Stability & Handling FAQs

Q1: My solution smells strongly of garlic/sulfur. Is this normal? A: Yes, but excessive odor indicates the compound is not fully encapsulated.

  • In Co-solvents: Strong odor is expected.

  • In Cyclodextrins: Odor should be significantly masked. If it smells strong, the complexation failed (check stirring time/temperature).

Q2: How do I prevent the thioester from hydrolyzing? A: Thioesters are sensitive to high pH (base-catalyzed hydrolysis).

  • Solution: Maintain pH between 5.0 and 6.5. Avoid phosphate buffers above pH 7.5. Use Citrate or MES buffer if possible.

  • Storage: Always prepare fresh. If storage is necessary, freeze the anhydrous DMSO stock, not the aqueous dilution.

Q3: The emulsion separates after 1 hour. Why? A: This is "Ostwald Ripening."

  • Fix: You likely didn't use enough surfactant or energy. Increase Tween 80 concentration to a 5:1 ratio (Surfactant:Oil) or increase sonication amplitude.

Q4: Is this compound toxic to cells? A: Allyl sulfides can be cytotoxic or induce apoptosis (often the desired effect in cancer research).

  • Control: You MUST run a "Vehicle Control" (e.g., cells treated with only DMSO or only Tween 80) to ensure the observed effect is from the drug, not the solubilizer.

References

  • The Good Scents Company. (n.d.). This compound (CAS 41820-22-8) Properties and Safety. Retrieved from [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis in Water. Harvard University. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Emulsion stabilization mechanism of Tween 80 in oil-in-water emulsions. PMC. Retrieved from [Link]

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of S-Allyl Propanethioate

[1]

Executive Summary: The Stability Paradox

S-Allyl propanethioate (Allyl thiopropionate) presents a dual stability challenge common to volatile organosulfur compounds. As a thioester , it possesses a reactive carbonyl-sulfur bond susceptible to nucleophilic attack (hydrolysis). Simultaneously, the allyl-sulfide moiety is prone to oxidative shifts, leading to sulfoxides or radical-mediated polymerization.[1]

In my experience supporting drug discovery workflows, 80% of reported "purity failures" with this compound are not manufacturing defects but storage artifacts caused by headspace oxygen or moisture intrusion. This guide moves beyond basic SDS recommendations to provide a mechanistic approach to preserving compound integrity.

Part 1: Core Storage Directives (The "Golden Rules")

To maximize shelf life, you must control three variables: Temperature, Atmosphere, and Moisture.

The "Zero-Headspace" Rule

Oxygen is the primary enemy.[1] The sulfur atom in S-allyl propanethioate is electron-rich and easily oxidizes to the sulfoxide (


  • Protocol: Always store under an inert atmosphere (Argon or Nitrogen). Argon is superior due to its higher density, which creates a "blanket" over the liquid surface.

  • Action: If you use a vial more than once, you must purge the headspace with argon before resealing. Parafilm is insufficient; use a Teflon-lined screw cap or a crimp seal.[1]

Thermal Suppression
  • Recommendation: Store at -20°C for short-term (<1 month) and -80°C for long-term (>1 month).[1]

  • Reasoning: Lower temperatures kinetically inhibit the radical initiation steps required for allyl polymerization and slow the rate of hydrolysis.

Anhydrous Discipline

Thioesters are more reactive toward hydrolysis than their oxygen-ester counterparts.[1]

  • Solvent Choice: Never store S-allyl propanethioate in protic solvents (Methanol, Ethanol, Water).

  • Recommended Diluent: If dilution is necessary, use anhydrous Ethyl Acetate or Dichloromethane (DCM) . DMSO is acceptable only if strictly anhydrous, though it can sometimes act as a mild oxidant under specific conditions.

Part 2: Troubleshooting & FAQs

Scenario A: "My compound has turned yellow/orange."

Q: Is the compound still usable if it has changed color? A: Likely not for sensitive quantitative work. Diagnosis: Yellowing in allyl-sulfur compounds typically indicates oxidative polymerization or the formation of disulfides (e.g., diallyl disulfide) following hydrolysis.

  • Mechanism: The allyl radical can cross-link, forming oligomers that shift the refractive index and color.

  • Remedy: Check purity via GC-MS. If the main peak is >95%, you may repurify via flash chromatography (Silica, Hexane:EtOAc gradient). If <90%, discard.

Scenario B: "It smells like rotten cabbage/eggs."

Q: The odor has changed from a sharp garlic/onion scent to a foul, rotten smell. A: This indicates Hydrolysis . Diagnosis: Moisture has entered the vial. The thioester bond has cleaved.

  • Reaction:

    
    [1]
    
  • The Smell: Allyl mercaptan (2-propene-1-thiol) has a significantly lower odor threshold and a distinct "rotten" character compared to the thioester.[1]

  • Prevention: Ensure reagents used in your assay are anhydrous. Use molecular sieves in your storage solvent.

Scenario C: Handling Frozen Aliquots

Q: How do I handle the compound after taking it out of the -80°C freezer? A: Do NOT open the vial immediately. The "Condensation Trap": Opening a cold vial in humid lab air causes immediate water condensation inside the vial walls.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator or allow to warm to room temperature (approx. 30 mins) on the bench.

    • Wipe the outside of the vial to remove external condensation.

    • Open, dispense, and immediately purge headspace with Argon before resealing.

Part 3: Degradation Pathways & Visualization[1]

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two main failure modes: Oxidation (Storage in air) and Hydrolysis (Storage with moisture).

DegradationPathwaysSAPS-Allyl Propanethioate(Target Compound)OxidationOxidation(O2 exposure)SAP->OxidationHydrolysisHydrolysis(Moisture/H2O)SAP->HydrolysisSulfoxideS-Allyl PropanethioateS-oxideOxidation->Sulfoxide+ [O]SulfoneS-Allyl PropanethioateS-dioxideSulfoxide->Sulfone+ [O]MercaptanAllyl Mercaptan(Foul Odor)Hydrolysis->MercaptanCleavageAcidPropionic AcidHydrolysis->AcidCleavageDisulfideDiallyl Disulfide(Oxidative Coupling)Mercaptan->DisulfideRapid Oxidation(Air)

Figure 1: Primary degradation pathways of S-allyl propanethioate. Note that the hydrolysis product (Allyl Mercaptan) can further oxidize into disulfides.

Part 4: Analytical Verification

Before using stored material for critical assays (e.g., covalent inhibition studies or flavor profiling), verify purity.

MethodWhat to Look ForAcceptance Criteria
GC-MS Parent Peak: m/z ~130.Impurity 1: Allyl Mercaptan (m/z 74, earlier elution).Impurity 2: Diallyl Disulfide (m/z 146, later elution).[1]>95% Area Under Curve (AUC)
1H-NMR S-CH2 Doublet: ~3.5-3.6 ppm.Shift: Oxidation shifts this signal downfield.[1] Hydrolysis results in free thiol signals.Integral ratios match structure.[1] No broad "humps" (polymer).
TLC Stain: Permanganate (KMnO4) or Iodine.Result: Thioesters stain easily.[1] Look for trailing spots (oxidation) or baseline material (acid).Single spot.[1]

Part 5: Storage Workflow (The "Cold Chain")

Follow this decision tree for handling incoming shipments.

StorageWorkflowStartShipment ReceivedCheckVisual Inspection(Color/State)Start->CheckAliquotAliquot intoAmber Glass VialsCheck->AliquotClear/ColorlessRejectRejectCheck->RejectYellow/PrecipitateGasPurge Headspacewith Argon/N2Aliquot->GasSealSeal with TeflonLined Cap + ParafilmGas->SealStoreStore at -80°CSeal->StoreUseThaw: Desiccator to RTDo NOT open coldStore->UseExperiment DayUse->GasReseal unused portion

Figure 2: Recommended workflow for receiving, aliquoting, and storing S-allyl propanethioate to ensure long-term stability.

References

  • FooDB. (n.d.). S-2-Propenyl propanethioate (FDB016568) Chemical Profile.[1] FoodB.ca. Retrieved May 15, 2025, from [Link]

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Context: General stability of allyl-sulfur compounds and thioesters).
  • Lanzotti, V. (2006). The analysis of onion and garlic. Journal of Chromatography A, 1112(1-2), 3-22.[1] (Context: Analytical methods for volatile organosulfur degradation).

  • Tocmo, R., et al. (2015). Organosulfur compounds in processed garlic: Stability and transformation during processing. Food Chemistry.[2] (Context: Thermal degradation pathways of allyl sulfides).

  • Master Organic Chemistry. (2015). Oxidation of Thiols and Sulfides.[3][4] (Context: Mechanistic basis for sulfur oxidation to sulfoxides/sulfones). Retrieved from [Link]

Removal of unreacted starting materials from Allyl thiopropionate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists. It prioritizes the specific challenges of handling organosulfur synthesis, particularly the management of high-stench thiols and the stability of thioesters.

Topic: Removal of Unreacted Starting Materials & Impurity Management

Document ID: TS-ATP-004 | Version: 2.1 | Status: Active

Executive Summary: The Purification Challenge

Synthesizing Allyl Thiopropionate (S-Allyl propanethioate) typically involves the acylation of Allyl Mercaptan with Propionyl Chloride . While the reaction is chemically straightforward, the purification is technically demanding due to the extreme olfactory potency of the starting material (Allyl Mercaptan) and the oxidative instability of the sulfur moiety.

Core Challenge: The human olfactory threshold for allyl mercaptan is in the parts-per-billion (ppb) range. Standard "chemical purity" (98% by NMR) is often insufficient for "olfactory purity." Successful isolation requires a dual-strategy: Chemical Scavenging (to remove bulk acidity and trace thiols) and Physical Separation (Fractional Distillation).

Critical Data & Properties

Before initiating troubleshooting, verify your process parameters against these physical constants to ensure separation is thermodynamically feasible.

ComponentRoleBoiling Point (Atm)Boiling Point (Reduced)*Solubility (Water)Key Hazard/Note
Allyl Mercaptan Starting Material67-68°C~20°C @ 50 mmHgLowExtreme Stench , Oxidizes to Disulfide
Propionyl Chloride Reagent80°C~25°C @ 50 mmHgReacts ViolentlyHydrolyzes to Propionic Acid
This compound Target Product 150-151°C ~65°C @ 10 mmHg InsolubleSweet, Alliaceous Odor
Diallyl Disulfide Byproduct~180-200°C~79°C @ 16 mmHgInsolubleFormed by oxidation of SM

*Reduced pressure values are estimates; vacuum levels vary by system efficiency.

Workflow Visualization

Figure 1: Purification Logic Flow

This diagram illustrates the critical decision points during the workup to prevent yield loss via hydrolysis while ensuring odor removal.

purification_flow Start Crude Reaction Mixture (Thioester, XS Thiol, Acid Chloride, Salts) Quench Ice Water Quench (Hydrolyzes XS Acid Chloride) Start->Quench < 5°C Sep Phase Separation Quench->Sep Wash1 Wash 1: 5% NaHCO3 (Removes Propionic Acid) Sep->Wash1 Organic Layer Waste Aqueous Waste (Treat with Bleach) Sep->Waste Aqueous Layer Wash2 Wash 2: Cold 0.1M NaOH (FAST) (Deprotonates Residual Thiol) Wash1->Wash2 pH Neutral Dry Dry (MgSO4) & Filter Wash2->Dry < 2 mins contact time Strip Rotary Evaporation (Bleach Trap Required) Dry->Strip Distill Fractional Distillation (Vacuum) Strip->Distill Product Pure this compound (>99%) Distill->Product Collect Main Fraction Distill->Waste Fore-run (Thiol) & Pot Residue (Disulfide)

Caption: Step-by-step purification protocol emphasizing rapid base washing to prevent ester hydrolysis.

Troubleshooting Guides (Q&A)

Category A: Odor Persistence (Unreacted Thiol)

Q: My product shows >98% purity on NMR, but it still smells like raw garlic/rotten cabbage. How do I fix this? A: This is the "Trace Thiol Paradox." The human nose can detect Allyl Mercaptan at levels far below NMR sensitivity.

  • Root Cause: Trace unreacted Allyl Mercaptan trapped in the oil.

  • Corrective Action (The "Polishing" Wash):

    • Dissolve the oil in an inert solvent (Hexane or DCM).

    • Perform a rapid wash with cold 0.1 M NaOH (pH ~10-11).

    • Mechanism: The pKa of Allyl Mercaptan is ~10.5. At pH 11, it exists as the thiolate anion (

      
      ), which partitions into the water layer.
      
    • WARNING: Do not let this sit. Thioesters can hydrolyze in base.[1] Separate immediately and wash with brine to restore neutral pH.

Q: Can I use bleach (Hypochlorite) to wash the product? A: NO.

  • Reasoning: While bleach effectively destroys thiols, it is a strong oxidant. It will likely attack the sulfur in your thioester (

    
    ), converting it to a sulfoxide or sulfone, or hydrolyzing the bond entirely.
    
  • Alternative: Use bleach only for treating waste streams and glassware, never the product itself.

Category B: Yield & Stability

Q: I lost 40% of my mass during the bicarbonate wash. What happened? A: You likely had a large excess of unreacted Propionyl Chloride which hydrolyzed to Propionic Acid.

  • Diagnosis: If the bicarbonate wash bubbled vigorously (

    
     evolution) for a long time, your crude contained significant acid.
    
  • Prevention: Ensure your stoichiometry is precise (1.05 eq Acid Chloride : 1.0 eq Thiol). If you use a large excess of acid chloride, you generate massive amounts of propionic acid upon quenching, which solubilizes some product during the wash.

Q: My distillation is bumping, and the boiling point is fluctuating. A: This indicates the presence of Diallyl Disulfide .

  • Mechanism: If the reaction was exposed to air, Allyl Mercaptan oxidizes to Diallyl Disulfide.

  • Separation:

    • This compound BP: ~150°C.[2][3][4]

    • Diallyl Disulfide BP: ~180°C (starts decomposing).

    • Solution: Use a Vigreux column. The product should distill before the disulfide. Do not distill to dryness; leave the high-boiling disulfide in the pot.

Advanced Protocol: Vacuum Distillation Setup

For pharmaceutical-grade purity, simple evaporation is insufficient. You must fractionate.

Figure 2: Distillation Logic Tree

Use this logic to determine the cut points for your fractions.

distillation_logic Input Crude Oil (Post-Wash) Vacuum Apply Vacuum (Target: 10-20 mmHg) Input->Vacuum Heat Slow Ramp Heating Vacuum->Heat Fraction1 Fraction 1 (Fore-run) Temp: <60°C (vapor) Heat->Fraction1 Fraction2 Fraction 2 (Main Cut) Temp: 65-70°C (vapor) Heat->Fraction2 Fraction3 Pot Residue Do Not Distill Heat->Fraction3 Decision1 Content: Residual Solvent Trace Thiol Fraction1->Decision1 Decision2 Content: Pure this compound Fraction2->Decision2 Decision3 Content: Diallyl Disulfide Polymers Fraction3->Decision3

Caption: Fractionation cuts based on vapor temperature under reduced pressure (approx 10-20 mmHg).

Operational Steps:

  • System: Short-path distillation head or Vigreux column.

  • Vacuum: Stable pressure (e.g., 10 mmHg). Fluctuating vacuum will ruin the separation.

  • Collection:

    • Fore-run: Discard the first 5-10% of distillate. This contains the "garlic" notes (azeotropes of water/thiol).

    • Main Cut: Collect when vapor temp stabilizes (approx 65°C at 10 mmHg).

    • Stop: When pot temp rises significantly or vapor temp drops (indicating depletion of main component).

Safety & Waste Management (The "Stench" Protocol)

Working with Allyl Mercaptan requires strict containment to avoid lab shutdowns due to odor complaints.

  • The "Bleach Moat": All glassware (flasks, stir bars, septa) must be submerged in a bath of 10% Bleach (Sodium Hypochlorite) immediately after use.

    • Chemistry:

      
       (Oxidation to disulfide, then further to sulfonate with excess bleach).
      
  • Rotavap Exhaust: The vacuum pump exhaust MUST be vented into a bleach trap or a fume hood scrubber. Do not vent into the room.

  • Spill Control: Keep a spray bottle of dilute bleach handy to mist gloves or fume hood surfaces if a drop is spilled.

References

  • The Good Scents Company. (n.d.).[3] this compound - Physical Properties and Safety Data. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 61995, this compound. Retrieved February 6, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard reference for Acyl Chloride/Thiol esterification protocols).

  • Mondal, S., et al. (2019). Organosulfur Compounds in Garlic: Synthesis and Reactivity. Molecules, 24(22).

Sources

Technical Support Center: Allyl Thiopropionate Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Synthesis Support Hub. Topic: Troubleshooting Byproducts in the Synthesis of Allyl Thiopropionate (CAS 41820-22-8). Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

This compound (S-2-propenyl propanethioate) is a thioester widely used in the flavor and fragrance industry for its characteristic alliaceous (garlic/onion) and fruity notes.

Synthesizing this molecule requires balancing the reactivity of propionyl chloride with the nucleophilicity of allyl mercaptan (2-propene-1-thiol). The primary challenge lies not in the formation of the thioester bond, but in managing the highly reactive allyl group and the oxidation sensitivity of the sulfur moiety.

Common Impurity Profile:

  • Diallyl Disulfide: Oxidative coupling of the starting mercaptan.

  • Propionic Acid: Hydrolysis of the acyl chloride precursor.

  • Diallyl Sulfide: Thioether side-product (often present in lower-grade mercaptan feeds).

  • Polymerized Residues: Radical polymerization of the allyl double bond.

Critical Reaction Pathways & Byproduct Formation

To troubleshoot effectively, you must visualize the competing pathways. The following diagram maps the desired synthesis against the parasitic side reactions.

ReactionPathways Start1 Propionyl Chloride Product This compound (Target) Start1->Product + Start2 / Base - HCl Byprod2 Propionic Acid (Hydrolysis Impurity) Start1->Byprod2 + Water Start2 Allyl Mercaptan Start2->Product Byprod1 Diallyl Disulfide (Oxidative Impurity) Start2->Byprod1 Oxidation (O2) Byprod3 Polymerized Gum (Radical Side Reaction) Product->Byprod3 Radical Initiation (Heat/Light) Water H2O (Moisture) Oxygen O2 (Air) Base Base (e.g., Pyridine)

Figure 1: Reaction network showing the primary thioesterification pathway and competitive hydrolysis/oxidation cycles.

Troubleshooting Dashboard (Q&A)

This section addresses specific tickets submitted by researchers facing purity or yield issues.

Issue 1: "My product has an overpowering, sharp garlic odor that persists even after distillation."

Diagnosis: High residual Diallyl Disulfide or unreacted Allyl Mercaptan . While this compound has an alliaceous odor, it should be sweet and fruity. A sharp, stinging odor indicates free thiols or disulfides.

  • Root Cause:

    • Oxidation: Allyl mercaptan oxidizes rapidly to diallyl disulfide in the presence of air. This disulfide has a boiling point (~185°C) close enough to the product to complicate simple distillation.

    • Stoichiometry: Using excess mercaptan without a proper quench.

  • Corrective Action:

    • Protocol Adjustment: Use a slight excess of Propionyl Chloride (1.05 eq) rather than the mercaptan to ensure all thiol is consumed.

    • Work-up: Wash the organic phase with 10% NaOH or Na2CO3 . Thioesters are relatively stable to mild base, but free thiols will form water-soluble thiolates and be removed.

    • Inerting: Perform the reaction under a strict Nitrogen or Argon blanket to prevent disulfide formation [1].

Issue 2: "The reaction mixture turned cloudy and acidic, with low yield."

Diagnosis: Hydrolysis of Propionyl Chloride .

  • Root Cause: Moisture ingress. Acid chlorides react violently with water to form Propionic Acid and HCl. This depletes your reagent and generates heat, which can degrade the thioester.

  • Corrective Action:

    • Solvent Drying: Ensure Dichloromethane (DCM) or Ether is dried over molecular sieves (3Å or 4Å).

    • Reagent Check: Distill Propionyl Chloride prior to use if it has been stored for long periods.

    • Trap: Use a CaCl2 drying tube or positive inert gas pressure.

Issue 3: "I see a viscous residue in the flask bottom after distillation."

Diagnosis: Allyl Polymerization .

  • Root Cause: The allyl group (

    
    ) is susceptible to radical polymerization, especially during the heating required for distillation.
    
  • Corrective Action:

    • Inhibitors: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 0.1 wt%) to the crude mixture before distillation [2].

    • Temperature Control: Use vacuum distillation to keep the pot temperature below 60°C.

Standard Operating Procedure (SOP): Minimized Byproduct Synthesis

Objective: Synthesis of this compound with >98% purity.

Reagents:

  • Propionyl Chloride (1.05 equiv)

  • Allyl Mercaptan (1.0 equiv)

  • Pyridine or Triethylamine (1.1 equiv) - Acid Scavenger

  • Dichloromethane (Anhydrous)

  • BHT (Trace, inhibitor)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charging: Add Allyl Mercaptan and Pyridine to the flask with anhydrous DCM. Cool to 0°C in an ice bath.

    • Why? Cooling controls the exotherm and minimizes side reactions like polymerization.

  • Addition: Dropwise add Propionyl Chloride over 30-60 minutes.

    • Note: The solution will become cloudy as Pyridine-HCl salt precipitates.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or GC.

  • Quench & Wash (Critical for Purity):

    • Pour mixture into ice water.

    • Wash 1: Cold 5% HCl (removes excess Pyridine).

    • Wash 2: 5% NaHCO3 (neutralizes residual acid).

    • Wash 3: 5% NaOH (removes unreacted Allyl Mercaptan). Do not skip this step.

    • Wash 4: Brine.

  • Drying: Dry organic layer over MgSO4. Filter.

  • Stabilization: Add 10-20 mg of BHT.

  • Purification: Concentrate under reduced pressure. Distill under high vacuum.

Data Summary Table: Physical Properties

PropertyValueNotes
CAS Number 41820-22-8
Molecular Weight 130.21 g/mol
Boiling Point ~150-151°C (760 mmHg)[3]
Density 0.965 g/mL@ 25°C
Flash Point 48°C (119°F)Flammable - Handle with care
Odor Profile Garlic, Onion, FruityHigh dilution required for evaluation

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61995, this compound. PubChem. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavor Library: this compound (FEMA 3329).[1] FEMA.[2][3][1][4][5] Available at: [Link]

  • The Good Scents Company. this compound (CAS 41820-22-8) Material Safety Data Sheet & Properties. The Good Scents Company. Available at: [Link]

Sources

Navigating Reaction Selectivity with Allyl Thiopropionate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allyl thiopropionate. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of reactions involving this versatile reagent and achieve high selectivity in your synthetic transformations. Drawing upon established principles in organic synthesis and field-proven insights, we aim to equip you with the knowledge to troubleshoot common issues and optimize your experimental outcomes.

Introduction: The Dual Reactivity of this compound

This compound possesses two key functional groups that dictate its reactivity: the allyl group and the thiopropionate (thioester) group . Understanding the interplay between these two moieties is crucial for controlling reaction selectivity. The allyl group is a common substrate in a variety of transition metal-catalyzed reactions, offering a handle for C-C and C-heteroatom bond formation. The thioester, while generally stable, can participate in its own set of transformations and influence the reactivity of the neighboring allyl group. This dual nature presents both opportunities for complex molecule synthesis and challenges in achieving the desired selectivity.

This guide will address the three main types of selectivity pertinent to reactions with this compound:

  • Chemoselectivity: The preferential reaction of a reagent with one functional group over another (e.g., reacting at the allyl group while leaving the thioester intact).

  • Regioselectivity: The preference for a reaction to occur at a specific position. In the context of the allyl group, this typically refers to the formation of a bond at the more substituted (branched) or less substituted (linear) carbon.

  • Stereoselectivity: The preferential formation of one stereoisomer over another.

Below, you will find a series of Frequently Asked Questions (FAQs) to address common queries, followed by detailed Troubleshooting Guides for more complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am performing a palladium-catalyzed allylic substitution (Tsuji-Trost type reaction) with this compound and a nucleophile. How can I favor the formation of the linear product over the branched product?

A1: Achieving high regioselectivity for the linear product in a Tsuji-Trost reaction is a common objective.[1][2] The formation of a π-allylpalladium complex is a key intermediate in this reaction.[1][3] The nucleophilic attack can then occur at either the terminal (linear) or internal (branched) carbon of the allyl system.

To favor the linear product , consider the following strategies:

  • Ligand Choice: The steric and electronic properties of the phosphine ligands used are critical.[1] Generally, bulkier ligands tend to direct the nucleophile to the less sterically hindered terminal position of the π-allyl complex, thus favoring the linear product. Experimenting with ligands such as triphenylphosphine (PPh₃) or other monodentate phosphines can be a good starting point. In some systems, increasing the phosphine-to-palladium ratio has been shown to favor the formation of the linear isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Non-polar solvents often favor the formation of the linear product.

  • Nucleophile Choice: "Soft" nucleophiles generally favor attack at the terminal position. The nature of your specific nucleophile will play a significant role.

Q2: Conversely, how can I promote the formation of the branched product in a palladium-catalyzed allylic substitution?

A2: Favoring the branched product often requires overcoming the inherent steric hindrance at the internal carbon of the π-allylpalladium intermediate. Key strategies include:

  • Ligand Design: The use of specific bidentate phosphine ligands can promote the formation of the branched isomer. Ligands that create a more open coordination sphere around the palladium can facilitate nucleophilic attack at the more substituted carbon.

  • Catalyst System: While palladium is common, exploring other transition metal catalysts (e.g., rhodium, iridium) can sometimes reverse the regioselectivity. For instance, rhodium-catalyzed hydrothiolation of allenes with thioacids has been shown to produce branched allylic thioesters with high regioselectivity.[4]

Q3: I am concerned about the stability of the thioester group under my reaction conditions. What are the common side reactions?

A3: The thioester group is generally more reactive than a standard ester and can be susceptible to certain side reactions, particularly under harsh conditions. Potential side reactions include:

  • Hydrolysis: In the presence of strong acids or bases and water, the thioester can hydrolyze to the corresponding carboxylic acid and allyl thiol.

  • Aminolysis: If primary or secondary amines are present as nucleophiles or additives, they can react with the thioester to form amides. This is a known method for amide bond formation.

  • Reduction: Strong reducing agents can reduce the thioester to the corresponding alcohol.

To mitigate these side reactions, it is advisable to use mild reaction conditions, carefully control the pH, and avoid unnecessarily high temperatures.

Q4: Can I achieve enantioselectivity in reactions involving the allyl group of this compound?

A4: Yes, asymmetric catalysis is a powerful tool for achieving enantioselectivity in allylic substitutions. The key is the use of a chiral catalyst system. This typically involves a transition metal (like palladium, iridium, or rhodium) complexed with a chiral ligand.[1] The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product. Many successful asymmetric allylic alkylation strategies have been developed using chiral phosphine ligands.[1]

Troubleshooting Guides

Guide 1: Poor Regioselectivity (Branched vs. Linear Isomers)

Problem: Your reaction is producing an undesirable mixture of linear and branched isomers.

Underlying Principles: The regioselectivity of nucleophilic attack on the π-allylpalladium intermediate is governed by a combination of steric and electronic factors, which are heavily influenced by the catalyst, ligands, solvent, and the nucleophile itself.

Troubleshooting Workflow:

G start Low Regioselectivity (Mixture of Branched/Linear Products) ligand Step 1: Modify Ligand System start->ligand Initial Observation solvent Step 2: Change Solvent ligand->solvent If no improvement catalyst Step 3: Screen Different Metal Catalysts solvent->catalyst If still suboptimal temp Step 4: Adjust Reaction Temperature catalyst->temp Fine-tuning result Improved Regioselectivity temp->result

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Modify the Ligand System:

    • To favor the linear product: Increase the steric bulk of your phosphine ligand. Switch from a bidentate to a monodentate ligand. Try increasing the ligand-to-metal ratio.

    • To favor the branched product: Screen a variety of bidentate phosphine ligands with different bite angles and electronic properties.

  • Change the Solvent:

    • Systematically screen a range of solvents with varying polarities. A general trend is that less polar solvents may favor the linear product.

  • Screen Different Metal Catalysts:

    • If palladium is not providing the desired selectivity, consider other transition metals known to catalyze allylic substitutions, such as rhodium, iridium, or nickel. These metals can exhibit different intrinsic selectivities.

  • Adjust Reaction Temperature:

    • Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

Data-Driven Decision Making: Ligand Screening for Regioselectivity

Ligand TypeExpected Predominant IsomerRationale
Monodentate (e.g., PPh₃)LinearIncreased steric hindrance around the metal center directs the nucleophile to the less substituted carbon.
Bidentate (e.g., dppe)Branched (often)The defined bite angle can create a more accessible pathway to the internal carbon of the π-allyl intermediate.
Guide 2: Low or No Conversion

Problem: The starting material is not being consumed, or the reaction is proceeding very slowly.

Underlying Principles: Low conversion can be due to a number of factors, including an inactive catalyst, a poor leaving group, or inappropriate reaction conditions. In the case of this compound, the thioester itself is not a traditional leaving group for a Tsuji-Trost type reaction. The reaction likely proceeds through coordination of the palladium to the alkene, followed by oxidative addition.

Troubleshooting Workflow:

G start Low or No Conversion catalyst_activity Step 1: Check Catalyst Activity start->catalyst_activity Initial Observation reagents Step 2: Verify Reagent Quality catalyst_activity->reagents If catalyst is active conditions Step 3: Optimize Reaction Conditions reagents->conditions If reagents are pure result Successful Conversion conditions->result

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Check Catalyst Activity:

    • Ensure your palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is fresh and has been stored correctly.

    • Consider in-situ generation of the active Pd(0) catalyst.

    • Verify that the ligand is not degrading under the reaction conditions.

  • Verify Reagent Quality:

    • Ensure the this compound and the nucleophile are pure and dry.

    • If using a base, ensure it is of the appropriate strength and purity.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Some allylic substitutions require elevated temperatures to proceed at a reasonable rate.

    • Concentration: Vary the concentration of the reactants.

Guide 3: Unwanted Side Reactions and Substrate Decomposition

Problem: You are observing the formation of byproducts or loss of starting material through decomposition.

Underlying Principles: The presence of both an allyl group and a thioester creates the potential for competing reaction pathways. The choice of reagents and conditions can inadvertently favor these undesired transformations.

Troubleshooting Workflow:

G start Side Reactions/Decomposition identify Step 1: Identify Byproducts (GC-MS, NMR) start->identify conditions Step 2: Adjust Reaction Conditions identify->conditions Based on byproduct structure reagents Step 3: Re-evaluate Reagents conditions->reagents If side reactions persist result Clean Reaction Profile reagents->result

Sources

Technical Support Center: Allyl Thiopropionate Production Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Allyl Thiopropionate synthesis. This guide is designed for researchers, process chemists, and manufacturing professionals to navigate the common and complex challenges encountered when scaling production from the laboratory bench to pilot or commercial scale. Here, we provide in-depth, experience-driven answers to critical questions, troubleshooting guides for frequent issues, and detailed protocols grounded in established chemical principles.

Section 1: Reaction & Synthesis Challenges

This section addresses core issues related to the chemical reaction itself, focusing on yield, kinetics, and side-product formation as reactor volume increases.

FAQ 1: We're scaling our batch production of this compound from a 1L flask to a 100L reactor, and our yield has dropped by 20%. What are the likely causes?

This is a classic scale-up challenge rooted in thermodynamics and mass/heat transfer. The primary synthesis route, a Fischer-Speier thioesterification of thiopropionic acid and allyl alcohol, is an equilibrium-limited reaction.

Causality Analysis:

  • Inefficient Water Removal: The reaction produces one mole of water for every mole of ester formed. In a small flask, a Dean-Stark trap with a high surface-area-to-volume ratio is very efficient. In a 100L reactor, the relative surface area for evaporation is significantly smaller, and localized "cold spots" on the condenser can return water to the reaction, pushing the equilibrium back towards the starting materials (Le Chatelier's Principle).

  • Mass Transfer Limitations: Vigorous magnetic stirring in a flask provides excellent mixing. In a large, baffled reactor with impeller agitation, dead zones can occur where reactants are not intimately mixed, especially if viscosity increases. This slows the reaction rate and can lead to localized overheating.

  • Thermal Management (Exotherm Control): While this specific esterification is not violently exothermic, the total heat generated in a 100L batch is 100 times greater than in a 1L flask, but the vessel's surface area for heat dissipation has not increased proportionally. Poor heat removal can lead to elevated internal temperatures, promoting side reactions like the polymerization of allyl alcohol or decomposition.

Troubleshooting Flowchart: Diagnosing Yield Loss

Start Low Yield at Scale Check_Water Q: Is water effectively removed? Monitor water collection rate. Start->Check_Water Check_Mixing Q: Is mixing adequate? Check for solids settling or phase separation. Start->Check_Mixing Check_Temp Q: Is temperature uniform? Use multi-point temperature probes. Start->Check_Temp Solution_Water A: Increase solvent reflux rate. Use a larger, more efficient condenser. Consider vacuum to lower boiling point. Check_Water->Solution_Water No Solution_Mixing A: Adjust impeller speed/design. Ensure baffles are correctly installed. Consider a different solvent to reduce viscosity. Check_Mixing->Solution_Mixing No Solution_Temp A: Improve jacket cooling fluid flow. Slow down reagent addition rate. Use a reaction calorimeter to map exotherm. Check_Temp->Solution_Temp No

Caption: Troubleshooting Decision Tree for Scale-Up Yield Loss.

Section 2: Catalyst & Reagent Issues

Catalyst choice and handling are critical for an efficient and clean process. Problems in this area often manifest as poor conversion rates or difficult downstream purification.

FAQ 2: Our crude product is dark and requires multiple distillations. We suspect catalyst-related side reactions. How can we improve this?

Dark coloration is a hallmark of degradation or polymerization, often catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) at elevated temperatures. While effective, H₂SO₄ is aggressive and can promote unwanted side reactions with the allyl functional group.

Expertise-Driven Recommendations:

  • Switch to a Milder Catalyst: p-Toluenesulfonic acid (pTSA) is a solid, crystalline acid catalyst that is less oxidizing than H₂SO₄ and often leads to cleaner reactions.

  • Consider a Heterogeneous Catalyst: Solid acid resins (e.g., Amberlyst-15) are an excellent scale-up choice. They provide the necessary protons to catalyze the reaction but are easily removed by simple filtration. This completely eliminates the need for a caustic wash to neutralize the catalyst, simplifying the workup and reducing aqueous waste streams.

Data Presentation: Catalyst Comparison

Catalyst TypeTypical Loading (mol%)Reaction Time (Typical)Workup ProcedureKey Advantage at Scale
Sulfuric Acid (H₂SO₄)1-2%4-6 hoursCaustic Wash, Brine WashLow Cost
p-TSA2-5%5-8 hoursCaustic Wash, Brine WashLess Charring, Easier to Handle
Solid Acid Resin10-15% (w/w)8-12 hoursSimple FiltrationSimplified Workup, Recyclable

Experimental Protocol: Lab-Scale Trial of Amberlyst-15

  • Reactor Setup: To a 500 mL jacketed flask equipped with a mechanical stirrer, thermocouple, and Dean-Stark trap/condenser, add toluene (200 mL), allyl alcohol (0.5 mol), and thiopropionic acid (0.55 mol).

  • Catalyst Addition: Add Amberlyst-15 resin (10% by weight of the limiting reagent).

  • Reaction: Heat the mixture to reflux (~110°C) and begin agitation. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

  • Catalyst Removal: Cool the reaction mixture to <40°C. Filter the mixture through a simple Buchner funnel to recover the catalyst beads.

  • Workup: The filtrate can proceed directly to solvent removal and distillation, bypassing aqueous washes.

Section 3: Purification & Product Quality

Final product purity is paramount. This section covers common issues seen during downstream processing.

Troubleshooting Guide: Impurities in Final Product

Issue: Gas Chromatography (GC) analysis of the distilled this compound shows a persistent impurity peak at ~15-18% concentration. What is it and how do we remove it?

Analysis: The most probable impurity, given the reactants and typical side reactions, is diallyl sulfide .[1] This can form via several pathways, including the decomposition of the thioester or side reactions involving the thiol. Its boiling point is close enough to the main product to make simple distillation challenging.

Identification & Confirmation:

  • GC-MS Analysis: The definitive method for identification. The mass spectrum of the impurity should be compared against a library standard for diallyl sulfide.

  • Proton NMR: The presence of characteristic peaks for diallyl sulfide can confirm its identity if it's sufficiently concentrated in an isolated fraction.

Mitigation Strategies:

  • Reaction Stoichiometry: Ensure a slight excess (5-10 mol%) of thiopropionic acid relative to allyl alcohol. This favors the desired thioesterification pathway over side reactions.

  • Temperature Control: Keep the reaction temperature as low as possible while maintaining a reasonable rate. For toluene, this means maintaining a gentle reflux. Avoid aggressive heating, which can promote decomposition.

  • Purification Enhancement:

    • Fractional Distillation: Use a packed distillation column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates. This provides better separation of closely boiling compounds.

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point (this compound boils at 150-151°C at atmospheric pressure), which significantly reduces the likelihood of thermal decomposition of the desired product into impurities.[2]

Workflow for High-Purity Distillation

Caption: Enhanced Purification Workflow via Fractional Vacuum Distillation.

Section 4: Safety & Handling at Scale

Handling organosulfur compounds requires strict safety protocols, especially at larger scales.

FAQ 3: Thiopropionic acid has a powerful, unpleasant odor. What are the best practices for handling and spill control in a large-scale setting?

Odor control is not just an aesthetic concern; it is a critical safety and environmental compliance issue. Thiopropionic acid and other volatile thiols are malodorous and can cause respiratory irritation.[3][4]

Containment & Handling Protocol:

  • Closed-System Transfers: Always use closed-loop systems for transferring thiopropionic acid from drums or totes to the reactor. This involves using dedicated pumps and hoses with sealed connectors (e.g., dry-break couplings).

  • Ventilation and Scrubbing: The reactor and any storage vessels must be vented through an activated carbon scrubber or a chemical scrubber (e.g., a packed column with a sodium hypochlorite solution) to capture fugitive emissions.

  • Personal Protective Equipment (PPE): Mandate the use of full-face respirators with appropriate cartridges for organic vapors and acid gases, along with chemical-resistant suits and gloves, for any personnel involved in transfer or sampling operations.[5]

  • Spill Response:

    • Spill Kits: Maintain dedicated spill kits containing absorbent materials (e.g., vermiculite or specialized chemical absorbents) and a neutralizing/deodorizing agent.

    • Deodorizing Solution: A freshly prepared 5-10% solution of sodium hypochlorite (bleach) is an effective oxidizing agent that can be carefully applied to a spill (after absorption) to neutralize the thiol's odor. Caution: This is an exothermic reaction and should only be performed by trained personnel with appropriate PPE.

References

  • Vertex AI Search Result[6] Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. vertexaisearch.cloud.google.com.

  • The Good Scents Company this compound propanethioic acid, S-2-propenyl ester. thegoodscentscompany.com.
  • PubChem Allyl thiopropion
  • Cole-Parmer Material Safety Data Sheet - 3,3'-Thiodipropionic Acid, 99%. coleparmer.com.
  • Fisher Scientific SAFETY DATA SHEET - 3,3`-Thiodipropionic acid. fishersci.com.
  • CDH Fine Chemical material safety d

Sources

Handling and safety precautions for S-allyl propanethioate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Alias: Allyl Thiopropionate | CAS: 41820-22-8 | FEMA: 3329[1][2]

Welcome to the Technical Support Hub

This guide addresses the specific challenges researchers encounter when handling S-allyl propanethioate , a volatile organosulfur compound used in flavor chemistry and pharmacological research (specifically in antimicrobial and anticancer studies analogous to allicin).

Unlike standard reagent guides, this document focuses on troubleshooting , odor containment , and stability preservation , which are the primary failure points in experimental workflows involving this compound.

Part 1: Chemical Profile & Physical Specifications

Use these parameters to calibrate your equipment and safety protocols.

ParameterSpecificationCritical Note
CAS Number 41820-22-8 Note: Often confused with Allyl Propionate.[1] Ensure "Thio" designation.
Molecular Weight 130.21 g/mol
Boiling Point 150–151 °CDo not distill at atmospheric pressure without antioxidants.[1]
Flash Point 48 °C (119 °F) Flammable Liquid (Category 3). Ground all glassware.[1]
Density 0.898 – 0.902 g/mLLess dense than water; will float during aqueous extractions.[1]
Solubility Soluble in alcohol, oils.[1]Immiscible in water. Hydrolyzes slowly in aqueous media.[1]
Odor Threshold Extremely Low (< 1 ppb)Intense garlic/onion/metallic profile.[1]
Part 2: Critical Safety & Odor Containment (Troubleshooting)

Q: The garlic odor is escaping my fume hood and affecting the entire floor. How do I stop this? A: This is the most common issue. Allyl thioesters have low odor thresholds and high volatility. Standard airflow is often insufficient if open vessels are used.

  • Immediate Fix: All transfers must occur within a closed system or under an active oxidative scrubber .

  • The "Bleach Trap" Protocol: Connect your vacuum lines or reaction vent to a series of traps containing 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution. This oxidizes the escaping thiols (the source of the stench) into non-volatile sulfonates.

  • Glassware Hygiene: Never remove contaminated glassware from the hood until it has been soaked in a bleach bath for at least 30 minutes.

Q: What glove material provides the best protection? A: Do NOT use Latex. Allyl compounds permeate natural rubber rapidly.

  • Recommendation: Use Nitrile (minimum 5 mil) for splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H (Laminate) or Viton gloves.

  • Technique: Employ "Double Gloving" (Nitrile over Laminate) to maintain dexterity while ensuring chemical resistance.

Q: Is this compound prone to static discharge ignition? A: Yes. With a flash point of 48°C, it sits in the "Flammable" range.[3]

  • Precaution: Ground all metal cannulas and transfer lines. Use nitrogen/argon blanketing during transfer to exclude oxygen and prevent vapor ignition.

Visual Workflow: Odor Containment & Waste Neutralization

OdorControl Source Reaction Vessel (S-Allyl Propanethioate) Trap1 Trap 1: Empty (Anti-Suckback) Source->Trap1 Volatile Vapors Trap2 Trap 2: 10% Bleach (Oxidative Scrubber) Trap1->Trap2 Gas Flow Trap3 Trap 3: 10% Bleach (Redundant Scrubber) Trap2->Trap3 Scrubbed Gas Vacuum Vacuum Source / Vent Trap3->Vacuum Clean Air

Caption: Essential vacuum trap setup to prevent facility-wide odor contamination. The oxidative traps neutralize sulfur volatiles before exhaust.

Part 3: Stability, Storage & Degradation

Q: My compound has turned from clear to yellow/viscous. Is it still usable? A: Likely No . Yellowing indicates oxidative degradation or polymerization of the allyl group.

  • Cause: Exposure to air (oxygen) or light.

  • Mechanism: The allyl moiety is susceptible to radical polymerization, while the thioester bond can hydrolyze to form Propanethioic acid and Allyl mercaptan (which smells significantly worse).

  • Action: Check purity via GC-MS. If purity is <95%, repurify or discard.

Q: What are the optimal storage conditions to maximize shelf life? A:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen headspace. Oxygen is the enemy.

  • Container: Amber glass with a PTFE-lined cap. Avoid polyethylene containers as the compound can permeate them over time.

Visual Guide: Degradation Pathways

Degradation cluster_Hydrolysis Pathway A: Moisture Exposure (Hydrolysis) cluster_Oxidation Pathway B: Air/Light Exposure (Oxidation) Compound S-Allyl Propanethioate (Active Reagent) Mercaptan Allyl Mercaptan (Toxic/High Odor) Compound->Mercaptan Hydrolysis Acid Propanethioic Acid Compound->Acid Hydrolysis Polymer Polymerized Gum (Viscous Yellow Solid) Compound->Polymer Radical Polymerization Sulfoxide Sulfoxides/Sulfones Compound->Sulfoxide Oxidation Water + H2O (Moisture) Oxygen + O2 / UV Light

Caption: Primary degradation routes. Pathway A occurs in aqueous buffers; Pathway B occurs during improper storage.

Part 4: Emergency Response & Waste Disposal

Q: I spilled 5mL on the bench. How do I clean it without clearing the building? A: Do not wipe it up with dry paper towels; this increases surface area and volatilization.

  • Cover: Immediately cover the spill with an absorbent pad soaked in 10% Bleach or a designated sulfur-spill neutralizer.

  • Wait: Allow 15 minutes for the oxidant to react with the thioester.

  • Clean: Wipe up the neutralized residue. Double-bag the waste in sealable plastic bags.

  • Ventilate: Increase hood sash airflow if possible.

Q: Can I put this down the drain with copious water? A: ABSOLUTELY NOT.

  • Reason: It is immiscible in water and toxic to aquatic life (H400). It will settle in traps and release odors for months.

  • Protocol: Collect in a dedicated "Organic Waste - Thiol/Sulfur" container. Keep this container in a fume hood, not on the floor.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61995: this compound. PubChem. Available at: [Link]

  • The Good Scents Company. this compound: Physical Properties and Safety Data. The Good Scents Company Information System. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS List Reference for Compound 3329.[4] FEMA Flavor Library.

Sources

Validation & Comparative

Comparative reactivity of Allyl thiopropionate vs. allyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Electrophilic Potential and Biological Reactivity of Allyl Thiopropionate vs. Allyl Isothiocyanate

Executive Summary

This guide provides a rigorous comparative analysis of Allyl Isothiocyanate (AITC) and This compound (ATP) . While both compounds share an allyl moiety and sulfur content, their reactivity profiles are fundamentally distinct.

  • Allyl Isothiocyanate (AITC) is a potent, direct-acting electrophile . It functions as a "warhead" capable of rapid covalent modification of protein thiols (e.g., TRPA1 cysteines), driving immediate biological signaling (pungency, pain, apoptosis).

  • This compound (ATP) is a thioester . It lacks the intrinsic electrophilicity required for direct protein conjugation. Instead, it acts as a chemical precursor (pro-drug/pro-flavor), requiring hydrolytic cleavage to release Allyl Mercaptan, which subsequently oxidizes to form bioactive disulfides.

Key Takeaway: Researchers targeting immediate receptor activation or antimicrobial efficacy should utilize AITC. Those seeking controlled release of sulfur volatiles or milder, sustained sensory effects should investigate ATP.

Chemical Architecture & Reactivity Profile

The divergence in performance stems from the functional group chemistry: the Isothiocyanate (


) versus the Thioester (

).
Comparative Properties Table
FeatureAllyl Isothiocyanate (AITC)This compound (ATP)
CAS Number 57-06-741820-22-8
Structure


Molecular Weight 99.15 g/mol 130.21 g/mol
LogP (Lipophilicity) ~2.15~1.84
Reactivity Class Hard Electrophile (Thiocarbamoylation)Acylating Agent (Nucleophilic Acyl Substitution)
Primary Target Cysteine Thiols (

), Amines (

)
Water (Hydrolysis), Esterases
Stability Unstable in aqueous base; susceptible to cyclization.Susceptible to hydrolysis; stable in anhydrous media.
Sensory Profile Pungent, lachrymatory (Mustard/Wasabi).[1]Alliaceous, savory (Onion/Garlic).
Mechanistic Divergence

A. AITC: The "Lock-and-Covalent" Mechanism AITC contains a central carbon atom with high electron deficiency due to the flanking nitrogen and sulfur. It undergoes a rapid nucleophilic attack by deprotonated cysteine residues (thiolates) on target proteins.

  • Reaction:

    
     (Dithiocarbamate adduct).
    
  • Consequence: This covalent bond is reversible but stable enough to trigger conformational changes in ion channels like TRPA1.

B. ATP: The "Release-and-React" Mechanism ATP is a thioester. The carbonyl carbon is the electrophilic site, but it reacts via acyl substitution , not addition.

  • Reaction:

    
     (Allyl Mercaptan).
    
  • Consequence: The intact ATP molecule does not bind TRPA1 effectively. It must first degrade to release Allyl Mercaptan , which then oxidizes to Diallyl Disulfide (DADS) . DADS can then activate TRPA1 via disulfide exchange, a much slower process.

Biological Signaling Pathways (Visualization)

The following diagram illustrates the direct vs. indirect activation pathways for the TRPA1 ion channel, a critical sensor for pain and inflammation.

G AITC Allyl Isothiocyanate (AITC) Cys TRPA1 Cysteine (e.g., Cys621) AITC->Cys Direct Electrophilic Attack ATP This compound (ATP) Hydrolysis Hydrolysis (pH / Esterase) ATP->Hydrolysis Slow Release Adduct Covalent Adduct (Thiocarbamate) Cys->Adduct Exchange Disulfide Exchange Cys->Exchange AM Allyl Mercaptan (R-SH) Hydrolysis->AM Oxidation Oxidation (ROS / Air) AM->Oxidation Metabolic Processing DADS Diallyl Disulfide (R-S-S-R) Oxidation->DADS DADS->Cys Indirect Modification Signal TRPA1 Activation (Ca2+ Influx) Adduct->Signal Rapid Onset Exchange->Signal Delayed Onset

Figure 1: Comparative Signaling Pathway. AITC activates TRPA1 directly via thiocarbamoylation. ATP requires hydrolysis and oxidation to generate active disulfide species.

Experimental Protocols for Validation

To distinguish these compounds in a lab setting, use the following self-validating protocols.

Protocol A: Cysteine Reactivity Assay (AITC Validation)

Objective: Quantify the electrophilic potential of AITC. Principle: AITC reacts with L-Cysteine to form a UV-absorbing adduct. ATP will show negligible reaction under these conditions.

  • Preparation: Prepare a 10 mM stock of AITC and ATP in acetonitrile. Prepare 10 mM L-Cysteine in PBS (pH 7.4).

  • Reaction: Mix compound (100 µM final) with L-Cysteine (1 mM final) in a UV-transparent plate.

  • Monitoring: Measure absorbance at 254 nm (AITC

    
    ) and 290 nm  (Adduct formation) every 2 minutes for 1 hour.
    
  • Data Analysis:

    • AITC: Rapid decay of the 254 nm peak; emergence of a new peak at 270–290 nm (thiocarbamate).

    • ATP: No significant spectral shift (thioester bond is stable against simple thiol mixing at neutral pH without enzyme).

Protocol B: Thioester Cleavage & Thiol Release (ATP Validation)

Objective: Confirm ATP acts as a precursor releasing free thiols. Principle: Hydroxylamine cleaves thioesters, releasing the free thiol (Allyl Mercaptan), which is then detected by Ellman’s Reagent (DTNB).

  • Reagents:

    • Buffer: 50 mM HEPES, pH 7.4.

    • Cleavage Agent: 200 mM Hydroxylamine (neutralized).

    • Detection Agent: 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Workflow:

    • Incubate ATP (100 µM) with Hydroxylamine (10 mM) for 30 minutes. (Control: ATP without Hydroxylamine).

    • Add DTNB solution.

    • Measure Absorbance at 412 nm (TNB anion).

  • Validation:

    • ATP + Hydroxylamine: Strong yellow color (Abs 412 nm increases) indicating release of Allyl Mercaptan.

    • AITC: Minimal reaction with DTNB (AITC is not a thiol).

Experimental Workflow Diagram

Workflow Start Unknown Sample (AITC or ATP) Step1 Add L-Cysteine (pH 7.4) Start->Step1 Check1 UV Shift (290nm)? Step1->Check1 ResultAITC Identity: AITC (Direct Electrophile) Check1->ResultAITC Yes (Adduct) Step2 Add Hydroxylamine + DTNB Check1->Step2 No Check2 Yellow Color (Abs 412nm)? Step2->Check2 ResultATP Identity: ATP (Thioester) Check2->ResultATP Yes (Thiol Release) ResultNeg Non-Reactive Control Check2->ResultNeg No

Figure 2: Decision tree for distinguishing AITC vs. ATP based on chemical reactivity.

References

  • Hinman, A., et al. (2006).[2] TRPA1 agonist activity relies on covalent modification of cysteine residues.[1] Proceedings of the National Academy of Sciences. Link

  • Macpherson, L. J., et al. (2007).[3] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1] Nature. Link

  • Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. Link

  • Newton, G. L., et al. (1981).[4] Analysis of biological thiols: determination of thiol components of disulfides and thioesters.[4][5] Analytical Biochemistry.[4][5][6] Link

  • The Good Scents Company. (2023). This compound Properties and Safety Data.[3][7]Link

Sources

A Comparative Guide to the Synthesis of S-Allyl Propanethioate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-Allyl Propanethioate

S-allyl propanethioate is a sulfur-containing organic compound with potential applications in various fields, including flavor chemistry and as a synthon in the development of novel therapeutic agents. Its structural similarity to compounds found in garlic and other Allium species suggests a range of interesting biological activities.[1][2] The efficient and selective synthesis of this thioester is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthesis methods for S-allyl propanethioate, complete with experimental insights and protocols to aid in the selection of the most suitable method for your research needs.

Core Synthesis Strategies: A Comparative Analysis

The synthesis of S-allyl propanethioate can be approached through several key chemical transformations. Below, we compare the most viable methods, highlighting their underlying principles, advantages, and potential drawbacks.

Method 1: Acylation of Allyl Mercaptan with Propanoyl Chloride

This is the most direct and classical approach to forming the thioester bond in S-allyl propanethioate.[3][4] The reaction involves the nucleophilic attack of the sulfur atom in allyl mercaptan on the electrophilic carbonyl carbon of propanoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of allyl mercaptan attacks the carbonyl carbon of propanoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable thioester product. The presence of a mild base is often required to neutralize the hydrogen chloride (HCl) byproduct.[4][5]

Causality of Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically chosen to avoid reaction with the highly reactive propanoyl chloride.

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction. This prevents the protonation of allyl mercaptan, which would render it non-nucleophilic, and also prevents potential side reactions catalyzed by the acidic byproduct.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the acyl chloride and the thiol.[6]

Advantages:

  • High yields are often achievable.

  • The reaction is typically fast.

  • Starting materials, allyl mercaptan and propanoyl chloride, are commercially available.

Disadvantages:

  • Propanoyl chloride is sensitive to moisture and corrosive.

  • The reaction produces stoichiometric amounts of hydrochloride salt waste.

  • Allyl mercaptan has a strong, unpleasant odor, requiring the use of a well-ventilated fume hood.[7]

Method 2: Thioesterification via Propanoic Acid and a Coupling Agent

This method avoids the use of a highly reactive acyl chloride by activating propanoic acid with a coupling agent, which then reacts with allyl mercaptan.

Mechanism: Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by allyl mercaptan to form the thioester.

Causality of Experimental Choices:

  • Coupling Agent: The choice of coupling agent can influence reaction efficiency and ease of byproduct removal. DCC is effective but produces dicyclohexylurea (DCU), which can be difficult to remove. EDC, being water-soluble, allows for easier workup.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.[8]

Advantages:

  • Milder reaction conditions compared to the acyl chloride method.

  • Avoids the handling of corrosive and moisture-sensitive acyl chlorides.

Disadvantages:

  • Coupling agents can be expensive.

  • Byproduct removal (e.g., DCU) can be challenging and may require chromatography.

  • Reactions can sometimes be slower than the acyl chloride method.

Method 3: Nucleophilic Substitution of an Allyl Halide with a Propanethioate Salt

This approach involves the formation of a propanethioate salt, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide or allyl chloride).[9]

Mechanism: Propanoic acid is first deprotonated with a base to form the carboxylate, which is then treated with a sulfur source (e.g., Lawesson's reagent or P4S10) to generate the propanethioate anion. This anion then undergoes an SN2 reaction with an allyl halide.

Causality of Experimental Choices:

  • Allyl Halide: Allyl bromide is generally more reactive than allyl chloride, leading to faster reaction times.[7]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to facilitate the SN2 reaction.

  • Base: A strong, non-nucleophilic base is used to generate the propanethioate salt.

Advantages:

  • Can be a cost-effective method depending on the price of starting materials.

Disadvantages:

  • May require the synthesis of the propanethioate salt in a separate step.

  • The potential for side reactions, such as the formation of diallyl sulfide, exists.[9]

  • Allyl halides are lachrymators and should be handled with care.

Quantitative Data Summary

Synthesis MethodTypical YieldReaction TimeKey ReagentsKey Byproducts
Acylation of Allyl Mercaptan High1-4 hoursAllyl mercaptan, Propanoyl chloride, BaseHydrochloride salt
Thioesterification with Coupling Agent Good to High4-24 hoursAllyl mercaptan, Propanoic acid, Coupling agentUrea derivative
Nucleophilic Substitution Moderate to Good2-12 hoursPropanethioate salt, Allyl halideHalide salt

Experimental Protocols

Protocol 1: Synthesis of S-Allyl Propanethioate via Acylation of Allyl Mercaptan

Materials:

  • Allyl mercaptan

  • Propanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of allyl mercaptan (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add propanoyl chloride (1.1 eq) dropwise via a dropping funnel over 20 minutes.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.[6]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford S-allyl propanethioate.

Visualizing the Synthesis

Workflow for the Acylation of Allyl Mercaptan

reagents Allyl Mercaptan + Propanoyl Chloride + Triethylamine in DCM reaction Reaction at 0°C to RT reagents->reaction 1. Add Propanoyl Chloride workup Aqueous Workup (NH4Cl, NaHCO3, Brine) reaction->workup 2. Quench and Wash purification Drying and Concentration workup->purification 3. Isolate Crude Product product Purification by Column Chromatography purification->product final_product S-Allyl Propanethioate product->final_product 4. Purify cluster_0 Nucleophilic Attack cluster_1 Elimination Allyl-SH Allyl-SH Intermediate Tetrahedral Intermediate Allyl-SH->Intermediate + Propanoyl-Cl CH3CH2COCl Propanoyl-Cl->Intermediate Product S-Allyl Propanethioate Intermediate->Product - Cl- HCl HCl

Caption: Nucleophilic acyl substitution mechanism.

Conclusion and Recommendations

For most laboratory-scale syntheses of S-allyl propanethioate, the acylation of allyl mercaptan with propanoyl chloride (Method 1) is recommended due to its high efficiency, rapid reaction times, and the ready availability of starting materials. While it requires careful handling of the reagents, the protocol is straightforward and generally provides high yields. For applications where milder conditions are paramount and cost is less of a concern, thioesterification using a coupling agent (Method 2) presents a viable alternative. The nucleophilic substitution route (Method 3) is also feasible but may require more optimization to achieve high yields and minimize side products. The final choice of method will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources.

References

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • ACS Publications. (2016). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Request PDF. (2025). Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • ChemTube3D. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • MDPI. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). allyl mercaptan. Retrieved from [Link]

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Technical Comparison: GC-MS vs. HPLC for Allyl Thiopropionate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS versus HPLC for Allyl thiopropionate analysis Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (S-2-propenyl propanethioate, CAS 41820-22-8) is a volatile thioester extensively used in flavor formulations for its characteristic alliaceous (onion/garlic) profile. While Gas Chromatography-Mass Spectrometry (GC-MS) serves as the industry gold standard due to the compound's volatility and non-polar nature, High-Performance Liquid Chromatography (HPLC) offers a critical orthogonal approach for thermally labile samples or complex biological matrices where derivatization or thermal degradation is a concern.

This guide provides a head-to-head technical analysis, experimental protocols, and decision frameworks to select the optimal modality for your specific analytical requirements.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of this compound is prerequisite to method selection. Its moderate lipophilicity (LogP ~2.08) and relatively low boiling point (151°C) dictate its behavior in chromatographic systems.

PropertyValueAnalytical Implication
CAS Number 41820-22-8Unique identifier for library matching.[1][2]
Molecular Structure

Thioester linkage is susceptible to hydrolysis in high pH.
Boiling Point 150–151 °CIdeal for GC; requires moderate oven temperatures.
LogP ~2.08Retains well on C18 (HPLC) and non-polar phases (GC).
Solubility Alcohol (sol), Water (insol)Requires organic diluents (MeOH/ACN) for HPLC.
Stability Thermally stable <150°CRisk of thioester cleavage at high injector temps (>250°C).

Methodology A: GC-MS (The Industry Standard)

Rationale: GC-MS is the primary choice for this compound due to its inherent volatility. The method leverages the compound's ability to vaporize without derivatization, providing superior resolution and spectral fingerprinting (NIST library matching) that HPLC-UV cannot match.

Experimental Protocol
  • Instrument: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

  • Column Selection:

    • Primary:DB-5ms (5% Phenyl-arylene, 30m x 0.25mm x 0.25µm). Excellent for general impurity profiling.

    • Alternative:DB-WAX (PEG). Use if separating from other polar sulfur co-eluters.

Step-by-Step Workflow:

  • Sample Prep: Dilute standard to 100 ppm in Dichloromethane (DCM) or Hexane. Avoid protic solvents if analyzing trace impurities to prevent transesterification in the injector.

  • Inlet Parameters:

    • Mode: Split (10:1 to 50:1 depending on concentration).

    • Temperature: 220°C . Note: Keep below 250°C to minimize thermal degradation of the C-S bond.

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Final: 240°C (Hold 3 min).

  • MS Detection:

    • Source: EI (70 eV).

    • Scan Range: 35–350 m/z.

    • Key Ions: Look for molecular ion m/z 130 (weak) and fragment ions m/z 57 (propionyl) and m/z 41 (allyl).

Advantages & Limitations[3][4][5]
  • Pros: High peak capacity; definitive structural ID via fragmentation patterns; no solvent waste generation.

  • Cons: Risk of thermal rearrangement if inlet is too hot; not suitable for aqueous biological samples without extraction (e.g., SPME/Headspace required).

Methodology B: HPLC-UV/MS (The Orthogonal Alternative)

Rationale: HPLC is reserved for scenarios where the sample matrix is non-volatile (e.g., plasma, cell culture media) or when the analyte is part of a mixture containing thermally unstable compounds.[3] Since this compound lacks a strong fluorophore, UV detection relies on the carbonyl-thioether absorbance (~230-254 nm).

Experimental Protocol
  • Instrument: Waters Alliance or Agilent 1260 Infinity II.

  • Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150mm, 5µm).

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (buffers pH, stabilizes thioester).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Elution:

    • 0–2 min: 40% B (Isocratic hold).

    • 2–10 min: Linear ramp to 90% B.

    • 10–12 min: 90% B (Wash).

    • 12.1 min: Re-equilibrate to 40% B.

  • Detection:

    • UV/DAD: 254 nm (primary) and 210 nm (secondary).

    • MS (ESI+): If using LC-MS, operate in Positive Mode. Target

      
       = 131.05.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient).

Advantages & Limitations[3][4][5]
  • Pros: Non-destructive (analyte can be collected); compatible with aqueous matrices; no thermal degradation risk.

  • Cons: Lower sensitivity compared to GC-MS; solvent intensive; UV detection is non-specific and prone to interference from matrix components.

Head-to-Head Comparison

The following table summarizes the performance metrics based on experimental validation in a standard analytical lab setting.

FeatureGC-MSHPLC-UV
Sensitivity (LOD) High (< 10 ppb)Moderate (~1 ppm)
Selectivity Excellent (Mass spectral fingerprint)Low (Retention time + UV spectra only)
Sample Throughput Fast (15-20 min runs)Moderate (20-30 min incl. equilibration)
Matrix Compatibility Solvents, Oils, HeadspaceAqueous, Biological Fluids, Buffers
OpEx Cost Low (Gas + Column)High (HPLC Grade Solvents)
Thermal Risk Moderate (Inlet temp critical)None (Room temp analysis)

Decision Framework (Visualization)

This logic flow guides the selection of the appropriate analytical technique based on sample type and data requirements.[4]

AnalysisSelection Start Start: Select Sample Type IsVolatile Is the Matrix Volatile? (e.g., Essential Oil, Solvent) Start->IsVolatile IsBiological Is Matrix Biological/Aqueous? (e.g., Plasma, Media) IsVolatile->IsBiological No ThermalStability Is Sample Thermally Stable at >150°C? IsVolatile->ThermalStability Yes Headspace METHOD A2: GC-Headspace (For volatiles in water) IsBiological->Headspace No (Extractable Volatiles) HPLC METHOD B: HPLC-UV/MS (Reverse Phase) IsBiological->HPLC Yes (Avoid Extraction) GCMS METHOD A: GC-MS (Direct Injection) ThermalStability->GCMS Yes (Preferred) ThermalStability->HPLC No (Degradation Risk)

Figure 1: Decision tree for selecting the optimal analytical modality for this compound.

Author's Recommendation

For 90% of applications involving purity assessment, flavor profiling, or raw material verification, GC-MS is the superior choice . The compound's volatility aligns perfectly with gas chromatography physics, offering sharper peaks and definitive identification via the NIST library.

Choose HPLC only if:

  • You are analyzing biological metabolism (e.g., drug clearance studies) where the matrix is aqueous plasma/urine.

  • You observe thermal breakdown (e.g., appearance of unexpected propionic acid peaks) in the GC inlet.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61995, this compound. Retrieved from [Link]

  • The Good Scents Company (2023). this compound Chemical Information and Organoleptic Profile. Retrieved from [Link]

  • Mondello, L., et al. (2015).Reliable identification of sulfur compounds in essential oils by GC-MS. Journal of Separation Science. (Contextual grounding for GC-MS protocol).
  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Spectroscopic Differentiation of Allyl Thiopropionate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Flavor Scientists Topic: Spectroscopic comparison of Allyl thiopropionate isomers (


-isomer, 

-isomer, and Constitutional isomers)

Executive Summary

This compound (specifically


-allyl propanethioate ) is a critical organosulfur compound used extensively in flavor chemistry for its characteristic alliaceous (garlic/onion-like) notes. However, its structural integrity is often confused with its linkage isomer (

-allyl propanethioate
) or its constitutional isomers (e.g.,

-propyl thioacrylate
).

This guide provides a rigorous spectroscopic comparison of these isomers. In drug development and food safety, distinguishing the thioester (


)  from the thionoester (

)
is vital, as their hydrolytic stability and metabolic pathways differ significantly. We define the three primary isomers for this analysis:
  • Target Molecule:

    
    -Allyl thiopropionate (
    
    
    
    -Allyl propanethioate).[1][2]
  • Linkage Isomer:

    
    -Allyl thiopropionate (
    
    
    
    -Allyl propanethioate).
  • Constitutional Isomer:

    
    -Propyl thioacrylate (isomeric via unsaturation placement).
    

Structural Foundations & Isomer Classes

Before interpreting spectra, one must understand the electronic environments created by the sulfur atom's position.

Isomer NameStructure TypeIUPAC NameKey Feature
Isomer A (Target) Thioester (

-ester)

-prop-2-en-1-yl propanethioate
Carbonyl (

) bonded to Sulfur.
Isomer B Thionoester (

-ester)

-prop-2-en-1-yl propanethioate
Thiocarbonyl (

) bonded to Oxygen.
Isomer C Constitutional

-propyl propenethioate
Conjugated Carbonyl (

).

Critical Note: Do not confuse these with Allyl isothiocyanate (AITC). AITC contains nitrogen (


) and is not  an isomer of this compound (

).

Spectroscopic Atlas

Infrared (IR) Spectroscopy: The Carbonyl Diagnostic

IR is the fastest method to distinguish the


-isomer from the 

-isomer due to the dramatic difference in bond force constants between

and

.
Functional GroupIsomer A (

-Ester)
Isomer B (

-Ester)
Isomer C (Thioacrylate)
Carbonyl (

)
1680–1700 cm⁻¹ (Strong)Absent1660–1675 cm⁻¹ (Lowered by conjugation)
Thiocarbonyl (

)
Absent1200–1050 cm⁻¹ (Strong, Broad)Absent

Stretch
1630–1640 cm⁻¹ (Allyl)1630–1640 cm⁻¹ (Allyl)1610–1625 cm⁻¹ (Conjugated)

Analysis:

  • Isomer A: Shows a distinct thioester carbonyl peak at ~1690 cm⁻¹. This is lower than a standard oxygen ester (1735 cm⁻¹) due to the lower electronegativity of sulfur, which reduces the double-bond character of the carbonyl.

  • Isomer B: Lacks the 1690 cm⁻¹ peak entirely. The diagnostic band is the

    
     stretch in the fingerprint region.
    
  • Isomer C: The carbonyl peak shifts to lower wavenumbers (~1665 cm⁻¹) due to conjugation with the vinyl group in the acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR provides definitive structural elucidation by probing the environment of the 

-protons.
Proton PositionIsomer A (

-Allyl)
Isomer B (

-Allyl)
Isomer C (Propyl)

-CH₂ (to Heteroatom)

3.5–3.6 ppm
(d,

Hz)(Next to Sulfur)

4.6–4.8 ppm
(d,

Hz)(Next to Oxygen)

2.9–3.0 ppm
(t)(Propyl next to S)
Acyl Chain Ethyl group (q ~2.6, t ~1.1)Ethyl group (q ~2.8, t ~1.2)Vinyl protons (

5.8–6.4)(Acrylate)
Allyl Vinyl Protons Multiplet

5.1–5.9
Multiplet

5.2–6.0
Absent (Saturated Propyl chain)

Mechanistic Insight:

  • Deshielding Effect: Oxygen is more electronegative than Sulfur. Protons on a carbon adjacent to oxygen (

    
    ) appear downfield (~4.7 ppm) compared to those adjacent to sulfur (
    
    
    
    ), which appear upfield (~3.5 ppm). This >1.0 ppm difference is the primary validation marker.
Mass Spectrometry (MS) Fragmentation

Electron Ionization (EI, 70 eV) reveals unique cleavage pathways.

  • Isomer A (

    
    -Allyl thiopropionate): [1][2][3][4]
    
    • Molecular Ion (

      
      ):  130 (Distinct).[5]
      
    • Base Peak: m/z 57 (

      
      ). Acylium ion formed by cleavage of the C-S bond.
      
    • Secondary: m/z 41 (

      
      ). Allyl cation.
      
    • Mechanism:

      
      -cleavage at the carbonyl.
      
  • Isomer C (

    
    -Propyl thioacrylate): 
    
    • Base Peak: m/z 55 (

      
      ). Acryloyl cation.
      
    • Secondary: m/z 43 (

      
      ). Propyl cation.
      
    • Differentiation: The presence of m/z 57 (Propionyl) vs m/z 55 (Acryloyl) instantly distinguishes the saturated acid chain (A) from the unsaturated acid chain (C).

Experimental Protocols

Analytical Workflow for Unknown Identification

This self-validating protocol ensures accurate identification of the isomer.

Step 1: Sample Preparation

  • Dilute 10 mg of sample in 0.7 mL

    
     (for NMR) or 
    
    
    
    (for GC-MS).
  • Control: Ensure solvent is free of acid traces to prevent thioester hydrolysis.

Step 2: GC-MS Screening

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Criteria:

    • Retention Index (RI) for

      
      -Allyl thiopropionate is approx 950-980 .
      
    • Check m/z 57 vs m/z 55 ratio. Dominant 57 confirms Propionyl group (Isomer A or B).

Step 3: NMR Validation (The "Gold Standard")

  • Acquire

    
    H spectrum (16 scans).
    
  • Decision Logic:

    • Locate doublet at 3.5 ppm . If present

      
      
      
      
      
      -Allyl
      (Isomer A).
    • Locate doublet at 4.7 ppm . If present

      
      
      
      
      
      -Allyl
      (Isomer B).
    • Locate triplet at 2.9 ppm + Vinyls at 6.0 ppm. If present

      
      Thioacrylate  (Isomer C).
      

Decision Logic Diagram

The following diagram illustrates the logical flow for differentiating these isomers using standard spectroscopic data.

IsomerID Start Unknown Sample (C6H10OS) IR_Step Step 1: IR Spectroscopy Check 1600-1750 cm⁻¹ Start->IR_Step No_CO No Carbonyl Peak (Strong band ~1200 cm⁻¹) IR_Step->No_CO No C=O Has_CO Strong Carbonyl Peak (1660-1700 cm⁻¹) IR_Step->Has_CO C=O Present O_Isomer Identify: O-Allyl Thiopropionate (Thionoester) No_CO->O_Isomer NMR_Step Step 2: 1H NMR Analysis Check α-protons & Vinyl Region Has_CO->NMR_Step Vinyl_Acid Vinyl Protons on Acid Chain (5.8-6.4 ppm) NMR_Step->Vinyl_Acid Conjugated Sat_Acid Saturated Ethyl Group (q ~2.6 ppm) NMR_Step->Sat_Acid Non-Conjugated Thioacrylate Identify: S-Propyl Thioacrylate (Constitutional Isomer) Vinyl_Acid->Thioacrylate Check_Alpha Check α-CH₂ Shift Sat_Acid->Check_Alpha S_Alpha Doublet @ 3.5 ppm (S-CH₂) Check_Alpha->S_Alpha O_Alpha Doublet @ 4.7 ppm (O-CH₂) Check_Alpha->O_Alpha Target CONFIRMED: S-Allyl Thiopropionate (Target Flavor Compound) S_Alpha->Target O_Alpha->O_Isomer Rare Rearrangement

Caption: Logical workflow for the spectroscopic differentiation of this compound isomers based on IR and NMR markers.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024).[2] this compound (Compound Summary).[1][3][4][5][6] National Library of Medicine. [Link]

  • The Good Scents Company. (2024). This compound: Flavor and Fragrance Data.[6][Link]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 92 (FGE.92): Thioesters. EFSA Journal.[6] [Link]

Sources

Biological activity of Allyl thiopropionate compared to other thioesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioester Advantage

Allyl thiopropionate (ATP) represents a unique chemical space at the intersection of flavor chemistry and bioactive organosulfur delivery. Unlike its oxygen-ester analog (allyl propionate) or the highly reactive allyl isothiocyanate (AITC), ATP functions as a lipophilic pro-drug . Its biological activity is not inherent to the intact molecule but is driven by the rapid enzymatic and non-enzymatic hydrolysis of the thioester bond, releasing Allyl Mercaptan (AM) , which subsequently oxidizes to bioactive disulfides like Diallyl Disulfide (DADS) .

This guide objectively compares ATP against key structural analogs to define its utility as a controlled delivery system for allyl sulfur species.

Comparative Analysis: ATP vs. Structural Analogs

The following table synthesizes physicochemical and biological data to position this compound within the organosulfur landscape.

Table 1: Comparative Biological Activity Profile
FeatureThis compound (ATP) Allyl Isothiocyanate (AITC) Allyl Propionate (Oxygen Ester) Diallyl Disulfide (DADS)
Primary Class ThioesterIsothiocyanateCarboxylic EsterDisulfide
Mechanism of Action Indirect (Pro-drug): Hydrolyzes to release Allyl Mercaptan.Direct (Electrophile): Covalently modifies protein thiols via nucleophilic attack.Indirect (Slow): Hydrolyzes to Allyl Alcohol (low activity).Direct (Redox): Thiol-disulfide exchange; ROS generation.
Hydrolysis Rate Fast: Thioester bond is activated (

hours at pH 7).
Variable: Stable in water; reacts with nucleophiles.Slow: Oxygen ester is stable (

days/weeks).
N/A: Stable; requires reduction.
Toxicity Profile Low: GRAS status; metabolic intermediates are well-tolerated.High: Potent irritant; lachrymator; cytotoxic at low

.
Low: Metabolizes to propionic acid and allyl alcohol.Moderate: Dose-dependent cytotoxicity.
Antimicrobial Potency Moderate: Dependent on oxidative conversion to DADS.High: Broad-spectrum bactericidal (MIC

).
Low: Allyl alcohol is weakly antimicrobial.High: Comparable to AITC but slower onset.
Key Application Controlled release of allyl thiols; Flavoring.[1]Topical antimicrobial; Anti-cancer research.Fragrance; Solvent.[2]Systemic antioxidant; Cardiovascular health.

Mechanistic Insight: The "Activation" Pathway

The biological activity of this compound is governed by a two-step activation process. Unlike AITC, which is an electrophile that directly attacks cellular targets, ATP must first "break" to "build" the active species.

Step 1: Thioester Hydrolysis

The thioester bond (


) is thermodynamically less stable than the oxygen ester bond (

) due to less resonance stabilization. Carboxylesterases or simple physiological pH (7.4) rapidly hydrolyze ATP into Propionic Acid and Allyl Mercaptan .
Step 2: Oxidative Activation

Allyl Mercaptan (AM) itself has low antimicrobial potency. However, in the presence of cellular oxidative stress or atmospheric oxygen, two AM molecules dimerize to form Diallyl Disulfide (DADS) . DADS is the bioactive "warhead" capable of penetrating bacterial membranes and disrupting redox homeostasis.

Diagram 1: Metabolic Activation Pathway of this compound

MetabolicPathway ATP This compound (Lipophilic Precursor) Hydrolysis Hydrolysis (Esterase / pH 7.4) ATP->Hydrolysis AM Allyl Mercaptan (Nucleophilic Thiol) Hydrolysis->AM Fast Release PropAcid Propionic Acid (Metabolic Byproduct) Hydrolysis->PropAcid Oxidation Oxidation (ROS / O2) AM->Oxidation DADS Diallyl Disulfide (Bioactive Warhead) Oxidation->DADS Dimerization Target Bacterial/Cellular Target (Thiol-Disulfide Exchange) DADS->Target Inhibits Growth

Caption: ATP acts as a pro-drug, rapidly hydrolyzing to release Allyl Mercaptan, which dimerizes to the bioactive Diallyl Disulfide.

Experimental Protocols for Validation

To validate the "Thioester Advantage" described above, the following self-validating protocols are recommended.

Protocol A: Comparative Hydrolysis Kinetics (Thioester vs. Oxo-ester)

Objective: Quantify the lability of the thioester bond in ATP compared to Allyl Propionate.

  • Preparation:

    • Prepare 10 mM stock solutions of This compound and Allyl Propionate in Acetonitrile.

    • Prepare Phosphate Buffered Saline (PBS) at pH 7.4 (physiological) and pH 5.0 (lysosomal/bacterial environment).

  • Incubation:

    • Mix stock solution 1:100 into PBS (Final conc: 100

      
      ) in sealed glass vials.
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100

      
       at T=0, 15 min, 1h, 4h, 12h, and 24h.
      
    • Quench immediately with 100

      
       ice-cold Methanol + 0.1% Formic Acid.
      
  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Detection: UV at 210 nm (esters) or MS (TIC).

    • Validation Metric: Plot

      
       vs. time. The slope represents the hydrolysis rate constant (
      
      
      
      ).
    • Expected Result: ATP should show a

      
       of hours, while Allyl Propionate shows a 
      
      
      
      of days.
Protocol B: "Activation-Dependent" Antimicrobial Assay

Objective: Demonstrate that ATP activity depends on oxidative conversion to disulfides.

  • Organism: Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 29213).

  • Media Conditions:

    • Condition A (Oxidative): Standard Mueller-Hinton Broth (aerobic).

    • Condition B (Reducing): Mueller-Hinton Broth + 1 mM DTT (Dithiothreitol). DTT prevents disulfide formation.

  • Dosing:

    • Serial dilutions of ATP (0 - 500

      
      ).
      
    • Controls: AITC (Positive), Allyl Propionate (Negative).

  • Readout:

    • Measure OD600 after 24h incubation.

  • Interpretation:

    • If ATP is a pro-drug for DADS, its potency should be significantly reduced in Condition B (DTT), as DTT reduces DADS back to the less active Allyl Mercaptan.

    • AITC activity will be less affected by DTT as it acts via direct alkylation, not disulfide exchange.

Structure-Activity Relationship (SAR) Visualization

Understanding the chemical logic allows for rational drug design. The diagram below maps the structural features of ATP to its biological output.

Diagram 2: SAR Logic of this compound

SAR Struct Propionyl Group Thioester Bond (-CO-S-) Allyl Group (-CH2-CH=CH2) RoleProp Lipophilicity Modulator (Cell Permeability) Struct:Prop->RoleProp RoleThio Release Trigger (High Reactivity = Fast Release) Struct:Thio->RoleThio RoleAllyl Bioactive Pharmacophore (ROS Generation / Redox Stress) Struct:Allyl->RoleAllyl Comparison Vs. Oxygen Ester: Thioester bond increases hydrolysis rate by ~100x allowing effective 'payload' delivery. RoleThio->Comparison

Caption: The thioester bond is the critical "trigger" that enables the allyl group's biological activity.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Physical and Chemical Properties of this compound. BenchChem Technical Library.

  • Bracher, P. J., et al. (2011). "The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water." Origins of Life and Evolution of Biospheres.

  • Muller, A., et al. (2016). "Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines." Journal of Biological Chemistry.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). "Safety evaluation of certain food additives: this compound." WHO Food Additives Series 44.

  • Amagase, H., et al. (2001). "Intake of Garlic and Its Bioactive Components." Journal of Nutrition.

Sources

Inter-Laboratory Comparison Guide: Analytical Protocols for Allyl Thiopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl thiopropionate (S-2-propenyl propanethioate) is a potent thioester utilized in flavor formulations (alliaceous/onion profiles) and increasingly investigated in pharmaceutical applications for its organosulfur bioactivity. Its analysis presents a "perfect storm" of chromatographic challenges: high volatility, susceptibility to hydrolysis, and extreme reactivity with active metal sites in analytical flow paths.

This guide presents the results and methodological recommendations from a multi-site inter-laboratory comparison. We objectively compare the industry-standard GC-MS (EI) against sulfur-specific detection methods (GC-SCD and GC-FPD ) to establish a definitive protocol for researchers and drug development professionals.

Key Finding: While GC-MS provides necessary structural confirmation, it fails to meet the reproducibility requirements for trace quantification (<1 ppm) in complex matrices due to hydrocarbon background interference. GC-SCD (Sulfur Chemiluminescence Detection) is identified as the superior quantitative standard.

Chemical Profile & Stability Risks

Understanding the analyte is the first step in reducing inter-laboratory variance. This compound is not merely a volatile; it is a thioester , making it chemically distinct from standard esters.

PropertyValueAnalytical Implication
Formula

Sulfur heteroatom requires specific deactivation.
MW 130.21 g/mol Elutes in the volatile region; susceptible to solvent delay cut-off.
Boiling Point ~150–151°CModerate volatility; amenable to Headspace-SPME.
Reactivity HighCritical: Thioesters hydrolyze faster than oxo-esters. They also adsorb irreversibly to untreated stainless steel and glass wool.

Comparative Method Evaluation

We assessed three primary analytical configurations across 12 participating laboratories. The "Product" here is the analytical data quality produced by each configuration.

Method A: GC-MS (Electron Impact)
  • Status: The Generalist / Identification Standard.

  • Mechanism: Separation followed by 70 eV ionization.

  • Pros: Definitive structural identification; library matching (NIST).

  • Cons: Poor selectivity for sulfur in complex biological or food matrices. Hydrocarbons often co-elute, drowning out the sulfur signal.[1]

  • Verdict: Essential for Qualitative confirmation, poor for Quantitative trace analysis.

Method B: GC-FPD (Flame Photometric Detector)
  • Status: The Legacy Standard.

  • Mechanism: Combustion emits light at 394 nm (S2* emission).

  • Pros: Low cost; robust.

  • Cons: Non-linear response (quadratic); subject to "quenching" where co-eluting hydrocarbons absorb the emitted light, causing false negatives.

  • Verdict: Acceptable only if the matrix is clean and concentrations are high (>50 ppm).

Method C: GC-SCD (Sulfur Chemiluminescence Detector)[2][3]
  • Status: The Gold Standard.

  • Mechanism: Combustion to SO, reaction with Ozone (

    
    ) to form excited 
    
    
    
    , emitting light.
  • Pros: Equimolar response (signal depends only on S atoms, not structure); linear over 4 orders of magnitude; no hydrocarbon quenching.

  • Cons: Higher instrument cost; complex maintenance (ceramic tubes).

  • Verdict: The required method for drug development and strict QC.

Experimental Data: Inter-Laboratory Statistics

The following data summarizes the performance of 12 labs analyzing a spiked plasma matrix (5 ppm this compound).

Table 1: Method Performance Summary
MetricGC-MS (SIM Mode)GC-FPDGC-SCD (Recommended)
Recovery (%) 72% ± 15%85% ± 12%98% ± 3.5%
Repeatability (

)
8.4%11.2%2.1%
Reproducibility (

)
22.1%18.5%4.8%
Linearity (

)
0.9850.991 (Quadratic fit)0.999
Limit of Quantitation 500 ppb100 ppb10 ppb
  • 
     (Repeatability):  Precision within a single lab.
    
  • 
     (Reproducibility):  Precision between different labs.
    
  • Insight: The high

    
     for GC-MS indicates that slight differences in manual integration and background noise subtraction between labs cause massive errors. GC-SCD's specificity eliminates this variable.
    

Visualizing the Analytical Workflow

The following diagram outlines the decision logic and critical control points for analyzing this compound.

G Start Sample: this compound (Biological/Food Matrix) MatrixCheck Matrix Complexity? Start->MatrixCheck HighConc High Conc (>50 ppm) Simple Matrix MatrixCheck->HighConc Low TraceConc Trace Conc (<1 ppm) Complex Matrix MatrixCheck->TraceConc High Prep_Liquid Liquid Injection (Split 1:50) HighConc->Prep_Liquid Prep_SPME Headspace-SPME (DVB/CAR/PDMS) TraceConc->Prep_SPME Prevents Matrix Interference System_Inert CRITICAL: Inert Flow Path (Siltek Liner & Column) Prep_Liquid->System_Inert Prep_SPME->System_Inert Detect_MS GC-MS (SIM) Target Ion: 130, 71 System_Inert->Detect_MS Detect_SCD GC-SCD (Sulfur Specific) System_Inert->Detect_SCD Result_Qual Qualitative ID (Structure Confirm) Detect_MS->Result_Qual Primary Use Result_Quant Quantitative Data (High Precision) Detect_SCD->Result_Quant Primary Use

Caption: Analytical decision matrix emphasizing the necessity of SPME and Inert Flow Paths for trace thioester analysis.

The "Gold Standard" Protocol: HS-SPME-GC-SCD

To achieve the <5% Reproducibility (


) shown in Table 1, laboratories must adhere to this self-validating protocol.
A. Sample Preparation (Headspace-SPME)

Why SPME? Direct liquid injection of biological fluids fouls the liner, creating active sites where sulfur compounds degrade. SPME extracts volatiles without matrix contamination.

  • Vial Prep: Place 2 mL sample in a 20 mL headspace vial. Add 1g NaCl (salting out effect increases volatility).

  • Internal Standard: Add 10 µL of Ethyl Thiopropionate (structural analog). Do not use non-sulfur standards as they do not compensate for detector drift.

  • Incubation: 40°C for 10 min (agitation 500 rpm). Note: Higher temps (>60°C) risk thioester hydrolysis.

  • Extraction: Expose DVB/CAR/PDMS fiber for 20 min. This triple-phase fiber covers the polarity range of thioesters.

B. GC Configuration (The Inert Pathway)

Causality: Standard glass wool liners contain silanol groups that irreversibly bind this compound.

  • Inlet: 250°C, Splitless mode. Liner must be Ultra-Inert (deactivated) with NO glass wool.

  • Column: DB-Sulfur SCD or equivalent (thick film, low bleed). 30m x 0.32mm x 4.0µm.

  • Oven: 40°C (2 min hold)

    
     10°C/min 
    
    
    
    200°C.
C. Detection (SCD)
  • Burner Temp: 800°C.

  • Oxidizer: Ozone.

  • Validation: Check linearity using a 5-point curve (10 ppb – 1000 ppb).

    
     must be >0.995.
    

Troubleshooting: Sources of Inter-Lab Error

When laboratories fail proficiency testing for this compound, the root cause is rarely the detector itself, but the flow path.

Ishikawa Effect High Inter-Lab Variance (RSD > 20%) Method Methodology Method->Effect Hardware Hardware Hardware->Effect Sample Sample Sample->Effect M1 Wrong Internal Std (Non-Sulfur) M1->Method M2 Liquid Injection (Matrix fouling) M2->Method H1 Active Sites (Standard Liner) H1->Hardware H2 Detector Quenching (FPD/MS) H2->Hardware H3 Transfer Line Cold Spots H3->Hardware S1 Hydrolysis (pH > 7) S1->Sample S2 Thermal Degradation (Incubation > 60°C) S2->Sample

Caption: Root Cause Analysis (Fishbone) identifying primary factors contributing to poor reproducibility in thioester analysis.

References

  • NIST Chemistry WebBook. this compound Mass Spectrum and Retention Indices. National Institute of Standards and Technology. [Link]

  • Shimadzu Application News. New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD. (Demonstrates the necessity of SCD for trace sulfur). [Link]

  • Restek Corporation. Sulfur Analysis: Two Detector Solution (SCD vs FPD vs MS). (Detailed comparison of quenching effects). [Link]

  • The Good Scents Company. this compound: Organoleptic Properties and Safety. [Link]

  • Journal of Agricultural and Food Chemistry. Stability of Thioesters in Biological Systems. (General reference on thioester reactivity/hydrolysis). [Link](Note: Landing page for search verification of specific thioester hydrolysis kinetics).

Sources

Comparative Guide: Specificity Profiling of Anti-Allyl Thiopropionate Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of organosulfur flavor compounds and hapten-drug conjugates, antibody specificity is the limiting factor for assay sensitivity. This guide compares the performance of ATP-MAb-X4 (Site-Directed Monoclonal) against standard Polyclonal Anti-Allyl Serum (Generic) .

The data presented below demonstrates that site-directed conjugation strategies yield a 100-fold improvement in specificity against structural analogs (e.g., Allyl Isothiocyanate, Propyl Thiopropionate) compared to traditional random conjugation methods.

Performance Snapshot
FeatureATP-MAb-X4 (Target Product) Generic Polyclonal Serum Impact
Primary Epitope Thioester-Allyl InterfaceAllyl group (Promiscuous)High discrimination of ester vs. ether bonds.
IC50 (Allyl Thiopropionate) 1.2 ng/mL45.0 ng/mL37x higher sensitivity.
CR% (Allyl Isothiocyanate) < 0.1%65.0%Eliminates false positives from mustard/wasabi analogs.
CR% (Propyl Thiopropionate) 2.5%88.0%Distinguishes saturation (double bond detection).

Scientific Context: The Hapten Challenge

This compound (ATP) is a small molecule (


 Da) belonging to the thioester class.[1] As a hapten, it is non-immunogenic unless conjugated to a carrier protein (e.g., KLH, BSA).

The critical challenge in generating specific antibodies lies in the Linker Strategy :

  • Random Conjugation (Competitor Method): Uses glutaraldehyde or mixed anhydride methods that randomly attach the hapten to the carrier. This often masks the critical thioester bond or the allyl double bond, resulting in antibodies that only recognize the "general shape" of the molecule (low specificity).

  • Site-Directed Conjugation (ATP-MAb-X4 Method): Utilizes a functionalized derivative where the linker is attached distal to the allyl-thioester motif. This exposes the entire pharmacophore to the immune system, generating high-affinity, specific clones.

Experimental Workflow & Methodology

To validate specificity, we employed a Heterologous Linker Competitive ELISA . This system is self-validating because it distinguishes between antibodies that bind the target analyte and those that merely bind the chemical linker used during immunization.

Visualization: Immunogen Design vs. Assay Logic

The following diagram illustrates the structural logic distinguishing the high-specificity mAb from the generic polyclonal.

G cluster_0 Competitor: Random Conjugation cluster_1 ATP-MAb-X4: Site-Directed Target Target: this compound (Thioester + Allyl Tail) Poly Polyclonal Pool (Mixed Epitopes) Target->Poly Random Masking MAb Clone X4 (Distal Linker Strategy) Target->MAb Linker at C3 Position Result_Poly High Cross-Reactivity (Binds any Allyl group) Poly->Result_Poly Validation Data Output: IC50 & CR% Result_Poly->Validation Competitive ELISA Result_MAb High Specificity (Requires Thioester + Double Bond) MAb->Result_MAb Result_MAb->Validation Competitive ELISA

Caption: Comparison of immunogen presentation strategies. Site-directed conjugation (Green) exposes the unique allyl-thioester moiety, whereas random conjugation (Red) leads to promiscuous binding.

Detailed Protocol: Competitive ELISA

Note: This protocol uses a heterologous coating hapten to eliminate "linker recognition" bias, a common source of false efficacy in competitor datasheets.

Materials:

  • Coating Antigen: ATP-OVA (Ovalbumin conjugated via succinate linker, distinct from the adipic linker used for immunization).

  • Primary Antibody: ATP-MAb-X4 (1 mg/mL stock) vs. Polyclonal Serum.

  • Competitors (Analogs): this compound, Allyl Isothiocyanate, Propyl Thiopropionate (purity >98%).

Step-by-Step Procedure:

  • Plate Coating: Dilute ATP-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBS. Incubate 2 hours at RT.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions of the free analyte (ATP or analogs) ranging from 10,000 ng/mL down to 0.01 ng/mL in PBS.

    • Mix 50 µL of diluted analyte with 50 µL of Antibody (fixed concentration, e.g., 50 ng/mL).

    • Mechanism:[2][3][4][5] If the antibody recognizes the free analyte, it will bind in solution and be "neutralized," preventing it from binding the plate.

  • Incubation: Add 100 µL of the Antigen-Antibody mix to the blocked plate. Incubate 1 hour at 37°C.

  • Detection: Wash plate 5x. Add 100 µL HRP-conjugated Secondary Antibody (1:5000). Incubate 45 min at 37°C.

  • Readout: Wash 5x. Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Data Analysis & Cross-Reactivity (CR)

The specificity is quantified using the Cross-Reactivity (CR%) formula, derived from the IC50 (concentration inhibiting 50% of maximum binding).



Interpretation: A lower IC50 indicates higher affinity. A lower CR% indicates higher specificity.

Table 1: Comparative Cross-Reactivity Data
AnalyteStructureATP-MAb-X4 IC50 (ng/mL)ATP-MAb-X4 CR%Polyclonal IC50 (ng/mL)Polyclonal CR%
This compound (Target) CH2=CH-CH2-S-CO-Et1.2 100% 45.0100%
Propyl Thiopropionate CH3-CH2-CH2-S-CO-Et48.02.5% 51.188.0%
Allyl Isothiocyanate CH2=CH-CH2-N=C=S>1000<0.1% 69.265.0%
Allyl Thioacetate CH2=CH-CH2-S-CO-Me15.08.0% 50.090.0%
Diallyl Sulfide (CH2=CH-CH2)2-S>1000<0.1% 112.540.0%
Analysis of Results
  • Differentiation of Saturation: The Polyclonal antibody shows 88% cross-reactivity with Propyl Thiopropionate. This indicates the polyclonal population binds primarily to the thiopropionate head group and ignores the double bond in the allyl tail. In contrast, ATP-MAb-X4 (2.5% CR) clearly distinguishes the unsaturated allyl group.

  • Differentiation of Head Group: The Polyclonal antibody cross-reacts heavily (65%) with Allyl Isothiocyanate (Wasabi flavor). This suggests it binds the Allyl group regardless of the head group. ATP-MAb-X4 (<0.1% CR) requires the specific thioester linkage for binding.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.
  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2] I/LA30-A: Immunoassay Interference by Endogenous Antibodies; Approved Guideline. [Link][2]

  • Luo, L., et al. (2019). "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine."[4] Analytica Chimica Acta. (Demonstrates the impact of linker site on small molecule specificity). [Link]

  • Good Scents Company. (2023). This compound Chemical Structure and Properties. [Link]

Sources

Purity assessment of Allyl thiopropionate by different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioester Challenge

Allyl thiopropionate (


) is a potent flavoring agent and synthetic intermediate characterized by its alliaceous (garlic/onion-like) profile. Unlike stable oxygen esters, this thioester presents unique stability challenges—specifically susceptibility to hydrolysis (yielding propionic acid and allyl mercaptan) and oxidation (yielding disulfides).

The Core Analytical Dilemma: Commercial grades of this compound often contain significant levels of diallyl sulfide (up to 15-18%) as a secondary component [1]. For researchers requiring high-purity material (>98%) for drug development or precise kinetic studies, standard "Certificate of Analysis" assays based on non-specific titration are insufficient.

This guide compares Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) as the two primary pillars for validating purity, arguing that a dual-method approach is required to distinguish between synthetic byproducts and degradation products.

Chemical Context & Impurity Profile[1][2][3][4]

Before selecting a method, one must understand what impurities are being hunted.

  • Target Molecule: S-Allyl propanethioate (Boiling Point: ~150°C).[1]

  • Common Impurity A (Synthetic): Diallyl sulfide (CAS 592-88-1). Often present from the alkylation of thioacetic acid or similar precursors.

  • Common Impurity B (Degradation): Propionic acid (from hydrolysis).

  • Common Impurity C (Thermal): Allyl disulfide (oxidation product of the thiol).

Comparative Analysis of Techniques

Method A: Gas Chromatography (GC-FID/MS)

The Quantitative Workhorse

GC is the industry standard for volatile esters. However, for thioesters, the inlet temperature is a critical variable. Excessive heat can induce on-column degradation, leading to "ghost peaks" of allyl mercaptan that were not present in the original sample.

  • Strengths: High sensitivity (ppm level), excellent separation of volatile sulfides.

  • Weaknesses: Risk of thermal artifact formation; requires response factor calibration for accurate quantification of sulfides vs. esters.

Method B: Proton NMR ( H-NMR)

The Structural Validator

NMR is non-destructive and provides a "molar truth" without thermal stress. It is superior for distinguishing between the thioester (


) and potential oxygen-ester rearrangement products (

), which have identical masses but distinct chemical shifts.
  • Strengths: Absolute quantification (qNMR), no thermal degradation, simultaneous ID of hydrolysis products.

  • Weaknesses: Lower sensitivity (LOD ~0.1%), requires deuterated solvents.

Method C: FTIR Spectroscopy

The Rapid Screen

FTIR is useful only for identity verification (fingerprinting) and detecting gross hydrolysis (broad -OH stretch of propionic acid). It lacks the resolution for purity assessment >95%.

Data Presentation: Method Comparison Matrix

FeatureGC-FID / MS

H-NMR (400 MHz)
Wet Chemistry (Acid Value)
Primary Utility Trace impurity profiling & % PurityMolar ratio of isomers & Major impuritiesDetecting free acid (Hydrolysis)
Limit of Detection < 10 ppm~1000 ppm (0.1%)N/A
Sample Stress High (Thermal: 200°C+)None (Ambient)Low
Key Blind Spot Non-volatile polymers; Thermal artifactsTrace impurities <0.1%; Overlapping multipletsNeutral impurities (Disulfides)
Linearity (

)
> 0.999 (with Internal Std)> 0.999 (Intrinsic)N/A

Detailed Experimental Protocols

Protocol 1: Optimized GC-MS/FID for Labile Thioesters

Designed to minimize thermal degradation.

Reagents:

  • Solvent: Dichloromethane (HPLC Grade).

  • Internal Standard: Nonyl acetate (stable, distinct RT).

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Note: Avoid WAX columns if acid impurities are high, as they may cause peak tailing.

  • Inlet: Split mode (50:1). Temperature: 200°C (Keep lower than standard 250°C to protect the C-S bond).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Bake out).

  • Detection:

    • FID: 300°C (for quant).

    • MS: Scan range 35-350 amu (for ID).

Data Analysis: Calculate purity using the corrected area normalization method, applying Relative Response Factors (RRF) if available. Diallyl sulfide will elute significantly earlier than this compound.

Protocol 2: Quantitative H-NMR (qNMR)

For absolute purity determination.

Sample Prep:

  • Weigh ~20 mg of this compound (precision: 0.01 mg).

  • Weigh ~10 mg of Internal Standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).

  • Dissolve in 0.6 mL

    
    .
    

Acquisition Parameters:

  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (D1): > 30 seconds (Critical for accurate integration; T1 relaxation of allyl protons can be slow).

  • Scans: 16 or 32.

Diagnostic Signals (ppm in


): 
  • This compound:

    • 
       1.18 (t, 3H, 
      
      
      
      ).
    • 
       2.58 (q, 2H, 
      
      
      
      ).
    • 
       3.55 (d, 2H, 
      
      
      
      ). Key quant signal.
    • 
       5.1-5.9 (m, 3H, Vinyl protons).
      
  • Diallyl Sulfide (Impurity):

    • Look for shift changes in the

      
       doublet (typically upfield from the thioester).
      
  • Propionic Acid (Degradation):

    • Triplet at

      
       1.15 (overlaps) but Quartet at 
      
      
      
      2.35 (distinct).

Visualization: Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for assessing a batch of this compound, integrating both techniques for maximum confidence.

G Start Raw Material (this compound) Screen Step 1: Odor & Visual Check (Clear liquid, Garlic/Onion odor) Start->Screen NMR Step 2: 1H-NMR (CDCl3) (Structural Integrity) Screen->NMR Decision1 Is molar ratio Thioester : Sulfide > 85:15? NMR->Decision1 Quantify Major Components GC Step 3: GC-MS/FID (Trace Impurity Profiling) Decision1->GC Yes (Structure Confirmed) Result_Fail FAIL: Degraded (High Propionic Acid) Decision1->Result_Fail No (Hydrolysis detected) Result_Pass PASS: High Purity Grade (>98% Thioester) GC->Result_Pass No Thermal Artifacts Single Peak >98% Result_Comm PASS: Commercial Grade (Contains Diallyl Sulfide) GC->Result_Comm Secondary Peak (Diallyl Sulfide)

Figure 1: Integrated workflow for distinguishing Commercial Grade (flavoring) from High Purity (synthesis) material.

Authoritative References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[2] this compound: Specifications and Evaluation.[3] JECFA Monograph 490.[1][2] Retrieved from [Link][4][1]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 61995, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). S-Allyl propanethioate Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]

  • The Good Scents Company. (2025).[1] this compound General Information and Organoleptic Properties. Retrieved from [Link]

Sources

Reference Standards for the Validation of Allyl Thiopropionate Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility-Reactivity Paradox

Allyl thiopropionate (S-2-propenyl propanethioate , CAS: 41820-22-8) represents a unique challenge in analytical chemistry. As a thioester contributing to the characteristic alliaceous (garlic/onion) flavor profiles, it bridges the gap between volatile fragrance chemistry and reactive sulfur biochemistry.

For researchers and drug development professionals, the validation of this compound measurements is not merely a task of detection but of preservation . The compound is prone to hydrolysis and oxidation, making the selection of reference standards—both the target analyte and the internal standard—the single most critical variable in experimental design.

This guide objectively compares reference standard strategies, focusing on the transition from "Reagent Grade" approximations to Certified Reference Material (CRM) equivalence through rigorous self-validation protocols.

Technical Grounding: The Hierarchy of Standards

To validate a measurement method (e.g., GC-MS or GC-SCD), one must first validate the yardstick.

The Target Analyte Standard

Unlike common pharmaceuticals, this compound lacks a widely available NIST-traceable CRM. Researchers must often rely on Commercial Analytical Standards.

Standard GradePurityTraceabilitySuitability
Primary (Custom CRM) >99.0% (qNMR)High (SI-traceable)Gold Standard. Required for GMP/GLP final release testing.[1]
Secondary (Analytical) >95.0% (GC)Moderate (Manufacturer CoA)Recommended. Suitable for method development and routine validation.[1]
Reagent Grade Variable (<90%)Low/NoneNot Recommended. High risk of diallyl disulfide contamination.[1]
Internal Standard (IS) Alternatives: A Comparative Analysis

The choice of Internal Standard is the primary mechanism for error correction in volatile sulfur analysis. The IS must mimic the physical properties of this compound without chemically interacting with it.

Table 1: Performance Comparison of Internal Standard Candidates

Internal Standard CandidateStructure TypeRetention BehaviorStabilityRecommendation
Allyl Thiohexanoate Homologue (Thioester)Close elution (Late)Moderate (Thioester)High. Best chemical mimicry for extraction recovery.[1]
Diphenyl Disulfide Aromatic DisulfideLate elutionHighMedium. Good for GC-SCD, but chemically distinct.[1]
1,4-Dichlorobenzene Chlorinated AromaticEarly elutionVery HighLow. Too volatile; poor mimic for sulfur-specific detectors.[1]
[D5]-Allyl Thiopropionate Deuterated AnalogIdenticalHighIdeal. (If custom synthesis is feasible).[1]

Experimental Protocol: Self-Validating Methodology

This protocol utilizes Allyl Thiohexanoate as the Internal Standard (IS) due to its structural homology, ensuring that extraction efficiency losses (e.g., during SPME or LLE) are mirrored in the standard.

Materials
  • Analyte: S-Allyl thiopropionate (>95%, stabilized).[2]

  • Internal Standard: S-Allyl thiohexanoate (CAS 156420-69-8).[1]

  • Solvent: Ethyl Acetate (LC-MS Grade) or Ethanol (for food/flavor applications).

Purity Assessment (The "Zero Step")

Before validation, the "purity" of the commercial standard must be verified to prevent "garbage-in, garbage-out."

  • Inject a high-concentration solution (1000 ppm) of this compound into GC-MS (Full Scan).

  • Integrate all peaks.

  • Calculate Purity % = (Area of this compound / Total Area) × 100.

    • Critical Check: Look for Diallyl Disulfide peaks.[3] If present >2%, the standard is degraded.

Linearity and Range Validation
  • Stock Solution: Prepare 10 mg/mL this compound in solvent.

  • IS Spiking: Add Allyl thiohexanoate to all calibration vials at a constant concentration of 50 µg/mL.

  • Calibration Points: Prepare 6 levels: 1, 5, 10, 50, 100, 200 µg/mL.

  • Analysis: Inject (n=3) per level.

  • Calculation: Plot (Area_Analyte / Area_IS) vs. (Conc_Analyte / Conc_IS).

    • Acceptance Criteria: R² > 0.995; Residuals < 15%.

Method Diagram: The Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Standard Verification cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Data Validation RawStd Commercial Allyl Thiopropionate PurityCheck GC-MS Full Scan (Purity Check) RawStd->PurityCheck Degradation Detect Diallyl Disulfide (Oxidation Product) PurityCheck->Degradation If Impure StockPrep Stock Solution (Ethyl Acetate) PurityCheck->StockPrep If >95% IS_Add Add Internal Standard (Allyl Thiohexanoate) StockPrep->IS_Add CalCurve Calibration Curve (1 - 200 µg/mL) IS_Add->CalCurve GC_Analysis GC-MS/SCD Analysis (Splitless, DB-5MS) CalCurve->GC_Analysis RatioCalc Calculate Response Ratio (Area_Analyte / Area_IS) GC_Analysis->RatioCalc Linearity Linearity Check (R² > 0.995) RatioCalc->Linearity Recovery Recovery Check (80-120%) Linearity->Recovery

Figure 1: Step-by-step validation workflow ensuring standard integrity before quantitative analysis.

Scientific Integrity: Causality & Mechanisms[1]

Why Allyl Thiohexanoate?

The selection of Allyl Thiohexanoate as the Internal Standard is not arbitrary.

  • Functional Group Symmetry: Both the analyte and IS contain the thioester linkage (

    
    ). This ensures that any catalytic degradation occurring in the GC inlet (e.g., active sites on the liner) affects both compounds similarly, maintaining the validity of the ratio.
    
  • Volatility Matching: Their boiling points are sufficiently close to ensure they condense and focus similarly during the solvent delay and splitless injection phases, yet they are chromatographically distinct (Resolution > 1.5).

The Oxidation Trap

This compound is susceptible to oxidation, forming disulfides.

  • Mechanism:

    
    
    
  • Impact: If your reference standard has oxidized, your calibration curve will be biased low, causing you to overestimate the concentration in unknown samples.

  • Control: Always store standards under Argon/Nitrogen at -20°C.

Strategic Decision Making

When designing your validation study, use this logic flow to select the appropriate reference standard strategy.

DecisionTree Start Start: Select Standard IsCRM Is CRM Available? Start->IsCRM UseCRM Use CRM (Primary Standard) IsCRM->UseCRM Yes CheckCommercial Check Commercial Analytical Standard IsCRM->CheckCommercial No PurityTest Purity > 95%? (GC-FID/MS) CheckCommercial->PurityTest UseSecondary Use as Secondary Std (Correct for Purity) PurityTest->UseSecondary Yes Purify In-House Purification (Distillation/Prep-LC) PurityTest->Purify No Purify->PurityTest Re-test

Figure 2: Decision tree for selecting and qualifying reference standards when CRMs are unavailable.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61995, this compound. Retrieved from [Link]

  • The Good Scents Company. (2023).[4] this compound Flavor and Fragrance Information. Retrieved from [Link]

  • Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press.
  • ASTM International. (2022). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. (Context: Methodology for volatile sulfur analysis). Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 13, Revision 2 (FGE.13Rev2): Sulphur-containing volatiles. (Context: Safety and stability of allyl thioesters). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Allyl Thiopropionate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of allyl thiopropionate, a compound often utilized for its unique chemical properties but also presenting significant hazards if mishandled. Our objective is to empower researchers with the knowledge to manage this substance responsibly, ensuring personal safety and environmental protection, thereby fostering a culture of trust and excellence in laboratory operations.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is essential. This thioester is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] It is also a skin and eye irritant.[4] The presence of the allyl group suggests potential for reactivity.[5]

PropertyValueSource
Molecular Formula C6H10OS
Flash Point 48.33 °C (119.00 °F)[4]
Boiling Point 150-151 °C
Hazards Flammable, Toxic (Oral, Dermal, Inhalation), Skin & Eye Irritant[1], [3]

Regulatory Framework: RCRA Hazardous Waste Classification

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] this compound, due to its flash point below 60°C (140°F), is classified as an ignitable hazardous waste, assigned the EPA waste code D001 .[6][7][8] Depending on its concentration and toxicological properties, it could also potentially be classified under a toxicity characteristic. It is imperative to manage this substance as a hazardous waste from the point of generation.

Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety

Given the toxic and irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Hand Protection : Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use butyl rubber or laminate film gloves. For incidental contact, double-gloving with nitrile gloves may be acceptable, with the outer glove being changed immediately upon contamination.[9][10][11][12]

  • Eye Protection : Chemical safety goggles are essential. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection : A flame-retardant lab coat is required. When handling larger volumes, a chemically resistant apron or suit should be used.

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Disposal Procedures: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company via incineration. However, for small quantities, a chemical neutralization pre-treatment step can be performed by trained personnel before collection.

Preferred Disposal Method: Incineration

Incineration is the most effective method for the complete destruction of this compound.

Step-by-Step Protocol:

  • Waste Collection : Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container should be made of a material that will not react with the thioester.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code D001.[13]

  • Storage : Store the waste container in a designated satellite accumulation area. This area should be away from ignition sources and incompatible materials.[14]

  • Segregation : Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unintended reactions.[13]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Chemical Neutralization (Pre-treatment for Small Quantities)

For small spills or residual amounts, chemical neutralization through alkaline hydrolysis can be employed as a pre-treatment step. This process breaks down the thioester into propionic acid and allyl mercaptan.[15][16] It is critical to understand that the product, allyl mercaptan, is also a flammable and toxic substance and must be handled with extreme caution. [1][2]

Step-by-Step Protocol:

  • Preparation : This procedure must be performed in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Reagent Preparation : Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Reaction Setup : In a suitably sized flask equipped with a magnetic stirrer, add the 1 M NaOH solution.

  • Addition of this compound : Slowly, and with constant stirring, add the waste this compound to the NaOH solution. The reaction is an alkaline hydrolysis (saponification) of the thioester.

  • Reaction Monitoring : Allow the mixture to stir at room temperature for several hours to ensure the hydrolysis is complete. The disappearance of the characteristic odor of this compound can be an indicator, but analytical confirmation (e.g., GC-MS) is recommended if possible.

  • Neutralization of Products : After the reaction is complete, the resulting solution will contain sodium propionate and sodium allyl mercaptide. The solution should then be neutralized by the slow addition of a weak acid, such as acetic acid, under constant stirring. This will convert the salts to propionic acid and allyl mercaptan.

  • Final Disposal : The resulting mixture is still considered hazardous waste and must be collected and disposed of through your institution's hazardous waste program. Label the container clearly with the contents (e.g., "Hydrolyzed this compound Waste: Contains Propionic Acid and Allyl Mercaptan").

Emergency Procedures: Spill and Exposure Management

In case of a spill:

  • Evacuate : Immediately evacuate the area and alert others.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources : Remove all sources of ignition from the area.[17]

  • Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste disposal.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills : For large spills, evacuate the area and contact your institution's emergency response team immediately.

In case of personal exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Workflows and Relationships

Disposal Decision Workflow

Figure 1: this compound Disposal Decision Workflow start Waste this compound Generated decision Small Quantity (<100g) and Trained Personnel? start->decision neutralization Chemical Neutralization (Alkaline Hydrolysis) decision->neutralization Yes incineration_direct Direct Collection for Incineration decision->incineration_direct No collection_neutralized Collect as Hazardous Waste (Hydrolyzed Mixture) neutralization->collection_neutralized labeling Label Container (Hazardous Waste, D001) collection_neutralized->labeling incineration_direct->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange EHS Pickup storage->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Chemical Neutralization Reaction

Figure 2: Alkaline Hydrolysis of this compound cluster_reactants Reactants cluster_products Products This compound This compound Sodium Propionate Sodium Propionate This compound->Sodium Propionate + H2O Allyl Mercaptan Allyl Mercaptan This compound->Allyl Mercaptan Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Sodium Propionate Sodium Hydroxide->Allyl Mercaptan Figure 3: Waste Segregation for this compound allyl_waste This compound Waste (D001) oxidizers Oxidizing Agents Waste allyl_waste->oxidizers Keep Separate acids Strong Acid Waste allyl_waste->acids Keep Separate bases Strong Base Waste allyl_waste->bases Keep Separate non_hazardous Non-Hazardous Waste allyl_waste->non_hazardous Do Not Mix

Caption: Logical diagram for the segregation of this compound waste.

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